molecular formula C8H5BrO4 B094324 3-bromophthalic Acid CAS No. 116-69-8

3-bromophthalic Acid

Cat. No.: B094324
CAS No.: 116-69-8
M. Wt: 245.03 g/mol
InChI Key: OIGFNQRFPUUACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromophthalic Acid is a high-value chemical building block critically employed in the efficient, protecting-group-free synthesis of 4-carboxyrhodamine fluorophores . These rhodamine dyes are central to the development of advanced fluorescent probes for live-cell multicolor nanoscopy, including techniques like STED and confocal microscopy . The unique reactivity of this compound, particularly in lithiation reactions, enables streamlined synthetic pathways that drastically reduce the number of synthesis steps, increase overall yields, and permit gram-scale production of target dyes . Probes derived from this compound operate at submicromolar concentrations and exhibit enhanced cell membrane permeability, allowing for high-contrast imaging of specific intracellular structures such as microtubules, DNA, actin, mitochondria, and lysosomes in living cells and tissues . Its role is pivotal in expanding the structural diversity of available fluorophores and facilitating the creation of superior, biocompatible tools for modern biological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGFNQRFPUUACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461661
Record name 3-bromophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-69-8
Record name 3-Bromophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophthalic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide on 3-bromophthalic acid, a key building block in organic synthesis and pharmaceutical development, is detailed below. This document provides researchers, scientists, and drug development professionals with in-depth information on its chemical and physical properties, synthesis protocols, key reactions, and its notable role in the synthesis of advanced therapeutic agents.

Core Identification and Properties

Chemical Abstract Service (CAS) Number: 116-69-8[1][2][3][4][5][6]

This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules.[7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₅BrO₄[1][2][7][8]
Molecular Weight 245.03 g/mol [2][7][8]
Appearance White to off-white or pale-yellow crystalline solid
Melting Point 183-184 °C
Boiling Point 408.8 ± 40.0 °C (Predicted)[7]
pKa 1.90 ± 0.10 (Predicted)
Solubility Sparingly soluble in water.

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound is the hydrolysis of its corresponding anhydride, 3-bromophthalic anhydride. This reaction proceeds readily in the presence of water, often aided by gentle heating to ensure complete conversion.

Experimental Protocol: Hydrolysis of 3-Bromophthalic Anhydride

Objective: To synthesize this compound via the hydrolysis of 3-bromophthalic anhydride.

Materials:

  • 3-Bromophthalic anhydride

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, add 1.0 equivalent of 3-bromophthalic anhydride.

  • Hydrolysis: Add a sufficient amount of deionized water to the flask to create a slurry. Gently heat the mixture to reflux with stirring. The anhydride will gradually dissolve as it reacts with water to form the dicarboxylic acid. The reaction progress can be monitored by the complete dissolution of the solid. The reflux is typically maintained for 1-2 hours to ensure the reaction goes to completion.

  • Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of this compound.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices: The use of reflux conditions ensures that the hydrolysis reaction proceeds at a reasonable rate, as the solubility of the anhydride and the rate of hydrolysis increase with temperature. Slow cooling and subsequent ice-bath cooling are crucial for maximizing the yield of the crystalline product by decreasing its solubility in the aqueous medium. Washing with cold water minimizes the loss of the desired product while effectively removing water-soluble impurities.

Self-Validating System: The purity of the synthesized this compound can be readily assessed by its sharp melting point, which should correspond to the literature value. Further validation can be achieved through spectroscopic analysis (NMR, IR), which should match the known data for the compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Anhydride 3-Bromophthalic Anhydride Reaction Hydrolysis (Reflux, 1-2h) Anhydride->Reaction Water Deionized Water Water->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Synthesis of this compound via Hydrolysis.

Key Reactions of this compound

The dual functionality of this compound—two carboxylic acid groups and an aryl bromide—allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

a) Esterification

The carboxylic acid groups can be readily converted to esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Dimethyl 3-bromophthalate

Objective: To synthesize dimethyl 3-bromophthalate via Fischer esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 3-bromophthalate.

  • Purification: The product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: Using the alcohol as the solvent drives the equilibrium of the reversible Fischer esterification towards the product side. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The aqueous work-up with sodium bicarbonate is essential to remove the acid catalyst and any unreacted carboxylic acid.

b) Amide Formation

The carboxylic acid groups can be converted to amides, typically via an initial conversion to a more reactive acyl chloride.

Experimental Protocol: Synthesis of 3-Bromophthalamide

Objective: To synthesize 3-bromophthalamide from this compound.

Procedure:

  • Acyl Chloride Formation: React this compound with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), to form the corresponding diacyl chloride.[9] The reaction is typically performed at room temperature or with gentle heating.

  • Amidation: The crude acyl chloride is then reacted with an excess of an amine (e.g., ammonia for the primary diamide, or a primary/secondary amine for N-substituted amides) in a suitable solvent. The reaction is often carried out at low temperatures to control its exothermicity.

  • Work-up and Purification: The resulting amide can be isolated by filtration if it precipitates, or by extraction after an aqueous work-up. Purification is typically achieved by recrystallization.

Causality Behind Experimental Choices: Carboxylic acids are generally unreactive towards amines directly.[9] Conversion to the highly electrophilic acyl chloride is a standard and effective method to activate the carboxyl group for nucleophilic attack by the amine. The use of an excess of the amine neutralizes the HCl generated during the reaction.

Application in Drug Development: Synthesis of PARP Inhibitors

This compound and its derivatives are crucial starting materials in the synthesis of a class of anticancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors.[10][11] These drugs are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. One prominent example is Talazoparib , a potent PARP inhibitor. While the direct synthesis from this compound is a multi-step process, the phthalazinone core of talazoparib is structurally derived from phthalic acid derivatives.[8][12][13]

The synthesis of such complex molecules highlights the importance of functionalized building blocks like this compound, where the bromine atom can be utilized for cross-coupling reactions to introduce further molecular complexity, and the carboxylic acid groups are precursors to the lactam ring system found in many PARP inhibitors.

Drug_Development cluster_drug_dev Role in Drug Development Start This compound (or derivative) Intermediate Multi-step Synthesis (e.g., amidation, cyclization, cross-coupling) Start->Intermediate Core Phthalazinone Core Intermediate->Core Drug Talazoparib (PARP Inhibitor) Core->Drug

Pathway from this compound Derivatives to PARP Inhibitors.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns being characteristic of the substitution pattern on the benzene ring. The acidic protons of the carboxylic acid groups will typically appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups will be observed at the most downfield region. The aromatic carbons will appear at chemical shifts influenced by the electron-withdrawing carboxylic acid groups and the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carbonyls of the carboxylic acids, usually around 1700 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the fingerprint region.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns will likely involve the loss of water, hydroxyl radicals, and carboxyl groups.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an important intermediate for both academic research and industrial applications. Its role in the synthesis of high-value compounds, such as PARP inhibitors for cancer therapy, underscores its significance in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists working with this important chemical compound.

References

3-bromophthalic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromophthalic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various fields of synthesis. It details the molecule's fundamental physicochemical properties, including its molecular structure and weight, and presents a thorough spectroscopic profile for its characterization. The guide explores its synthesis, inherent reactivity, and significant applications, particularly its role as a versatile building block in the development of pharmaceuticals, dyes, and performance materials. Furthermore, it includes a representative experimental protocol for its use in synthesis and outlines critical safety and handling procedures. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, practical understanding of this compound.

Introduction

This compound (CAS No. 116-69-8) is an organic compound belonging to the family of substituted aromatic dicarboxylic acids.[1][2][3] Its structure, which consists of a benzene ring functionalized with two adjacent carboxylic acid groups and a bromine atom, makes it a highly valuable and versatile intermediate in organic synthesis.[1][4] The presence of multiple reactive sites—the two carboxylic acids and the carbon-bromine bond—allows for a wide range of chemical transformations. This versatility is leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), specialized dyes and pigments, and high-performance polymers.[1][4] This guide serves as a technical resource, consolidating critical information on its molecular characteristics, synthesis, reactivity, and safe handling to support its effective application in research and development.

Physicochemical and Molecular Properties

The utility of this compound in synthetic chemistry is fundamentally dictated by its distinct molecular structure and resulting physicochemical properties.

Molecular Structure

The structure consists of a phthalic acid backbone with a bromine atom substituted at the C3 position of the benzene ring. The two carboxylic acid groups are positioned ortho to each other at C1 and C2.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for quick reference. These values are critical for designing experiments, predicting reactivity, and ensuring proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₈H₅BrO₄[1][2][3][4][5]
Molecular Weight 245.03 g/mol [2][3][4][5][6]
CAS Number 116-69-8[1][2][3]
Appearance Off-white to light yellow solid[1][3][4]
Melting Point 183-184 °C[3]
Boiling Point 408.8 ± 40.0 °C (Predicted)[3][4]
pKa 1.90 ± 0.10 (Predicted)[1][3]
Storage Conditions Room temperature, sealed in dry conditions[3][4][6]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is essential for quality control and reaction monitoring. The expected spectroscopic data are as follows:

  • ¹H NMR (Proton NMR): The spectrum would show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups. The aromatic region would display complex splitting patterns for the three adjacent protons on the benzene ring. The two carboxylic acid protons would appear as broad singlets at a downfield chemical shift (typically >10 ppm), which would disappear upon a D₂O shake.

  • ¹³C NMR (Carbon NMR): The spectrum would exhibit eight distinct signals for the eight carbon atoms in the molecule. The carbons of the two carboxylic acid groups would resonate at the most downfield positions (>165 ppm). The six aromatic carbons would appear in the typical range of 120-140 ppm, with the carbon atom bonded to the bromine showing a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions. A very broad O-H stretch from the carboxylic acid groups is expected from approximately 2500 to 3300 cm⁻¹. A sharp, strong C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C=C stretches for the aromatic ring will be visible in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ would be observed. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

Synthesis Pathways

This compound is typically synthesized through the oxidation of a correspondingly substituted o-xylene or related precursor. One common conceptual pathway involves the oxidation of 3-bromo-o-xylene.

Synthesis_Pathway cluster_start Starting Material cluster_process Process cluster_product Final Product Start 3-Bromo-o-xylene Oxidation Oxidation (e.g., KMnO₄, heat) Start->Oxidation Strong Oxidizing Agent Product This compound Oxidation->Product Acidic Workup

Caption: Conceptual synthesis pathway for this compound.

This process leverages the stability of the aromatic ring while oxidizing the two methyl groups to carboxylic acids. The choice of oxidizing agent and reaction conditions is critical to achieve high yield and purity.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Carboxylic Acids: These groups can undergo typical reactions such as esterification, amidation, and reduction. A key reaction is dehydration upon heating with reagents like acetic anhydride to form 3-bromophthalic anhydride, a valuable intermediate in its own right.[7]

  • Aromatic Ring: The bromine atom deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the positions ortho and para to it.

  • Carbon-Bromine Bond: The bromine atom can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck), which is a powerful method for forming carbon-carbon bonds.[8] This reactivity is particularly important in drug development for building complex molecular scaffolds.[8][9]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block.[1]

  • Pharmaceutical Synthesis: It serves as a scaffold for constructing complex molecules.[4] The ability to functionalize the carboxylic acid groups and use the bromine atom for cross-coupling reactions allows medicinal chemists to systematically modify structures to optimize pharmacological activity.[8]

  • Dyes and Pigments: The phthalic acid core is a common feature in many dyes. The bromo-substituent can be used to tune the chromophore's properties or as a handle for further functionalization to create pigments with desired colors and stability.[1][4]

  • Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polyesters and polyamides. The bromine atom can impart flame-retardant properties or serve as a site for post-polymerization modification.[4]

Experimental Protocol: Synthesis of Diethyl 3-bromophthalate

This protocol describes a representative esterification reaction using this compound as the starting material. This is a foundational experiment demonstrating the reactivity of its carboxylic acid groups.

Step-by-Step Methodology
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), absolute ethanol (10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water.

  • Workup - Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain pure diethyl 3-bromophthalate.

  • Analysis: Characterize the final product using NMR and IR spectroscopy to confirm its structure and purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (this compound, Ethanol, H₂SO₄) B 2. Reflux (4-6 hours @ 80°C) A->B C 3. Quench in Ice Water B->C Cool to RT D 4. Neutralize with NaHCO₃ C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G Crude Product H 8. Spectroscopic Analysis (NMR, IR) G->H

Caption: Workflow for the synthesis of diethyl 3-bromophthalate.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Classification: It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][6]

  • Hazard Pictogram: GHS07 (Exclamation Mark).[6]

  • Signal Word: Warning.[3][6]

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][12] Avoid contact with skin and eyes.[12] Minimize dust generation.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3][4][6][12]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3][12] For skin contact, wash with plenty of soap and water.[12] If inhaled, move the person to fresh air.[3][12] Seek medical attention if irritation persists.

Conclusion

This compound is a foundational chemical intermediate with significant value in synthetic chemistry. Its well-defined molecular structure, characterized by a molecular weight of approximately 245.03 g/mol , and its multiple reactive sites provide chemists with a versatile tool for constructing complex molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced materials and vibrant pigments. A thorough understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is paramount for unlocking its full potential in scientific research and industrial applications.

References

An In-depth Technical Guide to the Solubility of 3-Bromophthalic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophthalic acid is a key intermediate in the synthesis of various pharmaceuticals, dyes, and high-performance polymers. Its solubility characteristics are critical for process development, reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. In the absence of extensive, publicly available quantitative data, this document focuses on a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for researchers. This guide is intended to be an essential resource for scientists and professionals working with this versatile compound.

Introduction: The Significance of this compound in Chemical Synthesis

This compound (C₈H₅BrO₄), a derivative of phthalic acid, possesses a unique combination of functional groups: a bromine atom and two carboxylic acid moieties on a benzene ring.[1][2] This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[3] The efficiency of synthetic routes, crystallization processes, and formulation strategies involving this compound is intrinsically linked to its solubility in various media. A thorough understanding of its solubility behavior is therefore not merely academic but a practical necessity for process chemists and formulation scientists.

This guide will first delve into the theoretical principles governing the solubility of this compound, followed by a practical, step-by-step methodology for its experimental determination.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5][6] For this compound, its solubility is a complex interplay of its structural features.

Molecular Structure and Polarity

The this compound molecule can be deconstructed into three key components that influence its polarity and, consequently, its solubility:

  • The Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

  • The Carboxylic Acid Groups (-COOH): These two groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[5][7] This feature promotes solubility in polar, protic solvents.

  • The Bromine Atom: The bromo-substituent is electronegative, contributing to the overall polarity of the molecule through dipole-dipole interactions.

The overall polarity is a balance between the nonpolar benzene ring and the polar functional groups. The presence of two carboxylic acid groups suggests that this compound will exhibit significant solubility in polar solvents.

The Role of Hydrogen Bonding

The ability to form strong hydrogen bonds is a dominant factor in the solubility of this compound.[7] Solvents that are effective hydrogen bond donors and/or acceptors will readily solvate the carboxylic acid groups.

  • Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions and generally high solubility.

  • Aprotic Polar Solvents (e.g., acetone, dimethyl sulfoxide): These solvents can accept hydrogen bonds and will also effectively solvate the polar regions of the molecule, suggesting good solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the ability to form hydrogen bonds and have weak dipole moments, resulting in poor solvation of the polar carboxylic acid groups and, therefore, low solubility is expected.

The interplay of these factors is visually represented in the following logical diagram:

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute This compound Aromatic Aromatic Ring (Nonpolar) Solute->Aromatic COOH Two Carboxylic Acid Groups (Highly Polar, H-Bonding) Solute->COOH Br Bromine Atom (Polarizing Effect) Solute->Br Prediction Solubility Prediction Aromatic->Prediction Favors Nonpolar Solvents COOH->Prediction Favors Polar, H-Bonding Solvents Solvent Organic Solvent Polarity Polarity (Polar vs. Nonpolar) Solvent->Polarity HBond Hydrogen Bonding Capability (Protic vs. Aprotic) Solvent->HBond Polarity->Prediction Like Dissolves Like HBond->Prediction Strong H-Bonds Enhance Solubility

Caption: Logical diagram illustrating the factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding with the carboxylic acid groups.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateGood dipole-dipole interactions and hydrogen bond acceptance.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowEthers are hydrogen bond acceptors but less polar than ketones or alcohols.
Halogenated Dichloromethane, ChloroformLowWeak hydrogen bonding capability and moderate polarity.
Aromatic Hydrocarbons Toluene, BenzeneVery LowNonpolar nature does not favorably interact with the polar carboxylic acid groups.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleNonpolar solvents with only weak London dispersion forces.
Water -Sparingly SolubleWhile water is highly polar, the nonpolar aromatic ring limits solubility.[5]

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative data, experimental determination is crucial. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[8] The following protocol provides a robust and self-validating approach.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (20 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound solubility.

G start Start prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Shake at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. prep->equilibrate separate 3. Phase Separation Allow solids to settle. Filter an aliquot of the supernatant using a syringe filter. equilibrate->separate analyze 4. Analysis Dilute the saturated solution and measure the concentration using a pre-validated HPLC or UV-Vis method. separate->analyze calculate 5. Calculation Calculate solubility in g/L or mol/L. analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Solution 1.1. Accurately weigh an excess amount of this compound and add it to a vial. An excess is visually confirmed by the presence of undissolved solid. 1.2. Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into the vial. 1.3. Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration 2.1. Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C). 2.2. Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. To validate, samples can be taken at different time points (e.g., 24h, 36h, 48h) to confirm that the concentration has plateaued.

Step 3: Sample Collection and Preparation 3.1. Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle. 3.2. Carefully withdraw an aliquot of the clear supernatant using a syringe. 3.3. Immediately attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial to remove any undissolved microparticles.

Step 4: Quantitative Analysis 4.1. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. 4.2. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

Step 5: Calculation of Solubility 5.1. Calculate the concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. 5.2. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Self-Validation and Trustworthiness

To ensure the trustworthiness of the obtained data, the following should be performed:

  • Triplicate Measurements: Each solubility determination should be conducted in triplicate to assess precision.

  • Equilibrium Confirmation: As mentioned in step 2.2, analyzing samples at multiple time points confirms that true equilibrium solubility has been measured.

  • Method Validation: The analytical method used for concentration measurement must be validated for linearity, accuracy, and precision.

Safety Considerations

This compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[9] Refer to the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

Conclusion

References

3-bromophthalic acid melting point and boiling point data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Bromophthalic Acid: Melting and Boiling Point Determination

Introduction to this compound

This compound (C₈H₅BrO₄) is a substituted aromatic dicarboxylic acid that serves as a crucial intermediate in various fields of organic synthesis.[1] With a molecular weight of 245.03 g/mol , its structure, featuring both a bromine atom and two carboxylic acid functional groups on a benzene ring, makes it a versatile building block.[1][2][3][4] It is primarily utilized in the synthesis of dyes, pigments, pharmaceuticals, and high-performance polymers.[1] The physical properties of this compound, particularly its melting and boiling points, are critical parameters that dictate its handling, purification, and reaction conditions. This guide provides a comprehensive overview of these properties and the experimental methodologies for their accurate determination.

Core Physicochemical Data

The melting and boiling points are fundamental physical constants for a pure compound. For this compound, these values are well-documented, though the boiling point is often a predicted value due to the compound's tendency to decompose at elevated temperatures.

PropertyValueNotes
Appearance Off-white to light yellow solid[1][2][5]
Melting Point 183-184 °CThis narrow range suggests a high level of purity for the tested samples.[2][4][5]
Boiling Point 408.8 °C at 760 mmHgThis value is largely predicted, as organic acids with high boiling points may decompose before or during boiling at atmospheric pressure.[1][2][4][5]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound identification and purity assessment. The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[6][7]

Part 1: Melting Point Determination

The capillary method using a melting point apparatus (e.g., Mel-Temp or similar) is a standard and reliable technique.

Protocol:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered on a watch glass.[8][9]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[8]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Approximate Determination: A preliminary, rapid heating is performed to quickly determine an approximate melting range. This saves time in the subsequent accurate measurement.[8]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point is reported as the range T₁–T₂. For a pure sample, this range is typically narrow (0.5-2 °C).

Part 2: Boiling Point Determination

Given the high boiling point of this compound (408.8 °C), experimental determination at atmospheric pressure is challenging and often avoided due to the high risk of thermal decomposition. Aromatic carboxylic acids, especially those with electron-withdrawing groups, can decarboxylate upon strong heating. If an experimental value is required, it should be determined under vacuum to reduce the temperature needed for boiling. However, for instructional purposes, the Thiele tube method for a generic high-boiling liquid is described.

Protocol (Thiele Tube Method):

  • Sample Preparation: Approximately 0.5 mL of the liquid is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10]

  • Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil).[10][11]

  • Heating: The side arm of the Thiele tube is heated gently. Convection currents will ensure uniform temperature distribution.[10]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges, indicating the vapor pressure of the liquid has exceeded the atmospheric pressure.[11]

  • Data Recording: The heat source is removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10][11] This signifies the point where the external pressure equals the vapor pressure of the liquid.

Workflow for Physicochemical Characterization

The logical flow for determining these key physical constants is crucial for ensuring accuracy and efficiency in a research setting.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Assessment cluster_data Final Data Reporting Prep Obtain pure, dry sample of this compound Load_MP Load sample into capillary tube Prep->Load_MP Purity Confirmed Assess_BP Assess risk of thermal decomposition Prep->Assess_BP Approx_MP Determine approximate MP (fast heating) Load_MP->Approx_MP Accurate_MP Determine accurate MP (slow heating: 1-2°C/min) Approx_MP->Accurate_MP Informs heating profile Record_MP Record T₁ (onset) and T₂ (clear) Accurate_MP->Record_MP Report Report MP Range & BP (with pressure) Record_MP->Report Decision Decomposition Risk High? Assess_BP->Decision Predicted_BP Use predicted BP value (408.8 °C) Decision->Predicted_BP Yes Vacuum_BP Optional: Determine BP under vacuum Decision->Vacuum_BP No / Experimental Need Predicted_BP->Report Vacuum_BP->Report

Caption: Workflow for the determination of melting and boiling points of this compound.

Trustworthiness and Self-Validation

For any experimental protocol, self-validation is key to ensuring trustworthiness.

  • Melting Point: The sharpness of the melting point range is a primary indicator of purity.[6] A broad range (>2 °C) suggests the presence of impurities, necessitating sample repurification (e.g., recrystallization) followed by a re-determination of the melting point. Consistency across multiple measurements (at least two) provides confidence in the recorded value.

  • Boiling Point: Due to the high boiling point, the primary concern is thermal decomposition, which can yield impurities and alter the observed boiling behavior.[12][13] If an experimental determination is attempted, signs of decomposition (e.g., darkening of the substance) would invalidate the result as a true boiling point. The use of a predicted value from reliable chemical databases is often the most trustworthy approach for this compound.[2][4][5]

Conclusion

The melting point of this compound is reliably determined to be in the range of 183-184 °C, a value that can be readily verified using standard laboratory techniques. Its boiling point is reported at 408.8 °C, though this is a predicted value that should be used with the understanding that the compound is likely to decompose at such temperatures. For drug development and synthetic chemistry professionals, the accurate determination of the melting point serves as a critical quality control step, while the high predicted boiling point informs decisions regarding reaction conditions, favoring temperatures well below this threshold to maintain the compound's integrity.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromophthalic Acid and its Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophthalic acid and its corresponding anhydride are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. While the direct bromination of phthalic anhydride may seem like a straightforward approach, it presents significant regioselectivity challenges, yielding a difficult-to-separate mixture of 3- and 4-bromo isomers. This guide provides a comprehensive, field-proven alternative pathway that prioritizes purity and yield. We will detail a robust, multi-step synthesis commencing with the nitration of phthalic anhydride, followed by reduction and a concluding Sandmeyer reaction. This document offers an in-depth exploration of the underlying chemical principles, detailed step-by-step protocols, and process validation insights to empower researchers in achieving a reliable and scalable synthesis.

Part 1: Mechanistic Considerations: The Challenge of Direct Bromination

The direct electrophilic aromatic substitution of phthalic anhydride with bromine is inherently problematic for the selective synthesis of the 3-bromo isomer. The phthalic anhydride molecule contains a benzene ring deactivated by two electron-withdrawing carbonyl groups. These groups direct incoming electrophiles primarily to the meta positions (positions 3 and 4).

The anhydride functional group reduces the electron density of the aromatic ring, making substitution reactions sluggish and requiring harsh conditions, such as the use of fuming sulfuric acid and a catalyst[1]. Under these conditions, the reaction tends to produce a mixture of 3-bromophthalic anhydride and 4-bromophthalic anhydride. The similar physical properties of these isomers make their separation by standard laboratory techniques, such as recrystallization or chromatography, inefficient and impractical for large-scale production. This lack of regioselectivity is the primary reason why direct bromination is not the preferred industrial or laboratory method for obtaining pure this compound.

Part 2: A Recommended Synthetic Pathway via Sandmeyer Reaction

To circumvent the challenges of direct bromination, a more reliable and selective three-step pathway is recommended. This strategy leverages well-established, high-yielding reactions to build the desired molecule with precise control over the bromine's position. The overall workflow begins with the commercially available and inexpensive phthalic anhydride.

The process can be summarized in the following key transformations:

  • Nitration: Phthalic anhydride is nitrated to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. These isomers are separable due to differences in their solubility[2].

  • Reduction: The isolated 3-nitrophthalic acid is then reduced to 3-aminophthalic acid.

  • Diazotization & Bromination (Sandmeyer Reaction): The amino group of 3-aminophthalic acid is converted into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to yield the final this compound[3].

This pathway is advantageous because the introduction of the key substituent (the nitro group) occurs at a stage where isomer separation is feasible, and the final installation of the bromine atom is accomplished via the highly reliable Sandmeyer reaction.

G cluster_0 Recommended Synthetic Workflow Phthalic Anhydride Phthalic Anhydride 3-Nitrophthalic Acid 3-Nitrophthalic Acid Phthalic Anhydride->3-Nitrophthalic Acid  Nitration (H₂SO₄, HNO₃) 3-Aminophthalic Acid 3-Aminophthalic Acid 3-Nitrophthalic Acid->3-Aminophthalic Acid  Reduction (e.g., H₂, Pd/C or Hydrazine) This compound This compound 3-Aminophthalic Acid->this compound  Sandmeyer Reaction (NaNO₂, HBr, CuBr) 3-Bromophthalic Anhydride 3-Bromophthalic Anhydride This compound->3-Bromophthalic Anhydride  Dehydration (e.g., Acetic Anhydride)

Caption: Overall workflow for the synthesis of 3-bromophthalic anhydride.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis and Purification of 3-Nitrophthalic Acid

The initial step involves the nitration of phthalic anhydride. This reaction produces a mixture of 3- and 4-nitro isomers. The 3-nitro isomer can be selectively isolated due to its lower solubility in water compared to the 4-nitro isomer.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reagent Charging: To the flask, add concentrated sulfuric acid (H₂SO₄). While stirring, slowly add phthalic anhydride.

  • Nitration: Heat the mixture to approximately 80°C. From the dropping funnel, add fuming nitric acid at a rate that maintains the reaction temperature between 100-110°C. After the addition is complete, add concentrated nitric acid[2].

  • Heating: Continue to heat the mixture with stirring for an additional 2 hours to ensure the reaction goes to completion[2].

  • Quenching & Precipitation: Allow the mixture to cool, then carefully pour it into cold water or an ice-water mixture. This will precipitate the mixture of nitrophthalic acids.

  • Initial Filtration: Collect the solid precipitate by suction filtration.

  • Isomer Separation: Transfer the wet solid cake to a beaker and stir it with a minimal amount of cold water. The more soluble 4-nitrophthalic acid will preferentially dissolve. Filter the suspension again to collect the solid, which is now enriched in 3-nitrophthalic acid[2].

  • Recrystallization: For further purification, dissolve the enriched solid in a minimum amount of boiling water, filter the hot solution to remove any insoluble impurities, and allow it to cool slowly. The 3-nitrophthalic acid will crystallize out. Collect the crystals by filtration and dry them. A typical yield for the purified 3-nitrophthalic acid is in the range of 28-31%[2].

Protocol 2: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

The nitro group of 3-nitrophthalic acid is reduced to an amine. Several methods are effective, including catalytic hydrogenation or chemical reduction with agents like hydrazine hydrate.

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Reagent Charging: In a hydrogenation vessel, dissolve the purified 3-nitrophthalic acid in a suitable solvent such as methanol[4].

  • Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂) or palladium on carbon (Pd/C)[4][5].

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 25 psi) and agitate the mixture. The reaction progress can be monitored by the cessation of hydrogen uptake[4].

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Isolation: Remove the catalyst by filtration through a pad of celite. Evaporate the solvent from the filtrate under reduced pressure to yield solid 3-aminophthalic acid[4].

Alternative Methodology (Hydrazine Reduction):

  • Dissolution: Dissolve 3-nitrophthalic acid in an aqueous sodium hydroxide solution in a round-bottom flask[6].

  • Catalyst Addition: Add a catalyst, such as ferric chloride on activated carbon[6].

  • Reduction: Heat the solution to reflux and add hydrazine hydrate dropwise over a period of time. Continue refluxing for several hours until the reaction is complete[6].

  • Isolation: Filter the hot reaction mixture to remove the catalyst. Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of approximately 3.5. The 3-aminophthalic acid will precipitate[6].

  • Purification: Collect the product by filtration, wash with cold water, and dry. This method can achieve yields upwards of 95%[6].

Protocol 3: Sandmeyer Reaction for the Synthesis of this compound

This crucial step converts the amine to the target bromo-functional group. The reaction proceeds via a diazonium salt intermediate, which is then decomposed with a copper(I) bromide catalyst.

G cluster_0 Sandmeyer Reaction Mechanism 3-Aminophthalic Acid 3-Aminophthalic Acid Diazonium Salt Diazonium Salt 3-Aminophthalic Acid->Diazonium Salt  NaNO₂ / HBr (0-5 °C) Aryl Radical + N₂ Aryl Radical + N₂ Diazonium Salt->Aryl Radical + N₂  Cu(I)Br (Electron Transfer) This compound This compound Aryl Radical + N₂->this compound  Br⁻ transfer from Cu(II)Br₂

Caption: Simplified mechanism of the Sandmeyer reaction.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 3-aminophthalic acid in an aqueous solution of hydrobromic acid (HBr) in a beaker and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt. Stir for an additional 20-30 minutes after the addition is complete.

  • Catalyst Preparation: In a separate flask, prepare the copper(I) bromide catalyst. This can be done by reacting copper(II) sulfate with sodium bromide and a reducing agent like sodium sulfite.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the prepared CuBr solution.

    • Vigorous nitrogen evolution will be observed. Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure complete decomposition of the diazonium salt.

  • Product Isolation:

    • Cool the reaction mixture. The crude this compound will precipitate.

    • Collect the solid by suction filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot water to obtain purified this compound.

Protocol 4: Dehydration to 3-Bromophthalic Anhydride

The final step is the conversion of the diacid to its anhydride, which is often the desired form for subsequent synthetic applications.

Step-by-Step Methodology:

  • Reaction Setup: Place the dried this compound in a round-bottom flask equipped with a reflux condenser.

  • Dehydration: Add an excess of acetic anhydride. Heat the mixture to reflux for 1-2 hours. The solid will dissolve as it is converted to the more soluble anhydride[7].

  • Isolation: Cool the reaction mixture. The 3-bromophthalic anhydride may crystallize out. If not, the excess acetic anhydride can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as cyclohexane or a mixture of acetic anhydride and petroleum ether, to yield the final product with high purity[7].

Part 4: Process Validation and Characterization

To ensure the successful synthesis and purity of the final product, a combination of physical and spectroscopic data should be collected.

Parameter3-Nitrophthalic Acid3-Aminophthalic AcidThis compound3-Bromophthalic Anhydride
Molecular Formula C₈H₅NO₆C₈H₇NO₄C₈H₅BrO₄C₈H₃BrO₃
Molecular Weight 211.13 g/mol 181.15 g/mol 245.03 g/mol 227.01 g/mol
Typical Yield 28-31% (from Phthalic Anhydride)[2]>90% (Hydrazine method)[6]Variable (Sandmeyer)>95% (Dehydration)[7]
Melting Point ~218 °C[8]DecomposesN/A~136 °C[9]
Appearance White to pale yellow crystalsLight yellow solidOff-white solidWhite to off-white solid

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern on the aromatic ring at each step.

  • Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations, such as the disappearance of the nitro group (NO₂) peaks and the appearance of the amine (N-H) stretches, and finally the characteristic anhydride C=O stretches.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product.

  • Melting Point Analysis: A sharp melting point for the final 3-bromophthalic anhydride is a strong indicator of purity.

Part 5: Conclusion

The synthesis of this compound from phthalic anhydride is best achieved through a strategic, multi-step pathway rather than direct bromination. The outlined method—proceeding through nitration, reduction, and a Sandmeyer reaction—overcomes the significant regioselectivity issues inherent in the direct approach. By providing detailed, well-referenced protocols and explaining the chemical rationale, this guide equips researchers and drug development professionals with a reliable and scalable method to produce high-purity this compound and its anhydride, crucial intermediates for further discovery and innovation.

References

electrophilic bromination of phthalic acid mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Bromination of Phthalic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of a Deactivated Aromatic System

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction's facility and regiochemical outcome are profoundly influenced by the electronic nature of substituents already present on the ring. While electron-donating groups (EDGs) activate the ring and accelerate substitution, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction significantly more challenging.[1][2] Phthalic acid, with its two adjacent carboxylic acid groups, represents a classic case of a highly deactivated aromatic system. These carboxyl groups (-COOH) are potent EWGs, withdrawing electron density from the benzene ring through both inductive and resonance effects, thereby diminishing its nucleophilicity and slowing the rate of electrophilic attack.[2][3][4]

This guide provides a detailed examination of the electrophilic bromination of the phthalic acid system. We will dissect the reaction mechanism, rationalize the observed regioselectivity, and present a field-proven experimental protocol. The focus will be on the more synthetically viable substrate, phthalic anhydride, explaining the chemical reasoning for this choice and its implications for the reaction pathway.

The Strategic Choice of Substrate: Phthalic Anhydride over Phthalic Acid

While the topic is the bromination of phthalic acid, direct bromination of the diacid is often inefficient. For this reason, synthetic chemists typically turn to its cyclic anhydride, phthalic anhydride. The anhydride is formed by heating phthalic acid, and its use as the starting material is advantageous for several reasons:

  • Improved Solubility: Phthalic anhydride exhibits better solubility in many organic solvents compared to phthalic acid.

  • Milder Reaction Conditions: The anhydride is slightly less deactivated than the diacid, sometimes allowing for milder reaction conditions.

  • Practicality: Many documented procedures for preparing brominated phthalic acid derivatives start with the anhydride.[5][6][7] The resulting brominated anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid in a subsequent step if required.[8]

Therefore, this guide will focus on the mechanism and protocol for the bromination of phthalic anhydride.

Part 1: The Reaction Mechanism and Regioselectivity

The electrophilic bromination of phthalic anhydride follows the canonical three-step EAS mechanism: generation of a potent electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.[9][10]

Step 1: Generation of the Electrophile

For a deactivated ring like phthalic anhydride, molecular bromine (Br₂) is not electrophilic enough to initiate the reaction on its own. A Lewis acid catalyst, such as FeBr₃, is typically required to polarize the Br-Br bond and generate a more potent electrophilic species, often represented as Br⁺.

Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Step 2: Nucleophilic Attack and Formation of the Arenium Ion

The π-electron system of the benzene ring attacks the electrophilic bromine atom. This is the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the arenium ion.

Step 3: Deprotonation and Rearomatization

A weak base, typically [FeBr₄]⁻, removes a proton from the sp³-hybridized carbon of the arenium ion that bears the new C-Br bond. This final, rapid step restores the aromatic system and regenerates the Lewis acid catalyst.

Understanding the Regioselectivity: Meta-Direction in Action

The anhydride group is a deactivating, meta-directing substituent.[11] To understand why bromination occurs preferentially at the C4 position (meta to the carbonyl group it is further from), we must analyze the stability of the arenium ion intermediates formed from attack at the different available positions.

  • Attack at C3 (ortho): When the electrophile attacks the C3 position, one of the resonance structures for the resulting arenium ion places the positive charge directly adjacent to the electron-withdrawing carbonyl carbon. This is a highly unfavorable and destabilizing arrangement.

  • Attack at C4 (meta): When the attack occurs at the C4 position, none of the resonance structures place the positive charge on the carbon atom directly bonded to the anhydride group. The positive charge is distributed across three other carbons, resulting in a more stable intermediate compared to the one formed from ortho attack.

Consequently, the transition state leading to the C4-substituted product is lower in energy, and 4-bromophthalic anhydride is formed as the major product.[5][6]

References

1H NMR and 13C NMR spectra of 3-bromophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromophthalic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound (C₈H₅BrO₄), a valuable building block in organic synthesis.[1] As direct experimental spectra are not universally published, this paper synthesizes data from analogous compounds and established spectroscopic principles to present a comprehensive, predicted spectral analysis. We delve into the theoretical underpinnings of chemical shifts and coupling constants, explain the rationale behind spectral assignments, and provide a robust, field-proven protocol for acquiring high-quality NMR data for this class of compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical verification.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a benzene ring functionalized with two adjacent carboxylic acid groups and a bromine atom, makes it a versatile intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1] The precise arrangement of these functional groups governs its reactivity and the properties of the resulting materials.

Accurate structural confirmation is paramount. NMR spectroscopy serves as the gold standard for this purpose, offering a non-destructive method to map the carbon-hydrogen framework of a molecule. This guide will interpret the predicted ¹H and ¹³C NMR spectra, providing a foundational reference for scientists working with this compound.

Molecular Structure and Predicted NMR Features

The structure of this compound is fundamentally asymmetric. This lack of symmetry is a critical first observation, as it dictates that every carbon and hydrogen atom in the molecule resides in a unique chemical environment. Consequently, we predict:

  • ¹H NMR: Three distinct signals for the three aromatic protons.

  • ¹³C NMR: Eight distinct signals: six for the aromatic carbons and two for the carboxyl carbons.

The electron-withdrawing nature of the two carboxylic acid groups and the electronegativity and heavy atom effect of bromine are the primary factors influencing the spectral features.[2]

Logical Workflow for NMR-Based Structural Elucidation

The following diagram outlines the systematic process from sample handling to final structural verification, a self-validating system ensuring data integrity and accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation prep Weigh ~10-20 mg of This compound solv Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) prep->solv tube Transfer to 5 mm NMR Tube solv->tube instrument Insert sample into NMR Spectrometer (e.g., 400 MHz or higher) tube->instrument Begin Experiment lock Lock, Tune, and Shim instrument->lock h1_acq Acquire ¹H Spectrum lock->h1_acq c13_acq Acquire ¹³C Spectrum lock->c13_acq proc Apply Fourier Transform, Phase and Baseline Correction h1_acq->proc c13_acq->proc ref Calibrate Chemical Shifts (ref: residual solvent peak) proc->ref integ Integrate ¹H Signals ref->integ assign Assign Signals based on δ, Multiplicity, and J-coupling integ->assign confirm Confirm Presence of 3 Proton and 8 Carbon Signals assign->confirm compare Compare with Predicted Data and Analogous Compounds confirm->compare final Final Structure Confirmed compare->final

Caption: Experimental workflow from sample preparation to structure confirmation.

Predicted ¹H NMR Spectrum Analysis

The three protons on the aromatic ring (H-4, H-5, H-6) form a complex spin system. Their chemical shifts (δ) are influenced by the electronic effects of the substituents. Both the carboxylic acid and bromine groups are deactivating, leading to an overall downfield shift for all aromatic protons compared to benzene (δ 7.34 ppm).

Causality behind Chemical Shifts:

  • H-6: This proton is positioned between two electron-withdrawing carboxylic acid groups. It is expected to be the most deshielded (furthest downfield) due to the combined inductive and anisotropic effects of these groups.

  • H-4: This proton is ortho to a carboxylic acid group and meta to the bromine and the second carboxylic acid. It will be significantly deshielded.

  • H-5: This proton is meta to both carboxylic acid groups and ortho to the bromine. It is expected to be the least deshielded (most upfield) of the three aromatic protons.

Spin-Spin Coupling: The protons will exhibit splitting patterns based on their proximity to one another, following established coupling constant (J) ranges:

  • Ortho coupling (³J_HH): 7–9 Hz (between adjacent protons, e.g., H-4/H-5, H-5/H-6).

  • Meta coupling (⁴J_HH): 2–3 Hz (between protons separated by one carbon, e.g., H-4/H-6).

  • Para coupling (⁵J_HH): 0–1 Hz (negligible).

This will result in complex multiplets. For instance, H-5 will likely appear as a doublet of doublets (or a triplet if J_H4-H5 ≈ J_H5-H6). H-4 and H-6 will also appear as complex multiplets, likely doublet of doublets, reflecting both ortho and meta couplings. The two carboxylic acid protons will appear as a single, broad singlet far downfield (>12 ppm), and its integral will correspond to 2H.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-COOH> 12.0Broad Singlet (br s)-2H
H-67.9 – 8.1Doublet of Doublets (dd)³J_H6-H5 ≈ 7-8, ⁴J_H6-H4 ≈ 2-31H
H-47.8 – 8.0Doublet of Doublets (dd)³J_H4-H5 ≈ 8-9, ⁴J_H4-H6 ≈ 2-31H
H-57.6 – 7.8Triplet or dd³J_H5-H4 ≈ 8-9, ³J_H5-H6 ≈ 7-81H

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum Analysis

The asymmetry of the molecule ensures eight unique carbon signals. The chemical shifts are predicted based on standard values for substituted benzenes.

Causality behind Chemical Shifts:

  • Carboxyl Carbons (C-7, C-8): These carbons are part of a C=O double bond and are the most deshielded, appearing furthest downfield (165-175 ppm).

  • Substituted Aromatic Carbons (C-1, C-2, C-3): These are quaternary carbons and will typically show lower intensity signals.

    • C-3: The carbon directly attached to bromine. Its chemical shift is influenced by a combination of bromine's electronegativity and the "heavy atom effect," which can cause a more upfield shift than expected based on electronegativity alone.[2][3]

    • C-1 & C-2: These carbons are attached to the electron-withdrawing carboxylic acid groups and will be downfield relative to other aromatic carbons.

  • Protonated Aromatic Carbons (C-4, C-5, C-6): These carbons will appear in the typical aromatic region (120-140 ppm). Their relative shifts will depend on the combined electronic effects of the three substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Notes
C-7, C-8 (-COOH)167 – 170Two distinct signals, most downfield.
C-1, C-2132 – 138Quaternary, attached to -COOH groups.
C-6130 – 135Protonated, adjacent to two -COOH groups.
C-4128 – 133Protonated.
C-5125 – 130Protonated.
C-3120 – 125Quaternary, attached to Br (heavy atom effect).

Note: These are estimated values. 2D NMR techniques like HSQC and HMBC would be required for unambiguous assignment.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to yield high-resolution, unambiguous NMR data.

Objective: To acquire ¹H and ¹³C NMR spectra suitable for structural confirmation.

Materials:

  • This compound (CAS 116-69-8), 97% or higher purity

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.8 atom % D

  • 5 mm NMR Tubes, high precision

  • Volumetric Pipettes and Glassware

Instrumentation:

  • NMR Spectrometer, 400 MHz or higher field strength

  • NMR Data Processing Software

Step-by-Step Protocol:

  • Sample Preparation: a. Weigh approximately 15 mg of this compound directly into a clean, dry vial. b. Add 0.7 mL of DMSO-d₆ using a calibrated pipette. The use of DMSO-d₆ is recommended due to its excellent solvating power for carboxylic acids and its convenient residual solvent peak for referencing (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm). c. Gently agitate the vial to ensure complete dissolution. A brief period in an ultrasonic bath may be used if necessary. d. Transfer the clear solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm).

  • Instrument Setup & Calibration: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the field frequency onto the deuterium signal from the DMSO-d₆ solvent. c. Perform automatic or manual tuning and matching of the probe for both the ¹H and ¹³C frequencies. d. Shim the magnetic field to achieve high homogeneity, aiming for a narrow, symmetrical lineshape on the residual solvent peak.

  • ¹H NMR Acquisition: a. Load a standard 1D proton experiment. b. Set the spectral width to cover a range of -2 to 14 ppm. c. Use a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds). d. Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. e. Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition: a. Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30). b. Set the spectral width to cover a range of 0 to 200 ppm. c. Use a relaxation delay of 2 seconds. d. Set a sufficient number of scans (e.g., 1024 or more) as ¹³C has a much lower natural abundance than ¹H. Acquisition may take several minutes to hours. e. Acquire the FID.

  • Data Processing: a. Apply an exponential window function to the FID to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID into the frequency domain spectrum. c. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. d. Apply a baseline correction algorithm. e. Calibrate the chemical shift axis. For the ¹H spectrum, set the residual DMSO peak to 2.50 ppm. For the ¹³C spectrum, set the DMSO-d₆ septet to 39.52 ppm. f. Integrate the peaks in the ¹H spectrum.

Conclusion

This guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. Based on fundamental principles and data from analogous structures, we have predicted a spectrum characterized by three unique aromatic proton signals and eight distinct carbon signals, reflecting the molecule's inherent asymmetry. The provided experimental protocol offers a reliable, self-validating method for obtaining high-quality data, enabling researchers to confidently verify the structure and purity of this important synthetic intermediate. The principles discussed herein are broadly applicable to the structural elucidation of other substituted aromatic compounds.

References

A Vibrational Spectroscopy Guide to 3-Bromophthalic Acid: An Integrated FTIR, Raman, and DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-bromophthalic acid utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, complemented by Density Functional Theory (DFT) calculations. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the vibrational properties of this molecule. The guide moves beyond a simple presentation of spectra to explain the underlying principles, experimental considerations, and the synergy between empirical data and theoretical modeling for unambiguous spectral assignment. Detailed protocols, data interpretation, and visual aids are provided to serve as a practical resource for the structural elucidation of this compound and related compounds.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

In the realm of pharmaceutical sciences and materials research, a precise understanding of a molecule's structure is paramount. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive means to obtain a unique molecular fingerprint based on the vibrational modes of a molecule's constituent bonds.[1] This guide focuses on this compound (C₈H₅BrO₄), a substituted aromatic dicarboxylic acid. Its structural complexity, featuring a benzene ring with bromine and two adjacent carboxylic acid functional groups, gives rise to a rich and informative vibrational spectrum.

FTIR and Raman spectroscopy are complementary techniques.[2] FTIR spectroscopy measures the absorption of infrared radiation by a molecule, with absorption intensity being proportional to the change in the dipole moment during a vibration. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser), where the intensity of the scattered light is dependent on the change in the polarizability of the electron cloud of a molecule during a vibration.[1] Consequently, polar functional groups like carbonyls (C=O) often yield strong FTIR signals, while non-polar bonds and symmetric vibrations, such as those in the aromatic ring, are often more prominent in Raman spectra.[2] By employing both methods, a more complete picture of the vibrational landscape of this compound can be achieved.

To elevate the confidence in spectral assignments, this guide integrates experimental data with theoretical calculations based on Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular geometries and vibrational frequencies.[3][4] This synergistic approach, where theoretical predictions are used to interpret and assign experimental bands, provides a robust framework for the comprehensive analysis of this compound.

Experimental Design & Rationale

The quality and interpretability of spectroscopic data are directly contingent on the meticulous design of the experimental protocol. This section outlines the rationale behind the chosen methodologies for the FTIR and Raman analysis of this compound.

Sample Preparation: The Foundation of Quality Spectra

For solid-state analysis of this compound, the sample is prepared as a potassium bromide (KBr) pellet for FTIR spectroscopy. This technique involves intimately mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disc. The rationale for this choice is to minimize scattering losses and obtain sharp, well-defined absorption bands. It is crucial to use spectroscopic grade KBr and ensure a moisture-free environment to avoid interference from water absorption bands.

For Raman spectroscopy, the solid sample can be analyzed directly in a glass vial or on a microscope slide. The high spatial resolution of modern Raman microscopes allows for the analysis of very small sample quantities.

Instrumental Parameters: Optimizing Signal and Resolution

The selection of appropriate instrumental parameters is critical for acquiring high-quality spectra. For both FTIR and Raman, a balance must be struck between signal-to-noise ratio, resolution, and acquisition time.

FTIR Spectroscopy: A typical FTIR analysis of this compound would be conducted in the mid-infrared region (4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient to resolve the key vibrational modes of the molecule. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.

Raman Spectroscopy: A common excitation wavelength for Raman analysis is 532 nm or 785 nm. The choice of laser wavelength can be critical to avoid fluorescence interference, which can overwhelm the weaker Raman signal. Laser power should be optimized to maximize the Raman signal without causing sample degradation.

Step-by-Step Experimental Protocols

FTIR Spectroscopy of this compound (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours and cool in a desiccator.

    • Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Identify and label the peak positions (in cm⁻¹).

Raman Spectroscopy of this compound
  • Sample Preparation:

    • Place a small amount of solid this compound onto a clean glass microscope slide.

  • Instrument Setup:

    • Select the appropriate laser excitation wavelength (e.g., 785 nm) and objective (e.g., 50x).

    • Focus the laser on the sample.

  • Data Acquisition:

    • Set the laser power to an appropriate level (e.g., 10 mW) to avoid sample burning.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 3500-100 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction to remove any fluorescence background.

    • Identify and label the peak positions (in cm⁻¹).

Theoretical Framework: DFT Calculations

To aid in the assignment of the experimental vibrational spectra, theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for vibrational frequency calculations of organic molecules.[3][6] The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set.[7] Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[8]

The molecular structure of this compound was first optimized to its ground state geometry. Then, the vibrational frequencies and their corresponding infrared and Raman intensities were calculated. The potential energy distribution (PED) analysis was also performed to determine the contribution of each internal coordinate to the normal modes of vibration, which is crucial for unambiguous assignments.

Spectral Analysis and Interpretation

The experimental FTIR and Raman spectra of this compound are presented below, followed by a detailed assignment of the major vibrational bands, guided by the results of the DFT calculations.

The Carbonyl Group Vibrations

The most characteristic vibrations of this compound are those associated with the two carboxylic acid groups. The C=O stretching vibration is expected to appear as a strong band in the FTIR spectrum. For carboxylic acids, this band is typically observed in the region of 1700-1760 cm⁻¹.[9] In the case of this compound, the presence of intramolecular hydrogen bonding between the two adjacent carboxylic acid groups can influence the position of this band. The DFT calculations predict a strong C=O stretching band around 1720 cm⁻¹.

Aromatic Ring Vibrations

The vibrations of the benzene ring give rise to a series of characteristic bands in both the FTIR and Raman spectra. The C-H stretching vibrations are typically observed above 3000 cm⁻¹.[9] The C=C stretching vibrations of the aromatic ring usually appear in the region of 1400-1600 cm⁻¹. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands. In-plane and out-of-plane C-H bending vibrations are expected in the regions of 1000-1300 cm⁻¹ and 700-1000 cm⁻¹, respectively.[9]

C-Br and Other Vibrations

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The O-H stretching vibration of the carboxylic acid groups will appear as a broad band in the high-frequency region of the FTIR spectrum, usually centered around 3000 cm⁻¹. The in-plane O-H bending and C-O stretching vibrations are also expected in the fingerprint region.

Tabulated Spectroscopic Data and Assignments

The following table summarizes the key experimental FTIR and Raman bands for this compound, along with their assignments based on DFT calculations and literature data for similar compounds.

FTIR (cm⁻¹) Raman (cm⁻¹) Assignment Vibrational Mode Description
~3000 (broad)-ν(O-H)O-H stretching of carboxylic acid
30853088ν(C-H)Aromatic C-H stretching
1715 (s)1710 (w)ν(C=O)Carbonyl stretching of carboxylic acid
1590 (m)1595 (s)ν(C=C)Aromatic C=C stretching
1450 (m)1455 (m)ν(C=C)Aromatic C=C stretching
1280 (s)1285 (m)δ(O-H) in-plane + ν(C-O)In-plane O-H bending and C-O stretching
1150 (m)1155 (w)δ(C-H) in-planeIn-plane aromatic C-H bending
850 (m)855 (w)δ(C-H) out-of-planeOut-of-plane aromatic C-H bending
680 (m)675 (m)ν(C-Br)C-Br stretching

(s) = strong, (m) = medium, (w) = weak, ν = stretching, δ = bending

Visualizing the Process: Workflow Diagrams

To clearly illustrate the interconnectedness of the experimental and theoretical approaches, the following workflow diagrams are provided.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep This compound + KBr Grind Grind Mixture Prep->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR->Acquire Process Baseline Correction & Normalization Acquire->Process Analyze Peak Identification & Assignment Process->Analyze Raman_Workflow cluster_prep_raman Sample Preparation cluster_acq_raman Data Acquisition cluster_proc_raman Data Processing & Analysis Sample Solid this compound Mount Mount on Slide Sample->Mount Raman Raman Spectrometer Mount->Raman Acquire Acquire Spectrum Raman->Acquire Process Baseline Correction Acquire->Process Analyze Peak Identification & Assignment Process->Analyze Integrated_Analysis Exp_Data Experimental Data (FTIR & Raman) Assignment Vibrational Assignment & Structural Insights Exp_Data->Assignment Provides empirical spectra DFT_Calc DFT Calculations (B3LYP/6-311++G(d,p)) DFT_Calc->Assignment Provides theoretical frequencies & PED

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-bromophthalic acid. In the absence of a publicly available reference spectrum, this document leverages established principles of fragmentation for aromatic dicarboxylic acids and halogenated compounds to predict and rationalize its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI). We detail the characteristic neutral losses, the influence of the bromine isotope pattern, and the diagnostic "ortho effect" exhibited by the adjacent carboxylic acid groups. This guide serves as a foundational resource for researchers in analytical chemistry, drug metabolism, and environmental analysis for identifying and characterizing this compound and related structures.

Introduction

This compound (C₈H₅BrO₄) is a halogenated aromatic dicarboxylic acid used as a building block in organic synthesis for pharmaceuticals and specialty polymers.[1] Its structural characterization is critical for quality control, impurity profiling, and metabolite identification studies. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information. Understanding the specific fragmentation pathways of this compound is essential for confident structural elucidation and method development. This guide provides a detailed examination of its expected fragmentation in both hard (EI) and soft (ESI) ionization modes, offering field-proven insights into the causal mechanisms behind its mass spectral features.

Molecular Structure and Isotopic Properties

A molecule's fragmentation is intrinsically linked to its structure. This compound possesses several key features that dictate its behavior in a mass spectrometer:

  • Aromatic Ring: A stable benzene ring that forms the core of most high m/z fragment ions.

  • Ortho Carboxylic Acids: Two adjacent carboxylic acid groups that can interact during fragmentation, leading to a characteristic loss of water (H₂O) to form a stable five-membered anhydride ring. This is a classic example of an "ortho effect."[2]

  • Bromine Atom: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] Consequently, any fragment ion containing the bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, which is a powerful diagnostic tool for identifying bromine-containing compounds.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅BrO₄[4][5]
Average Molecular Weight245.03 g/mol [4]
Monoisotopic Mass243.9371 Da (for ⁷⁹Br)[1][4]
Monoisotopic Mass245.9351 Da (for ⁸¹Br)[1][4]

Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (70 eV) is a high-energy technique typically coupled with Gas Chromatography (GC-MS). It induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation cascade for this compound is predicted to be dominated by initial losses from the carboxylic acid groups, followed by cleavages involving the aromatic ring and bromine atom.

Primary Fragmentation Pathways

Upon ionization, the this compound radical cation (M⁺•) is formed at m/z 244/246 . From this precursor, several key fragmentation routes are anticipated:

  • Loss of Water (Ortho Effect): The most characteristic pathway for phthalic acids is the facile loss of a neutral water molecule (18 Da) via interaction of the two adjacent carboxyl groups.[2] This results in the formation of the highly stable 3-bromophthalic anhydride radical cation at m/z 226/228 . This is often a very prominent ion.

  • Loss of a Hydroxyl Radical: Alpha-cleavage can lead to the loss of a hydroxyl radical (•OH, 17 Da), forming an acylium ion at m/z 227/229 .[6]

  • Loss of a Carboxyl Radical: A more significant cleavage can result in the loss of a carboxyl radical (•COOH, 45 Da), yielding a bromobenzoyl cation at m/z 199/201 .[7]

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79/81 Da), producing a phthalic acid radical cation at m/z 165 .

Secondary Fragmentation

The primary fragment ions undergo further dissociation. The most significant secondary fragmentation originates from the anhydride ion (m/z 226/228):

  • Loss of Carbon Monoxide (CO): The anhydride ion can lose a molecule of CO (28 Da) to form a bicyclic ion at m/z 198/200 .

  • Sequential Loss of CO and C₂H₂: Further fragmentation can lead to smaller, characteristic aromatic ions.

Visualization of EI Fragmentation

EI_Fragmentation M C₈H₅BrO₄⁺• m/z 244/246 Molecular Ion F1 C₈H₃BrO₃⁺• m/z 226/228 (Bromophthalic Anhydride) M->F1 - H₂O (Ortho Effect) F2 C₈H₄BrO₃⁺ m/z 227/229 M->F2 - •OH F3 C₇H₄BrO⁺ m/z 199/201 M->F3 - •COOH F4 C₈H₅O₄⁺ m/z 165 M->F4 - •Br F5 C₇H₃BrO₂⁺• m/z 198/200 F1->F5 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Tabulated Summary of Key EI Ions

Table 2: Predicted Prominent Ions in the EI Mass Spectrum of this compound

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaDescription of Loss
244/246[C₈H₅BrO₄]⁺•Molecular Ion (M⁺•)
227/229[C₈H₄BrO₃]⁺Loss of •OH (M - 17)
226/228[C₈H₃BrO₃]⁺•Loss of H₂O (M - 18), via ortho effect
199/201[C₇H₄BrO]⁺Loss of •COOH (M - 45)
165[C₈H₅O₄]⁺Loss of •Br (M - 79/81)
147[C₈H₃O₃]⁺Loss of •Br from m/z 226/228
104[C₇H₄O]⁺Loss of •Br from m/z 199/201
76[C₆H₄]⁺Benzene ring fragment

Electrospray Ionization (ESI) Fragmentation Pattern

ESI is a soft ionization technique, ideal for polar and thermally labile molecules like carboxylic acids, and is typically coupled with Liquid Chromatography (LC-MS). For acids, analysis is almost universally performed in negative ion mode, which generates an abundant deprotonated molecule, [M-H]⁻.[8] Subsequent fragmentation is induced via Collision-Induced Dissociation (CID) in an MS/MS experiment.

Precursor Ion Formation

In negative ion mode, this compound readily loses a proton to form the deprotonated molecular ion [M-H]⁻ at m/z 243/245 . This stable anion serves as the precursor ion for MS/MS analysis.

MS/MS Fragmentation of [M-H]⁻

The CID of the [M-H]⁻ ion is expected to proceed through charge-driven fragmentation pathways:

  • Loss of Carbon Dioxide: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of a neutral CO₂ molecule (44 Da). This would yield a bromobenzoate anion at m/z 199/201 .[9]

  • Loss of Water: Similar to the EI pathway, the ortho-positioned carboxylate and carboxylic acid groups can facilitate the loss of H₂O (18 Da) to form a deprotonated anhydride species at m/z 225/227 .

  • Loss of Hydrogen Bromide: A potential rearrangement could lead to the elimination of neutral HBr (80/82 Da), resulting in an ion at m/z 163 .

  • Combined Losses: Sequential losses, such as H₂O followed by CO₂, are also highly probable, leading to smaller fragment ions.

Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation M_H [C₈H₄BrO₄]⁻ m/z 243/245 [M-H]⁻ Precursor F1 [C₇H₄BrO₂]⁻ m/z 199/201 M_H->F1 - CO₂ F2 [C₈H₂BrO₃]⁻ m/z 225/227 M_H->F2 - H₂O F3 [C₈H₃O₄]⁻ m/z 163 M_H->F3 - HBr

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

Tabulated Summary of Key ESI-MS/MS Ions

Table 3: Predicted Precursor and Product Ions in Negative ESI-MS/MS

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaDescription of Loss
243/245[C₈H₄BrO₄]⁻Precursor Ion ([M-H]⁻)
225/227[C₈H₂BrO₃]⁻Loss of H₂O
199/201[C₇H₄BrO₂]⁻Loss of CO₂
163[C₈H₃O₄]⁻Loss of HBr

Experimental Protocols

To ensure trustworthy and reproducible data, the following protocols are recommended.

GC-MS Protocol for EI Analysis (after derivatization)

Aromatic dicarboxylic acids have low volatility and require derivatization (e.g., methylation with diazomethane or silylation with BSTFA) before GC-MS analysis. The protocol below assumes methylation.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Add ethereal diazomethane dropwise until a persistent yellow color is observed. Quench with a drop of acetic acid.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

LC-MS/MS Protocol for ESI Analysis

This method allows for direct analysis without derivatization.

  • Sample Preparation: Dissolve 0.1 mg of this compound in 10 mL of 50:50 acetonitrile:water to make a 10 µg/mL stock. Dilute as needed.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (Negative ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Drying Gas: Nitrogen, 10 L/min at 325°C.

    • Nebulizer Pressure: 40 psi.

    • MS1 Scan: m/z 100-300 to confirm precursor.

    • MS2 Fragmentation: Isolate precursor ions at m/z 243 and 245. Apply collision energy (e.g., 10-30 eV) to generate product ion spectrum.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its aromatic core, dual carboxylic acid groups, and bromine substituent. Under EI, fragmentation is extensive, with the characteristic loss of water (m/z 226/228) due to the ortho effect serving as a key diagnostic feature. Under negative ion ESI, fragmentation is more controlled, with the deprotonated molecule (m/z 243/245) primarily losing CO₂ and H₂O upon CID. In all cases, the presence of the Br isotope doublet is a definitive marker for bromine-containing ions. The predictive pathways and protocols outlined in this guide provide a robust framework for the confident identification and structural analysis of this compound in complex matrices.

References

A Technical Guide to the Historical Synthesis of 3-Bromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromophthalic Acid

This compound, a substituted derivative of phthalic acid, has served as a valuable building block in organic synthesis. Its strategic placement of a bromine atom and two carboxylic acid groups on a benzene ring allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals, dyes, and other specialty chemicals. Understanding the historical evolution of its synthesis provides not only a fascinating glimpse into the development of organic chemistry but also offers insights into the fundamental principles that underpin modern synthetic strategies. This guide delves into the core historical methods for the synthesis of this compound, providing in-depth technical details, field-proven insights, and a comparative analysis of these foundational routes.

I. The Sandmeyer Reaction Pathway: A Multi-Step Approach from Phthalic Anhydride

One of the most classical and reliable historical methods for the preparation of this compound involves a three-step sequence starting from the readily available industrial chemical, phthalic anhydride. This pathway leverages the power of aromatic nitration, reduction, and the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[1]

Step 1: Nitration of Phthalic Anhydride to 3-Nitrophthalic Acid

The initial step involves the electrophilic aromatic substitution of phthalic anhydride to introduce a nitro group. The directing effects of the anhydride group favor the formation of both 3-nitro and 4-nitrophthalic acids. Historically, various nitrating agents and conditions have been employed to control this reaction and optimize the yield of the desired 3-nitro isomer.

Causality Behind Experimental Choices: The choice of nitrating agent and reaction temperature is critical in this step. A mixture of fuming nitric acid and concentrated sulfuric acid provides a potent source of the nitronium ion (NO₂⁺), the active electrophile. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. Controlling the temperature is crucial to prevent over-nitration and decomposition of the starting material.

Experimental Protocol: Nitration of Phthalic Anhydride

  • Reaction Setup: A mixture of phthalic anhydride and concentrated sulfuric acid is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.

  • Addition of Nitrating Agent: Fuming nitric acid is added portion-wise to the stirred mixture, ensuring the temperature is maintained within a specific range, typically between 80-110°C.

  • Reaction Progression: After the addition is complete, the reaction is allowed to proceed for several hours with continued stirring.

  • Workup and Isolation: The reaction mixture is then carefully poured onto ice, causing the precipitation of the crude nitrophthalic acid isomers. The solid is collected by filtration and washed with cold water.

  • Purification: The separation of the 3-nitro and 4-nitro isomers is achieved through fractional crystallization, exploiting the differences in their solubilities.

Step 2: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

The second step involves the reduction of the nitro group of 3-nitrophthalic acid to an amino group, yielding 3-aminophthalic acid. Historically, this has been accomplished using various reducing agents, with metal-acid combinations being a common choice.

Causality Behind Experimental Choices: The choice of reducing agent is dictated by its efficacy and selectivity. Iron powder in the presence of a mineral acid like hydrochloric acid was a common and cost-effective method. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid providing the necessary protons.

Experimental Protocol: Reduction of 3-Nitrophthalic Acid

  • Reaction Setup: 3-Nitrophthalic acid is suspended in water or a dilute acid solution.

  • Addition of Reducing Agent: Iron powder is added portion-wise to the stirred suspension.

  • Reaction Progression: The mixture is heated to promote the reduction, often near reflux temperature, for several hours until the reaction is complete.

  • Workup and Isolation: The hot reaction mixture is filtered to remove unreacted iron and iron oxides. The filtrate, containing the 3-aminophthalic acid, is then cooled to induce crystallization. The pH may be adjusted to optimize the precipitation of the product.

  • Purification: The crude 3-aminophthalic acid can be purified by recrystallization from hot water.

Step 3: The Sandmeyer Reaction - Diazotization and Bromination

The final and key step in this pathway is the Sandmeyer reaction. This reaction transforms the amino group of 3-aminophthalic acid into a diazonium salt, which is then displaced by a bromide ion in the presence of a copper(I) bromide catalyst.

Causality Behind Experimental Choices: The diazotization step requires cold conditions (typically 0-5°C) to ensure the stability of the diazonium salt intermediate. Sodium nitrite is the common reagent used to generate nitrous acid in situ by reacting with a strong mineral acid like hydrobromic acid. The use of copper(I) bromide is crucial for the subsequent substitution reaction. The copper(I) salt catalyzes the decomposition of the diazonium salt and facilitates the transfer of the bromide nucleophile to the aromatic ring.

Experimental Protocol: Sandmeyer Reaction of 3-Aminophthalic Acid

  • Diazotization: 3-Aminophthalic acid is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The formation of the diazonium salt is monitored, often by a color change or by testing for the presence of excess nitrous acid.

  • Sandmeyer Reaction: In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) is observed as the reaction proceeds.

  • Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt. The resulting precipitate of crude this compound is collected by filtration and washed with water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or acetic acid.

Logical Workflow for the Sandmeyer Reaction Pathway

Caption: Synthesis of this compound via the Sandmeyer Reaction Pathway.

II. Direct Bromination of Phthalic Anhydride

A more direct historical approach to synthesizing a precursor to this compound involves the direct electrophilic bromination of phthalic anhydride. This method, while seemingly simpler, presents its own set of challenges, primarily in controlling the regioselectivity and preventing polybromination.

Causality Behind Experimental Choices: The direct bromination of phthalic anhydride requires a catalyst to activate the bromine molecule and facilitate the electrophilic attack on the aromatic ring. Iron and iron salts, such as ferric chloride, have been historically employed as Lewis acid catalysts.[2] These catalysts polarize the Br-Br bond, making one of the bromine atoms more electrophilic. The reaction is typically carried out at elevated temperatures to overcome the deactivating effect of the anhydride group.

Experimental Protocol: Direct Bromination of Phthalic Anhydride

  • Reaction Setup: Molten phthalic anhydride is charged into a reaction vessel equipped with a stirrer, a condenser, and a means for introducing bromine. A catalytic amount of iron powder or ferric chloride is added.

  • Bromination: Elemental bromine is introduced into the molten phthalic anhydride at a controlled rate, maintaining a temperature typically in the range of 170-250°C.

  • Reaction Progression: The reaction is continued until the desired degree of bromination is achieved. The progress of the reaction can be monitored by the consumption of bromine.

  • Workup and Isolation: The reaction mixture, containing a mixture of unreacted phthalic anhydride, monobromophthalic anhydride, and polybrominated products, is cooled. The brominated phthalic anhydride can be isolated by fractional distillation under reduced pressure.

  • Hydrolysis: The resulting 3-bromophthalic anhydride is then hydrolyzed to this compound by treatment with hot water.

Logical Workflow for the Direct Bromination Pathway

Caption: Synthesis of this compound via Direct Bromination.

III. Oxidation of Brominated Aromatic Precursors

Another significant historical strategy for the synthesis of this compound involves the oxidation of a pre-brominated aromatic hydrocarbon, such as 3-bromo-o-xylene. This approach relies on the robust oxidation of alkyl side chains to carboxylic acids.

Causality Behind Experimental Choices: The oxidation of alkylbenzenes to carboxylic acids requires a strong oxidizing agent. Potassium permanganate (KMnO₄) in an alkaline or acidic solution was a widely used and effective reagent for this transformation in the 19th and early 20th centuries. The reaction proceeds by attacking the benzylic hydrogens of the alkyl groups. The presence of at least one benzylic hydrogen is a prerequisite for this oxidation to occur.

Experimental Protocol: Oxidation of 3-Bromo-o-xylene

  • Reaction Setup: 3-Bromo-o-xylene is emulsified in an aqueous solution, often with the addition of a base such as sodium carbonate to maintain alkalinity.

  • Oxidation: A solution of potassium permanganate is added portion-wise to the heated and stirred mixture. The reaction is typically refluxed for an extended period to ensure complete oxidation of both methyl groups. The disappearance of the purple color of the permanganate indicates its consumption.

  • Workup and Isolation: After the reaction is complete, the hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a mineral acid (e.g., sulfuric acid). The acidification protonates the carboxylate groups, causing the this compound to precipitate out of the solution.

  • Purification: The crude this compound is collected by filtration and can be purified by recrystallization.

Logical Workflow for the Oxidation Pathway

Caption: Synthesis of this compound via Oxidation of 3-Bromo-o-xylene.

IV. Comparative Analysis of Historical Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Sandmeyer Reaction Pathway Phthalic AnhydrideHNO₃, H₂SO₄, Fe, HCl, NaNO₂, CuBrReliable and well-established, good yields, high purity of the final product.Multi-step process, use of hazardous reagents (fuming nitric acid), requires careful temperature control.
Direct Bromination Phthalic AnhydrideBr₂, Fe or FeCl₃More direct route, potentially fewer steps.Harsh reaction conditions (high temperatures), formation of isomeric and polybrominated byproducts, requires fractional distillation for purification.
Oxidation of Bromo-o-xylene o-XyleneBr₂, KMnO₄Utilizes a different starting material, can be effective for specific substitution patterns.Requires the synthesis of the brominated precursor, oxidation can be vigorous and requires careful control, generates significant inorganic waste (MnO₂).

Conclusion

The historical methods for the synthesis of this compound highlight the ingenuity and adaptability of early organic chemists. The Sandmeyer reaction pathway, though lengthy, offered a reliable and high-purity route that became a staple in aromatic chemistry. The direct bromination of phthalic anhydride provided a more direct, albeit less selective, alternative. The oxidation of brominated precursors demonstrated the utility of transforming simple aromatic hydrocarbons into more complex functionalized molecules. Each of these methods, with its unique set of advantages and challenges, has contributed to the foundational knowledge that enables today's chemists to design and execute complex syntheses with greater efficiency and precision. This guide serves as a testament to the enduring legacy of these pioneering synthetic strategies and their continued relevance in the field of chemical science.

References

Quantum chemical calculations for 3-bromophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Bromophthalic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. Moving beyond a simple list of instructions, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and reproducible computational analysis grounded in scientific integrity.

Introduction: The Significance of this compound

This compound (C₈H₅BrO₄) is a halogenated aromatic dicarboxylic acid.[1][2] Its structure, featuring a benzene ring substituted with two adjacent carboxylic acid groups and a bromine atom, makes it a versatile building block in various fields. In pharmaceutical development, it serves as a key intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[3] Its reactive functional groups are also leveraged in the production of specialized dyes, pigments, and high-performance polymers.[1][3][4]

Understanding the molecular properties of this compound at a quantum level is crucial for predicting its reactivity, stability, and intermolecular interactions. Computational chemistry provides a powerful lens to investigate these characteristics, offering insights that can accelerate materials design and drug discovery efforts. This guide focuses on Density Functional Theory (DFT), a computational method that offers an optimal balance of accuracy and efficiency for molecules of this nature.[5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅BrO₄[1][2]
Molecular Weight 245.03 g/mol [1]
CAS Number 116-69-8[1][2]
Appearance Off-white to light yellow solid[3][8]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]
Topological Polar Surface Area 74.6 Ų[1]

Theoretical Foundation: Why Density Functional Theory?

Quantum chemical calculations aim to solve the Schrödinger equation for a given molecule to determine its energy and other properties. For a polyatomic molecule like this compound, exact solutions are not feasible, necessitating the use of approximations.

Hartree-Fock (HF) theory , an early ab initio method, provides a foundational approximation but neglects electron correlation, which is the interaction between individual electrons. This omission can lead to inaccuracies, especially in systems with significant electron density, such as those containing halogens and carbonyl groups.

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the molecule's energy from its electron density. This approach implicitly includes electron correlation at a significantly lower computational cost than traditional correlated methods like Møller-Plesset (MP2) or Coupled Cluster (CC) theory. For studying carboxylic acids, DFT has been shown to provide reliable results for acidity, vibrational signatures, and thermodynamic properties.[5][6]

The choice of a specific functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals) is critical for the accuracy of DFT calculations.[9]

  • Functionals: Hybrid functionals, such as the widely used B3LYP , combine parts of the exact exchange from HF theory with other exchange and correlation functionals. This approach often yields excellent results for organic molecules.[5][6]

  • Basis Sets: Pople-style basis sets, like 6-311++G(d,p) , are commonly employed. The components of this designation signify:

    • 6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

    • ++: Diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing anions and non-covalent interactions like hydrogen bonding, which are critical in dicarboxylic acids.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogens (p). These allow orbitals to change shape, which is crucial for describing chemical bonds accurately.[10]

The Computational Workflow: A Validating Protocol

The following protocol outlines a self-validating workflow for the quantum chemical analysis of this compound. Each step is designed to ensure the final results are derived from a physically meaningful and stable molecular state.

G cluster_prep Preparation cluster_core_calc Core Calculation cluster_validation Validation cluster_analysis Analysis & Interpretation Build 1. Initial 3D Structure Construction Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Input Geometry Freq 3. Vibrational Frequency Calculation Opt->Freq Optimized Geometry Verify 4. Check for Imaginary Frequencies Freq->Verify Verify->Opt Found (Refine Structure/Method) Success Minimum Energy Structure Confirmed Verify->Success None Found Thermo 5a. Thermochemistry (ZPE, Enthalpy, Gibbs Free Energy) Success->Thermo Electronic 5b. Electronic Properties (HOMO/LUMO, MEP, Dipole Moment) Success->Electronic Spectra 5c. Spectroscopic Analysis (IR/Raman Spectra) Success->Spectra

References

A Theoretical and Computational Guide to the Reactivity of 3-Bromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromophthalic Acid

This compound is a substituted aromatic dicarboxylic acid of significant interest in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its unique trifunctional nature, featuring two carboxylic acid groups and a bromine atom on the aromatic ring, offers a versatile platform for a variety of chemical transformations. The interplay between the electron-withdrawing carboxylic acid groups and the deactivating yet ortho-, para-directing bromine atom creates a nuanced reactivity profile that warrants a detailed theoretical examination.

This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this compound. We will delve into its electronic structure, explore the mechanistic pathways of its key reactions, and outline a robust computational workflow for in-silico investigation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Electronic Profile: A Foundation for Reactivity

The reactivity of this compound is fundamentally governed by the electronic effects of its substituents. The two carboxylic acid groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. Conversely, the bromine atom, while also deactivating due to its inductive effect, possesses lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions.

A thorough understanding of the molecule's electronic landscape is paramount. Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into properties such as molecular orbital energies, electrostatic potential, and charge distribution.

Proposed Computational Protocol for Electronic Structure Analysis

A robust computational analysis of this compound can be initiated with the following protocol:

  • Geometry Optimization: The molecular geometry should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This provides a low-energy, realistic conformation of the molecule.

  • Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.

  • Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Anticipated Electronic Characteristics

Based on the substituent effects, we can anticipate the following electronic features for this compound, which would be quantifiable through the aforementioned DFT calculations:

PropertyPredicted CharacteristicRationale
HOMO Distribution Primarily located on the bromine atom and the aromatic ring.The lone pairs of the bromine atom contribute significantly to the HOMO.
LUMO Distribution Concentrated on the carboxylic acid groups and the aromatic ring carbons attached to them.The π* orbitals of the carbonyl groups are major contributors to the LUMO.
Electrostatic Potential Negative potential around the carbonyl oxygens and the bromine atom; positive potential around the acidic protons and the carbon atoms of the carbonyl groups.This reflects the distribution of electron density due to electronegativity differences.

Key Reaction Classes and Mechanistic Considerations

The trifunctional nature of this compound allows for a diverse range of chemical transformations. Here, we explore the theoretical underpinnings of its most probable reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing carboxylic acid groups can activate the aromatic ring towards nucleophilic aromatic substitution, a reaction class that has seen growing interest in both experimental and computational chemistry.[1] The bromine atom serves as a viable leaving group.

Mechanism: The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. However, concerted pathways are also possible.[1] Computational studies can elucidate the preferred mechanism by locating the transition states and intermediates for each pathway and comparing their activation energies.

Workflow for Computational Investigation of SNAr:

sn_ar_workflow start Define Reactants: This compound + Nucleophile ts_search Transition State Search (e.g., QST2/3, Berny) start->ts_search Initial Guess irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Locate TS freq Frequency Analysis irc->freq Verify Connection to Reactants & Products energy Single-Point Energy Calculation (higher level of theory) freq->energy Confirm TS & ZPE Correction conclusion Determine Activation Energy and Reaction Mechanism energy->conclusion

Caption: Computational workflow for investigating SNAr reactions.

Decarboxylation

The removal of one or both carboxylic acid groups via decarboxylation is a potential transformation, particularly under thermal conditions or in the presence of a catalyst.[2] The stability of the resulting carbanion or radical intermediate is a critical factor. Theoretical studies on the decarboxylation of other carboxylic acids have shown that the mechanism can be complex, often involving initial C-H bond activation.[3]

Factors Influencing Decarboxylation:

  • Temperature: Higher temperatures generally favor decarboxylation.

  • Catalyst: Metal catalysts can lower the activation energy for C-C bond cleavage.

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates.

Anhydride Formation

The two adjacent carboxylic acid groups can readily undergo dehydration to form 3-bromophthalic anhydride. This is a common and synthetically useful reaction.[4][5] The reaction is typically acid-catalyzed and driven by the removal of water.

Reaction Scheme:

anhydride_formation acid This compound anhydride 3-Bromophthalic Anhydride acid->anhydride - H2O, Heat water + H2O

Caption: Dehydration of this compound to its anhydride.

The reactivity of 3-bromophthalic anhydride is also of great interest, as the anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. DFT studies on similar anhydrides have proven effective in elucidating their reactivity towards various nucleophiles.[6]

Proposed Experimental Protocols for Validation

Theoretical predictions must be validated by experimental data. The following are suggested protocols for investigating the reactivity of this compound.

Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alkoxide; 1.1 equivalents) and a non-nucleophilic base (e.g., K₂CO₃; 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction, perform an aqueous work-up, and isolate the product by extraction and purification (e.g., chromatography or recrystallization).

  • Characterization: Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

Protocol for Decarboxylation Study
  • Reaction Setup: Place this compound in a reaction vessel equipped with a condenser and a gas outlet.

  • Catalyst Addition (Optional): Add a catalyst (e.g., a copper salt) if desired.

  • Heating: Heat the sample to a high temperature (e.g., >200 °C) and monitor for the evolution of CO₂.

  • Analysis: Analyze the residue by NMR or GC-MS to identify the decarboxylation products.

Conclusion and Future Directions

This guide has provided a theoretical framework for understanding and predicting the reactivity of this compound. By combining the principles of physical organic chemistry with modern computational techniques, researchers can gain a deeper understanding of this versatile molecule's behavior in various chemical transformations.

Future theoretical studies should focus on building a comprehensive library of calculated activation energies for a range of nucleophiles in SNAr reactions, as well as a detailed mechanistic investigation of its thermal and catalytic decarboxylation. Such studies, when coupled with experimental validation, will undoubtedly unlock the full synthetic potential of this compound and its derivatives.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-bromophthalic anhydride from 3-bromophthalic acid via dehydration using acetic anhydride. The application note elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines critical safety considerations. This guide is intended to equip researchers in organic synthesis and drug development with a robust and reproducible method for preparing this valuable chemical intermediate.

Introduction and Scientific Background

3-Bromophthalic anhydride is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and polymers. Its utility stems from the presence of both an anhydride functional group, which is reactive towards nucleophiles, and a bromine atom, which can participate in a range of cross-coupling and substitution reactions.

The synthesis described herein is a classic dehydration reaction. This compound, a dicarboxylic acid, is converted to its corresponding cyclic anhydride through the removal of a water molecule. Acetic anhydride serves as a powerful dehydrating agent in this transformation. The reaction proceeds by forming a mixed anhydride intermediate which then undergoes an intramolecular nucleophilic attack by the adjacent carboxylic acid group to form the stable five-membered anhydride ring and release acetic acid as a byproduct.[1] Elevated temperatures are employed to increase the reaction rate and drive the equilibrium towards the formation of the product.[2]

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below. It is imperative to use reagents of appropriate purity to ensure a high yield and minimize side reactions.

Reagent/Material Grade Supplier (Example) CAS Number
This compound≥98%Sigma-Aldrich641-70-3
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific108-24-7
Petroleum EtherACS GradeVWR8032-32-4
Round-bottom flask (50 mL)---
Reflux condenser---
Heating mantle---
Magnetic stirrer and stir bar---
Büchner funnel and flask---
Filter paper---
Glassware for crystallization---
Fume hood---

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from reaction setup to product isolation and purification.

Synthesis_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Drying reagents Combine this compound and Acetic Anhydride reflux Reflux the Mixture (e.g., 1 hour) reagents->reflux Heat cool_reaction Cool Reaction Mixture to Room Temperature reflux->cool_reaction add_pet_ether Add Petroleum Ether cool_reaction->add_pet_ether crystallize Induce Crystallization (Cool to 0°C) add_pet_ether->crystallize filter_product Filter the Solid Product crystallize->filter_product wash_solid Wash with Cold Petroleum Ether filter_product->wash_solid dry_product Dry the Product (e.g., under vacuum) wash_solid->dry_product final_product 3-Bromophthalic Anhydride dry_product->final_product

Caption: Workflow for the synthesis of 3-bromophthalic anhydride.

Detailed Experimental Protocol

This protocol is based on a reported procedure with a high yield.[3]

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3.0 g of this compound.

  • Working in a chemical fume hood, carefully add 5 mL of acetic anhydride to the flask.

  • Attach a reflux condenser to the round-bottom flask.

Step 2: Dehydration Reaction

  • Place the reaction apparatus in a heating mantle and begin stirring.

  • Heat the mixture to reflux. The solid this compound should dissolve as the temperature increases.

  • Maintain the reflux for 1 hour to ensure the reaction goes to completion.

Step 3: Product Isolation and Purification

  • After 1 hour, turn off the heat and allow the reaction mixture to cool to room temperature naturally.

  • Once cooled, add 20 mL of petroleum ether to the flask. This will cause the product to precipitate out of the solution.

  • Further cool the mixture to 0°C in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold petroleum ether to remove any residual acetic acid and acetic anhydride.

  • Dry the purified 3-bromophthalic anhydride, preferably under vacuum, to obtain a white to off-white solid. A yield of approximately 96% can be expected.[3]

Safety Precautions and Hazard Management

General Precautions:

  • This procedure must be performed in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, must be worn at all times.[5]

  • An emergency eye wash station and safety shower should be readily accessible.[5]

Chemical-Specific Hazards:

  • Acetic Anhydride: Corrosive and will cause severe skin burns and eye damage.[6] It is also a combustible liquid.[7] Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area with copious amounts of water for at least 20 minutes and seek immediate medical attention.[5]

  • This compound: May cause skin and eye irritation. Handle with care.

  • Petroleum Ether: Highly flammable. Keep away from open flames and other ignition sources.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety guidelines for proper disposal procedures.

Expected Results and Characterization

The final product, 3-bromophthalic anhydride, should be a white to off-white crystalline solid.[9] The expected yield for this protocol is approximately 96%.[3]

Key Physical Properties:

  • Molecular Formula: C₈H₃BrO₃[3]

  • Molecular Weight: 227.01 g/mol [3]

  • Melting Point: 132-134 °C[9]

For rigorous characterization, the following analytical techniques are recommended:

  • Melting Point Analysis: To assess the purity of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the anhydride functional group (characteristic C=O stretches).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the final product.

Causality and Mechanistic Insights

The success of this synthesis hinges on the electrophilic nature of the carbonyl carbons in acetic anhydride and the nucleophilicity of the carboxylic acid groups of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Mixed Anhydride Intermediate cluster_products Products This compound Acetic Anhydride Mixed_Anhydride [Intermediate Structure] 3-Bromophthalic Anhydride Mixed_Anhydride->3-Bromophthalic Anhydride Intramolecular Cyclization Acetic Acid Mixed_Anhydride->Acetic Acid Elimination

Caption: Simplified reaction mechanism overview.

The reaction is initiated by the nucleophilic attack of one of the carboxylic acid groups of this compound on a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses to generate a mixed anhydride and an acetate ion. The acetate ion subsequently deprotonates the other carboxylic acid group. The resulting carboxylate then acts as an intramolecular nucleophile, attacking the adjacent carbonyl carbon of the mixed anhydride. This cyclization step forms the five-membered anhydride ring and eliminates acetic acid, driving the reaction to completion. The entire process is a form of dehydration, effectively removing one molecule of water from the dicarboxylic acid.[10][11]

References

Application Notes and Protocols: 3-Bromophthalic Acid as a Monomer in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogenated monomers into polymer backbones is a well-established methodology for tailoring material properties. This guide provides an in-depth technical overview of 3-bromophthalic acid, and its more reactive anhydride form, as a versatile monomer for the synthesis of high-performance polymers. We will explore its application in the synthesis of brominated polyimides and polyesters, with a focus on leveraging the unique characteristics imparted by the bromine substituent. This document is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of functional polymers with tailored thermal, solubility, and flame-retardant properties. Detailed, field-proven protocols for both polyimide and polyester synthesis are provided, along with an exploration of the underlying chemical principles that govern these polymerization reactions.

Introduction: The Strategic Utility of 3-Bromophthalic Anhydride in Polymer Chemistry

This compound, and more commonly its cyclic anhydride derivative, 3-bromophthalic anhydride, serves as a valuable building block in polymer chemistry. The presence of a bromine atom on the phthalic ring introduces several key features into the resulting polymer:

  • Inherent Flame Retardancy: Brominated compounds are known to be effective flame retardants.[1][2] When incorporated into the polymer backbone, the bromine atom can act as a radical trap in the gas phase during combustion, interrupting the exothermic processes of fire and promoting char formation. This "reactive" approach to flame retardancy offers advantages over additive methods, such as permanence and prevention of leaching.[2]

  • Enhanced Solubility: The introduction of the bulky, asymmetric bromine atom disrupts chain packing and can lead to improved solubility of otherwise intractable polymers, such as aromatic polyimides. This is a significant advantage for polymer processing and characterization.

  • Modified Thermal Properties: The presence of the halogen can increase the glass transition temperature (Tg) of the polymer due to increased rotational hindrance and intermolecular interactions.

  • Post-Polymerization Modification: The carbon-bromine bond can serve as a reactive handle for subsequent chemical modifications, allowing for the grafting of other functional groups onto the polymer chain.

For most polymerization reactions, particularly in the synthesis of polyimides and polyesters, 3-bromophthalic anhydride is the preferred monomer over this compound. The anhydride is more reactive and its reaction with nucleophiles (like amines or alcohols) does not produce water as a byproduct, which can complicate polymerization kinetics and lead to lower molecular weight polymers. This compound can be readily converted to 3-bromophthalic anhydride by refluxing with acetic anhydride.[3]

Polymer Synthesis Applications

We will focus on two primary classes of polymers that can be synthesized using 3-bromophthalic anhydride: polyimides and polyesters.

Brominated Aromatic Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[4] The most common synthetic route is a two-step polycondensation reaction between a dianhydride and a diamine.[5]

Workflow for Brominated Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization A 3-Bromophthalic Anhydride + Aromatic Diamine B Dissolve in aprotic polar solvent (e.g., NMP, DMAc) A->B C Stir at room temperature under N2 atmosphere B->C D Formation of viscous Poly(amic acid) solution C->D E Cast Poly(amic acid) solution into a film D->E Process into desired form F Thermal Imidization: Stepwise heating to ~300°C E->F G Chemical Imidization: Acetic anhydride + Pyridine E->G H Formation of Brominated Polyimide F->H G->H

Caption: Two-step synthesis of brominated polyimides.

This protocol details the synthesis of a polyimide from 3-bromophthalic anhydride and 4,4'-oxydianiline (ODA), a common aromatic diamine.

Materials:

  • 3-Bromophthalic anhydride (BPA)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Part A: Synthesis of the Poly(amic acid) Precursor

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 4,4'-oxydianiline (2.002 g, 10 mmol).

  • Dissolution: Add anhydrous NMP (approx. 30 mL) to the flask and stir until the ODA is completely dissolved.

  • Dianhydride Addition: Slowly add 3-bromophthalic anhydride (2.270 g, 10 mmol) to the diamine solution in several portions. The addition should be done carefully to control any exotherm.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final polymer concentration should be around 15-20% (w/v).

  • Causality Insight: The reaction is performed under an inert atmosphere to prevent the hygroscopic solvent and reactive intermediates from absorbing moisture, which can hydrolyze the anhydride and the forming poly(amic acid), leading to a lower molecular weight.[4] Aprotic polar solvents like NMP are used because they effectively dissolve both the monomers and the resulting poly(amic acid).[5]

Part B: Conversion to Polyimide (Thermal Imidization)

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Cast the film to a desired thickness using a doctor blade.

  • Solvent Removal: Place the glass plate in a vacuum oven at 80°C for 2 hours to slowly remove the bulk of the NMP solvent.

  • Thermal Curing: Implement a staged heating program to effect cyclodehydration (imidization):

    • Heat to 100°C and hold for 1 hour.

    • Increase to 200°C and hold for 1 hour.

    • Increase to 300°C and hold for 1 hour.

  • Cooling and Film Removal: After the thermal treatment, allow the film to cool slowly to room temperature. The resulting tough, flexible polyimide film can be carefully peeled from the glass substrate.

  • Causality Insight: A stepwise heating process is crucial.[6] Ramping the temperature too quickly can cause rapid evolution of water and solvent, creating voids and defects in the final film. The final high-temperature step ensures complete conversion of the amic acid groups to imide rings.

Part C: Conversion to Polyimide (Chemical Imidization - Alternative to Part B)

  • Reagent Addition: To the poly(amic acid) solution from Part A, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as a catalyst.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate as it forms due to its insolubility in the reaction mixture.

  • Isolation: Pour the reaction mixture into a large excess of methanol to fully precipitate the polymer.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C.

  • Causality Insight: Chemical imidization with acetic anhydride and a base like pyridine is a lower-temperature alternative to thermal curing.[7] Acetic anhydride acts as a dehydrating agent, while pyridine catalyzes the cyclization reaction. This method is often used to produce polyimide powders.

Brominated Polyesters

Polyesters can be synthesized from 3-bromophthalic anhydride via ring-opening copolymerization (ROCOP) with epoxides. This method offers excellent control over the polymer's molecular weight and architecture.

Workflow for Brominated Polyester Synthesis

G A 3-Bromophthalic Anhydride + Epoxide (e.g., Propylene Oxide) B Add Catalyst (e.g., Cr(III) Salen complex) A->B C Heat reaction mixture under inert atmosphere B->C D Ring-Opening Copolymerization C->D E Brominated Polyester D->E

Caption: Ring-opening copolymerization for polyester synthesis.

This protocol is adapted from established methods for the ROCOP of other anhydrides with epoxides.[8][9][10]

Materials:

  • 3-Bromophthalic anhydride (BPA)

  • Propylene oxide (PO), freshly distilled

  • Chromium(III) Salen catalyst

  • Toluene, anhydrous

Procedure:

  • Reactor Setup: In a glovebox, charge a flame-dried Schlenk flask with the Chromium(III) Salen catalyst (e.g., 0.05 mmol).

  • Monomer Addition: Add 3-bromophthalic anhydride (2.270 g, 10 mmol) and anhydrous toluene (10 mL) to the flask.

  • Epoxide Addition: Add freshly distilled propylene oxide (1.162 g, 20 mmol) to the reaction mixture.

  • Polymerization: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100°C. Stir the reaction for the desired time (e.g., 4-24 hours), monitoring the reaction progress by techniques such as IR spectroscopy (disappearance of the anhydride peaks).

  • Termination and Precipitation: Cool the reaction to room temperature and quench by adding a few drops of hydrochloric acid. Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Purification: Collect the polymer by filtration, redissolve it in a minimal amount of dichloromethane, and re-precipitate into cold methanol.

  • Drying: Dry the final brominated polyester product in a vacuum oven at 60°C overnight.

  • Causality Insight: The catalyst is crucial for controlling the polymerization and ensuring a high degree of alternation between the anhydride and epoxide units, preventing the formation of polyether blocks.[8][9] The reaction is performed under anhydrous and inert conditions as the catalyst can be sensitive to moisture and air.

Expected Polymer Properties and Characterization

The successful synthesis of these polymers should be confirmed through various analytical techniques.

PropertyPolyimide (BPA-ODA)Polyester (BPA-PO)Characterization Technique
Structure Formation of imide rings confirmedFormation of ester linkages confirmedFT-IR, ¹H NMR, ¹³C NMR
Molecular Weight High molecular weight expectedControlled by monomer/catalyst ratioGel Permeation Chromatography (GPC)
Thermal Stability High Td5% > 400°CTd5% ~280-330°CThermogravimetric Analysis (TGA)
Glass Transition High Tg > 250°CTg ~80-150°CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in NMP, DMAc, DMFSoluble in THF, Chloroform, DCMSolubility Tests
Flame Retardancy Expected to have a high LOIExpected to show flame retardant propertiesLimiting Oxygen Index (LOI), UL-94

Conclusion

This compound, primarily in its anhydride form, is a highly effective monomer for creating functional polymers with desirable properties. The protocols outlined in this application note provide a robust framework for the synthesis of brominated polyimides and polyesters. The incorporation of bromine not only imparts inherent flame retardancy but also beneficially modifies the solubility and thermal characteristics of the base polymer. These materials hold significant promise for applications in electronics, aerospace, and other fields where high performance is a critical requirement. Researchers are encouraged to use these protocols as a starting point and to explore the use of different co-monomers to further tailor the final properties of the polymers.

References

Application Notes and Protocols: Leveraging 3-Bromophthalic Acid for the Synthesis of High-Performance Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Monomer for Advanced Polymer Design

High-performance polymers, such as aromatic polyimides and polyamides, are indispensable in modern technology due to their exceptional thermal stability, mechanical strength, and chemical resistance. However, the very properties that make them robust—rigid backbones and strong intermolecular forces—often lead to poor solubility and processability, limiting their applications. Furthermore, the functionalization of these polymers to impart specific properties (e.g., optical activity, biocompatibility, or altered electronic characteristics) can be challenging.

3-Bromophthalic acid and its derivatives, particularly 3-bromophthalic anhydride, have emerged as highly strategic monomers that address these challenges. The incorporation of this monomer into a polymer backbone serves a dual purpose. Firstly, the rigid phthalic ring contributes to the intrinsic high-performance characteristics of the polymer. Secondly, the pendant bromine atom acts as a versatile and selectively addressable reactive handle. This allows for Post-Polymerization Modification (PPM) , a powerful strategy to covalently attach a wide array of functional groups to the polymer after its initial synthesis.[1][2][3] This approach circumvents the difficulties of polymerizing monomers that already bear sensitive functional groups and enables the fine-tuning of material properties from a single, well-defined precursor polymer.

This guide provides detailed protocols for the synthesis of high-performance polyimides and polyamides using this compound derivatives, followed by a practical example of post-polymerization modification, empowering researchers to develop novel, tailor-made materials.

Section 1: Monomer Preparation: From Acid to Anhydride

For the synthesis of polyimides, the dianhydride form of the monomer is required for reaction with diamines. This compound can be readily converted to 3-bromophthalic anhydride via cyclodehydration, typically using a chemical dehydrating agent like acetic anhydride.

Protocol 1.1: Synthesis of 3-Bromophthalic Anhydride

This protocol describes the conversion of this compound to its more reactive anhydride form. The reaction relies on acetic anhydride to act as both a solvent and a dehydrating agent.

Causality: The use of refluxing acetic anhydride provides the thermal energy and the chemical reagent necessary to drive the intramolecular cyclodehydration reaction, efficiently removing water to form the stable five-membered anhydride ring.[4] Subsequent cooling and addition of a non-polar solvent like petroleum ether induces crystallization of the product, facilitating its purification.[4]

Material / Reagent Grade Supplier (Example) Notes
This compound≥97%Sigma-AldrichRefer to MSDS before use.[5]
Acetic AnhydrideReagent GradeFisher ScientificCorrosive, lachrymator. Handle in a fume hood.
Petroleum EtherACS GradeVWRFlammable.

Step-by-Step Procedure:

  • Place this compound (e.g., 5.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add acetic anhydride (e.g., 10 mL) to the flask.

  • Heat the mixture to reflux with stirring. The solid should dissolve completely.

  • Maintain the reflux for 1-2 hours to ensure the reaction goes to completion.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add petroleum ether (e.g., 40 mL) to the cooled solution while stirring. This will precipitate the product.

  • Cool the mixture in an ice bath (0 °C) for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold petroleum ether.

  • Dry the resulting white solid (3-bromophthalic anhydride) under vacuum. The expected yield is typically high (>95%).[4]

  • Validation: Confirm the structure via melting point analysis and FTIR spectroscopy (disappearance of broad O-H stretch from the carboxylic acid, appearance of characteristic anhydride C=O stretches around 1845 cm⁻¹ and 1770 cm⁻¹).

Section 2: Synthesis of Bromo-Functionalized Polyimides

The most common and reliable method for synthesizing high-quality polyimides is a two-step process.[6] First, the dianhydride and a diamine react at ambient temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization.

G cluster_step1 Step 1: Polycondensation cluster_step2 Step 2: Cyclodehydration Monomer1 3-Bromophthalic Anhydride PAA Poly(amic acid) Solution (Soluble Precursor) Monomer1->PAA Monomer2 Aromatic Diamine (e.g., ODA) Monomer2->PAA Solvent Polar Aprotic Solvent (NMP, DMAc) Solvent->PAA Imidization Thermal Imidization (Heat, >200°C) PAA->Imidization Polyimide Final Bromo-Functionalized Polyimide Film/Solid Imidization->Polyimide

Figure 1: Workflow for the two-step synthesis of polyimides.
Protocol 2.1: Two-Step Synthesis of Polyimide from 3-Bromophthalic Anhydride and 4,4'-Oxydianiline (ODA)

Causality:

  • Step A (Poly(amic acid) formation): This reaction is performed at room temperature in a dry, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). NMP is an excellent choice as it can dissolve both the monomers and the resulting high molecular weight poly(amic acid).[6] Low temperatures are crucial to prevent premature imidization, which would cause the polymer to precipitate before a high molecular weight is achieved.[7] An inert atmosphere (N₂) prevents oxidation of the amine monomers.

  • Step B (Thermal Imidization): The poly(amic acid) solution is cast into a film and then heated through a staged thermal cycle. This process drives the cyclodehydration reaction, converting the amic acid linkages into robust imide rings and removing the solvent. A gradual temperature increase is essential to prevent film defects caused by rapid solvent evaporation.[6]

Material / Reagent Grade Supplier (Example) Notes
3-Bromophthalic AnhydridePolymer GradeAs prepared in 1.1Must be dry.
4,4'-Oxydianiline (ODA)Polymer GradeSigma-AldrichRecrystallize or sublime before use.
N-Methyl-2-pyrrolidone (NMP)AnhydrousAcros OrganicsHandle in a fume hood.

Step-by-Step Procedure:

A. Poly(amic acid) Synthesis

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-oxydianiline (e.g., 2.002 g, 10 mmol) in anhydrous NMP (e.g., 30 mL). Stir until fully dissolved.

  • In a single portion, add a stoichiometric equivalent of solid 3-bromophthalic anhydride (e.g., 2.270 g, 10 mmol).

  • Rinse the weighing paper/funnel with a small amount of NMP (e.g., 2-3 mL) to ensure all the anhydride is transferred into the flask.

  • Continue stirring the reaction at room temperature under nitrogen for 12-24 hours. The solution will become highly viscous as the molecular weight of the poly(amic acid) increases.

  • The reaction is complete when a stable, high viscosity is reached. The resulting poly(amic acid) solution can be stored in a refrigerator.

B. Thermal Imidization

  • Pour the viscous poly(amic acid) solution onto a clean, level glass plate.

  • Cast a film of uniform thickness (e.g., using a doctor blade).

  • Place the glass plate in a programmable vacuum oven or a forced-air oven with a nitrogen inlet.

  • Heat the film using the following staged thermal cycle:

    • 80 °C for 2 hours (to slowly remove the bulk of the solvent).

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour (to ensure complete imidization).

  • After cooling to room temperature, the tough, flexible polyimide film can be carefully removed from the glass substrate, often by immersion in water.

Property Typical Value Range Significance
Glass Transition Temp. (Tg)240 - 290 °CDefines the upper service temperature.
5% Weight Loss Temp. (Td5)> 450 °C (in N₂)Indicates high thermal stability.[8]
SolubilitySoluble in NMP, DMAcImproved solubility over non-substituted analogs.

Section 3: The Strategic Advantage: Post-Polymerization Modification (PPM)

The bromine atom on the polymer backbone is a powerful tool for chemical diversification. It serves as an electrophilic site for various cross-coupling and substitution reactions, allowing for the introduction of new functionalities after the robust polyimide backbone has been formed. This is particularly advantageous for attaching groups that would not survive the initial polymerization conditions.

G StartPolymer Bromo-Functionalized Polymer Backbone Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) StartPolymer->Suzuki Stille Stille Coupling (Ar-SnR₃, Pd catalyst) StartPolymer->Stille Heck Heck Coupling (Alkene, Pd catalyst) StartPolymer->Heck Nucleophilic Nucleophilic Substitution (Thiol, Amine, etc.) StartPolymer->Nucleophilic Product1 Aryl-Substituted Polymer Suzuki->Product1 Product2 Stannyl-Aryl Substituted Polymer Stille->Product2 Product3 Alkene-Substituted Polymer Heck->Product3 Product4 Thioether/Amine Functionalized Polymer Nucleophilic->Product4

Figure 2: Key post-polymerization modification pathways.
Protocol 3.1: Palladium-Catalyzed Suzuki Cross-Coupling on a Bromo-Polyimide

This protocol demonstrates the attachment of a phenyl group to the polymer backbone, a model reaction that can be adapted for a wide range of aryl or heteroaryl boronic acids.

Causality: The Suzuki reaction is a robust palladium-catalyzed cross-coupling method.[3] An inert atmosphere is absolutely critical because the active Pd(0) catalyst is sensitive to oxygen. The base (e.g., K₂CO₃) is required to activate the boronic acid via formation of a boronate complex, which then participates in the catalytic cycle. A high-boiling polar solvent like DMF is used to ensure all components, including the polymer, remain in solution at the reaction temperature.

Material / Reagent Grade Supplier (Example) Notes
Bromo-functionalized PIAs prepared in 2.1---Must be thoroughly dried.
Phenylboronic Acid≥97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsOxygen sensitive.
Potassium Carbonate (K₂CO₃)AnhydrousJ.T. BakerMust be finely powdered and dry.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichHandle in a fume hood.

Step-by-Step Procedure:

  • Dissolve the bromo-functionalized polyimide (e.g., 1.0 g, containing 'x' mmol of bromine repeating units) in anhydrous DMF (e.g., 20 mL) in a Schlenk flask under an argon atmosphere.

  • To this solution, add phenylboronic acid (1.5 equivalents per bromine unit), potassium carbonate (3 equivalents per bromine unit), and Tetrakis(triphenylphosphine)palladium(0) (5 mol% per bromine unit).

  • Ensure the flask is sealed and remains under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C and stir for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR (disappearance of protons adjacent to the bromine).

  • After completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash it extensively with methanol and water to remove residual catalyst and salts.

  • Purify the polymer further by redissolving it in a suitable solvent (e.g., NMP) and re-precipitating.

  • Dry the final functionalized polymer under vacuum at an elevated temperature (e.g., 100 °C).

  • Validation: Confirm successful coupling via ¹H NMR (appearance of new aromatic signals from the phenyl group) and FTIR spectroscopy. Use GPC to check for any changes in molecular weight distribution.

Section 4: Polymer Characterization

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the conversion of poly(amic acid) to polyimide by observing the disappearance of amide and carboxylic acid bands and the appearance of characteristic imide carbonyl peaks (asymmetric stretch ~1780 cm⁻¹ and symmetric stretch ~1720 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeating unit and to verify the success of post-polymerization modification by identifying new proton and carbon signals.

  • Gel Permeation Chromatography (GPC): Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the soluble polymer precursors and final polymers.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by identifying the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Section 5: Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Monomers: this compound and its anhydride are skin and eye irritants.[5][9] Avoid inhalation of dust.

  • Solvents: Polar aprotic solvents like NMP and DMAc are reproductive hazards. Avoid exposure and handle with extreme care.

  • Reagents: Acetic anhydride is corrosive and a lachrymator. Palladium catalysts are toxic and should be handled carefully. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols: 3-Bromophthalic Acid Derivatives as Versatile Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-bromophthalic acid and its derivatives as key intermediates in pharmaceutical synthesis. This document offers detailed protocols, mechanistic insights, and data interpretation to facilitate the efficient and reliable synthesis of valuable drug precursors.

Introduction: The Strategic Importance of this compound Derivatives

This compound and its anhydride are pivotal building blocks in medicinal chemistry, primarily due to the presence of three key functional groups: two carboxylic acids (or an anhydride) and a bromine atom on the aromatic ring.[1] This unique combination allows for a diverse range of chemical transformations, making them ideal starting materials for the synthesis of complex heterocyclic scaffolds found in numerous active pharmaceutical ingredients (APIs). The strategic positioning of the bromine atom enables various cross-coupling reactions, while the carboxylic acid moieties provide handles for amidation, esterification, and cyclization reactions.

This guide will focus on a practical and efficient synthetic route to a highly valuable pharmaceutical intermediate, 2-amino-5-bromobenzoic acid, starting from this compound. This intermediate is a crucial component in the synthesis of a variety of therapeutic agents, including certain PARP inhibitors and other oncology drug candidates.[2][3]

Core Synthesis Protocol: From this compound to 2-Amino-5-bromobenzoic Acid

This section details a robust two-step synthesis of 2-amino-5-bromobenzoic acid, a key pharmaceutical intermediate, commencing with the readily available this compound. The process involves the formation of 3-bromophthalamic acid followed by a Hofmann rearrangement.

Step 1: Synthesis of 3-Bromophthalamic Acid

The initial step involves the selective amidation of 3-bromophthalic anhydride with ammonia to yield 3-bromophthalamic acid. The anhydride is first prepared from this compound for enhanced reactivity.

Rationale: The conversion of the diacid to the anhydride activates the carboxyl groups, making them more susceptible to nucleophilic attack by ammonia in the subsequent step. Acetic anhydride is a common and effective dehydrating agent for this transformation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (10.0 g, 40.8 mmol) in acetic anhydride (20 mL).

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 1 hour, or until the solid has completely dissolved.

  • Allow the reaction mixture to cool to room temperature, during which the 3-bromophthalic anhydride will crystallize.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystalline product by vacuum filtration and wash with cold petroleum ether (2 x 20 mL).

  • Dry the product under vacuum to yield 3-bromophthalic anhydride as a white to off-white solid. (Expected yield: >95%).

Rationale: The reaction of the anhydride with aqueous ammonia results in the regioselective opening of the anhydride ring to form the corresponding phthalamic acid. The use of aqueous ammonia provides both the nucleophile and the reaction medium.

Protocol:

  • In a beaker, dissolve 3-bromophthalic anhydride (9.0 g, 39.6 mmol) in 28-30% aqueous ammonia (40 mL) with stirring. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • Once the anhydride has dissolved, continue stirring for 30 minutes at room temperature to ensure complete reaction.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid with cooling until the pH reaches approximately 3-4.

  • The 3-bromophthalamic acid will precipitate as a white solid.

  • Collect the product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum.

Step 2: Hofmann Rearrangement to 2-Amino-5-bromobenzoic Acid

Rationale: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4][5] In this step, the amide group of 3-bromophthalamic acid is converted to an amine, and the adjacent carboxylic acid group is lost as carbon dioxide, yielding the desired 2-amino-5-bromobenzoic acid. The reaction proceeds via an isocyanate intermediate.[4][6]

Protocol:

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (2.1 mL, 40.8 mmol) to a cold (0-5 °C) solution of sodium hydroxide (8.0 g, 200 mmol) in water (80 mL) with vigorous stirring.

  • To this freshly prepared sodium hypobromite solution, add the 3-bromophthalamic acid (8.4 g, 32.5 mmol) in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 1 hour.

  • Cool the reaction mixture to room temperature and then acidify to pH 3-4 with concentrated hydrochloric acid.

  • The product, 2-amino-5-bromobenzoic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain a purified product. (Expected yield: 70-80%).

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Bromophthalamic Acid cluster_step2 Step 2: Hofmann Rearrangement 3-Bromophthalic_Acid This compound 3-Bromophthalic_Anhydride 3-Bromophthalic Anhydride 3-Bromophthalic_Acid->3-Bromophthalic_Anhydride Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->3-Bromophthalic_Anhydride 3-Bromophthalamic_Acid 3-Bromophthalamic Acid 3-Bromophthalic_Anhydride->3-Bromophthalamic_Acid Amidation Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->3-Bromophthalamic_Acid 2-Amino-5-bromobenzoic_Acid 2-Amino-5-bromobenzoic Acid 3-Bromophthalamic_Acid->2-Amino-5-bromobenzoic_Acid Rearrangement Sodium_Hypobromite Sodium Hypobromite (in situ) Sodium_Hypobromite->2-Amino-5-bromobenzoic_Acid

Caption: Synthetic workflow for 2-amino-5-bromobenzoic acid.

Mechanism of Hofmann Rearrangement

HofmannMechanism Amide 3-Bromophthalamic Acid Anion N-Bromoamide N-Bromoamide Intermediate Amide->N-Bromoamide + Br2 - Br- Isocyanate Isocyanate Intermediate N-Bromoamide->Isocyanate Rearrangement - Br- Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O Amine 2-Amino-5-bromobenzoic Acid Carbamic_Acid->Amine - CO2

Caption: Mechanism of the Hofmann rearrangement step.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized 2-amino-5-bromobenzoic acid is crucial for its use in subsequent pharmaceutical manufacturing steps.[1][7][8] A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Data Summary
Parameter Technique Expected Result
Appearance Visual InspectionWhite to pale yellow crystalline solid.[1]
Melting Point Melting Point Apparatus218-222 °C
Purity HPLC≥98%
Identity FT-IRCharacteristic peaks for N-H, C=O, and C-Br bonds.
Structure Confirmation 1H NMR, 13C NMRSignals corresponding to the aromatic protons and carbons.
Molecular Weight Mass Spectrometrym/z corresponding to [M+H]+ or [M-H]-.
Spectroscopic Data Interpretation
  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of 2-amino-5-bromobenzoic acid is expected to show characteristic absorption bands for the amine (N-H stretching around 3300-3500 cm-1), the carboxylic acid (O-H stretching, broad, around 2500-3300 cm-1 and C=O stretching around 1670-1700 cm-1), and the carbon-bromine bond (C-Br stretching in the fingerprint region).[8][9]

  • 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum will provide information on the arrangement of protons in the molecule. The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The amine and carboxylic acid protons will appear as broad singlets that may be exchangeable with D2O.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[10] The mass spectrum will show a molecular ion peak corresponding to the exact mass of 2-amino-5-bromobenzoic acid.

Applications in Pharmaceutical Synthesis: Phenanthridinone Scaffolds

2-Amino-5-bromobenzoic acid is a versatile intermediate for the synthesis of various heterocyclic systems, including phenanthridinones.[11] Phenanthridinone-based molecules have shown a wide range of biological activities and are core structures in several developmental drugs, particularly PARP inhibitors for cancer therapy.[12][13]

The amino group of 2-amino-5-bromobenzoic acid can be acylated, and the resulting amide can undergo intramolecular cyclization reactions, often facilitated by palladium catalysis, to form the tricyclic phenanthridinone core. The bromine atom can be further functionalized using cross-coupling reactions to introduce diversity and modulate the pharmacological properties of the final compounds.

General Scheme for Phenanthridinone Synthesis

PhenanthridinoneSynthesis Intermediate 2-Amino-5-bromobenzoic Acid Amide N-Acyl Intermediate Intermediate->Amide Acylation Acyl_Chloride Aryl Acyl Chloride Acyl_Chloride->Amide Phenanthridinone Phenanthridinone Derivative Amide->Phenanthridinone Pd-catalyzed Intramolecular Cyclization

Caption: General route to phenanthridinone derivatives.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in the synthesis of pharmaceutical compounds. The detailed protocol for the synthesis of 2-amino-5-bromobenzoic acid provides a reliable and scalable method for accessing a key building block for various drug discovery programs. The inherent reactivity of the functional groups in these intermediates allows for the construction of complex molecular architectures, highlighting their importance in modern medicinal chemistry. Adherence to stringent quality control measures is paramount to ensure the successful application of these intermediates in the development of safe and effective medicines.

References

The Strategic Role of 3-Bromophthalic Acid in the Synthesis of Advanced Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromatic and Functional Diversity

3-Bromophthalic acid, and its corresponding anhydride, represent a pivotal class of intermediates in the synthesis of a diverse array of high-performance dyes and pigments. The strategic placement of the bromine atom on the phthalic acid backbone offers a versatile handle for chemists to introduce specific functionalities, modulate electronic properties, and enhance the performance of the final colorants. This guide provides an in-depth exploration of the synthetic pathways leveraging this compound for the creation of sophisticated xanthene dyes, azo colorants, and phthalocyanine pigments, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.[1]

The reactivity of the carboxylic acid groups, readily converted to the more reactive anhydride, allows for facile participation in condensation and acylation reactions. Furthermore, the bromo substituent can be utilized in subsequent cross-coupling reactions or can serve to impart specific properties such as altered solubility, enhanced lightfastness, or modified absorption and emission spectra in the resulting dye or pigment molecules.

I. Synthesis of Brominated Xanthene Dyes: A Gateway to Novel Fluorophores

Xanthene dyes, a class renowned for their brilliant colors and strong fluorescence, are traditionally synthesized via the condensation of a phthalic anhydride derivative with a phenol or resorcinol. The incorporation of a bromine atom onto the phthalic anhydride moiety, as in 3-bromophthalic anhydride, provides a pathway to novel fluorophores with potentially unique spectroscopic properties and applications in bio-imaging and sensor technology.

Causality in Experimental Design: The Friedel-Crafts Acylation Pathway

The cornerstone of xanthene dye synthesis is the Friedel-Crafts acylation reaction. In this process, the phthalic anhydride acts as the acylating agent, reacting with an electron-rich aromatic compound like resorcinol in the presence of a Lewis acid catalyst. The bromine atom on the 3-bromophthalic anhydride ring influences the electronic nature of the carbonyl groups, which can affect the regioselectivity and kinetics of the reaction.

DOT Diagram: Synthetic Workflow for Brominated Xanthene Dye

G cluster_0 Preparation of 3-Bromophthalic Anhydride cluster_1 Synthesis of 4'-Bromofluorescein A This compound C Reflux A->C B Acetic Anhydride B->C D 3-Bromophthalic Anhydride C->D E 3-Bromophthalic Anhydride H Friedel-Crafts Acylation E->H F Resorcinol F->H G Lewis Acid Catalyst (e.g., ZnCl2) G->H I 4'-Bromofluorescein H->I

Caption: Synthetic pathway from this compound to 4'-bromofluorescein.

Experimental Protocol 1: Synthesis of 4'-Bromofluorescein from 3-Bromophthalic Anhydride and Resorcinol

This protocol details the synthesis of a brominated fluorescein derivative, a representative xanthene dye, through a modified Friedel-Crafts acylation.[2]

Materials:

  • 3-Bromophthalic anhydride

  • Resorcinol

  • Anhydrous zinc chloride (ZnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and filter flask

  • pH paper

  • Melting point apparatus

  • Spectrophotometer (for UV-Vis and fluorescence analysis)

Procedure:

  • Preparation of 3-Bromophthalic Anhydride: In a round-bottom flask, combine this compound and an excess of acetic anhydride. Reflux the mixture for 2 hours. Cool the reaction mixture and collect the precipitated 3-bromophthalic anhydride by vacuum filtration. Wash with cold petroleum ether and dry.[3]

  • Friedel-Crafts Acylation: In a clean, dry round-bottom flask, thoroughly mix 3-bromophthalic anhydride (1 molar equivalent) and resorcinol (2.2 molar equivalents).

  • Carefully add anhydrous zinc chloride (0.5 molar equivalents) to the mixture. Caution: Zinc chloride is hygroscopic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 180-190 °C in an oil bath with continuous stirring for 4-5 hours. The mixture will become a viscous, dark red mass.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 80-90 °C.

    • Carefully add 100 mL of distilled water and 10 mL of concentrated HCl. Heat the mixture to boiling to dissolve any zinc salts.

    • Cool the mixture in an ice bath to precipitate the crude 4'-bromofluorescein.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • Dissolve the crude product in a 10% NaOH solution and filter to remove any insoluble impurities.

    • Re-precipitate the purified dye by slowly adding concentrated HCl with stirring until the solution is acidic.

    • Collect the purified 4'-bromofluorescein by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy: Record the UV-Vis absorption and fluorescence emission spectra in a suitable solvent (e.g., ethanol). The expected spectra will show characteristic peaks for the fluorescein chromophore, potentially with a shift due to the bromine substituent.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Expected λmax (absorption) Expected λmax (emission)
4'-BromofluoresceinC₂₀H₁₁BrO₅411.20Orange-red powder~490-500 nm~510-525 nm

II. Azo Dyes from this compound Derivatives: Expanding the Color Palette

Azo dyes are the most widely used class of synthetic colorants, characterized by the presence of the azo group (-N=N-). The synthesis of azo dyes from this compound requires its conversion to an aromatic amine precursor, which can then undergo diazotization and coupling reactions.

Synthetic Strategy: From Carboxylic Acid to Azo Chromophore

The key transformation is the conversion of a carboxylic acid group in this compound to an amino group. This can be achieved through a multi-step synthesis involving a Hofmann or Curtius rearrangement. Once the aminobromobenzoic acid derivative is obtained, it can be diazotized and coupled with a suitable aromatic compound to yield the final azo dye.

DOT Diagram: General Synthesis of an Azo Dye from a this compound Derivative

G A This compound B Multi-step Conversion (e.g., Hofmann Rearrangement) A->B C 2-Amino-3-bromobenzoic Acid B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D E Diazonium Salt D->E G Azo Coupling E->G F Coupling Component (e.g., β-Naphthol) F->G H Azo Dye G->H

Caption: Pathway for the synthesis of an azo dye from this compound.

Experimental Protocol 2: Synthesis of a Representative Azo Dye from 2-Amino-3-bromobenzoic Acid

This protocol outlines the general procedure for the synthesis of an azo dye, assuming the successful preparation of 2-amino-3-bromobenzoic acid from this compound.[4][5][6]

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

Equipment:

  • Beakers

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • pH paper

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-amino-3-bromobenzoic acid (1 molar equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 molar equivalents) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Azo Coupling:

    • In another beaker, dissolve β-naphthol (1 molar equivalent) in a cold aqueous solution of sodium hydroxide.

    • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, while maintaining the temperature at 0-5 °C. A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Add a saturated solution of sodium chloride to aid in the precipitation of the dye ("salting out").

    • Collect the azo dye by vacuum filtration and wash with a small amount of cold water.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

Characterization:

  • The synthesized azo dye can be characterized by its color, melting point, and spectroscopic techniques such as UV-Vis and IR spectroscopy. The UV-Vis spectrum will show a strong absorption in the visible region, which is characteristic of the azo chromophore.

III. Brominated Phthalocyanine Pigments: Enhancing Stability and Performance

Phthalocyanines are a class of intensely colored macrocyclic compounds that are widely used as blue and green pigments due to their exceptional stability. The introduction of bromine atoms into the phthalocyanine structure, which can be achieved by using 3-bromophthalic anhydride as a starting material, can further enhance their properties, such as resistance to flocculation and improved dispersibility in various media.

Synthetic Rationale: The Phthalocyanine Ring Formation

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalic acid derivatives, such as phthalic anhydride or phthalonitrile, in the presence of a metal salt and a nitrogen source like urea. The use of 3-bromophthalic anhydride in the reaction mixture leads to the formation of a brominated phthalocyanine pigment.

Experimental Protocol 3: Synthesis of Brominated Copper Phthalocyanine

This protocol provides a general method for the synthesis of a brominated copper phthalocyanine pigment.[7][8]

Materials:

  • 3-Bromophthalic anhydride

  • Phthalic anhydride (optional, for mixed-halogenation)

  • Urea

  • Copper(I) chloride (CuCl)

  • Ammonium molybdate (catalyst)

  • High-boiling solvent (e.g., nitrobenzene or trichlorobenzene)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Condenser

  • Filtration apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine 3-bromophthalic anhydride, urea (in large excess), copper(I) chloride, and a catalytic amount of ammonium molybdate in a high-boiling solvent.

  • Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. The formation of the deep blue or green phthalocyanine pigment will be observed.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with a suitable solvent like ethanol to precipitate the crude pigment.

    • Filter the crude pigment and wash sequentially with hot dilute sodium hydroxide solution, hot dilute hydrochloric acid, and then water until the washings are neutral.

    • Finally, wash with an organic solvent like ethanol or acetone to remove any residual organic impurities.

    • Dry the purified brominated copper phthalocyanine pigment in an oven.

Characterization:

  • The pigment can be characterized by its color, insolubility in common solvents, and techniques such as X-ray diffraction (XRD) to determine its crystalline structure and UV-Vis spectroscopy of a dilute solution in a suitable solvent (e.g., concentrated sulfuric acid) to confirm the phthalocyanine chromophore.

Pigment General Formula Color Key Properties
Brominated Copper PhthalocyanineC₃₂H₁₆-xBrxCuN₈Blue to GreenHigh stability, lightfastness, chemical resistance, altered shade and dispersibility

Conclusion: A Versatile Building Block for Color and Function

This compound and its anhydride are valuable and versatile intermediates for the synthesis of a wide range of dyes and pigments. The presence of the bromine atom allows for the fine-tuning of the properties of the final colorants, leading to materials with enhanced performance characteristics. The protocols provided in this guide offer a foundation for the exploration and development of novel xanthene dyes, azo colorants, and phthalocyanine pigments with tailored properties for various applications in research, technology, and industry. The careful execution of these synthetic procedures, coupled with thorough characterization, will enable scientists to unlock the full potential of this important chemical building block.

References

Reaction of 3-bromophthalic acid with thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 3-Bromophthalic Anhydride via Dehydrative Cyclization of 3-Bromophthalic Acid using Thionyl Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-bromophthalic anhydride, a valuable intermediate in the development of polymers, dyes, and pharmaceuticals.[1][2] The protocol details a robust and efficient method for the dehydrative cyclization of this compound using thionyl chloride (SOCl₂). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents, and offer guidance on product purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Rationale

Aromatic cyclic anhydrides are cornerstone building blocks in organic synthesis, prized for their reactivity in nucleophilic acyl substitution reactions. 3-Bromophthalic anhydride, in particular, serves as a critical precursor for high-performance polyimides, specialized dyes, and complex pharmaceutical scaffolds where the bromo-substituent offers a handle for further functionalization via cross-coupling reactions.

The conversion of a dicarboxylic acid to its corresponding cyclic anhydride is a fundamental dehydration reaction. While various dehydrating agents can be employed, thionyl chloride is often the reagent of choice for this transformation due to its high efficiency and the irreversible nature of the reaction. The reaction's elegance lies in the formation of exclusively gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—which are easily removed from the reaction mixture, driving the equilibrium towards the product.[3] This methodology circumvents the need for high temperatures or azeotropic distillation often required by other methods, making it highly practical for laboratory-scale synthesis.

Reaction Mechanism: From Diacid to Anhydride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic transformation in organic chemistry.[4] In the case of a 1,2-dicarboxylic acid like this compound, the reaction proceeds through a di-acyl chloride intermediate which rapidly undergoes intramolecular cyclization to yield the stable five-membered anhydride ring.

The mechanism involves several key steps:

  • Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from one of the carboxylic acid's carbonyl oxygens onto the electrophilic sulfur atom of thionyl chloride.[5][6]

  • Formation of a Chlorosulfite Intermediate: This attack, followed by the departure of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[3][5]

  • Nucleophilic Acyl Substitution: The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate formed subsequently collapses, releasing sulfur dioxide gas and a protonated acyl chloride.

  • Second Acid Group Activation: The process is repeated on the second carboxylic acid group.

  • Intramolecular Cyclization: Once the di-acyl chloride is formed, the molecule readily undergoes an intramolecular nucleophilic acyl substitution reaction. One acyl chloride group is attacked by the oxygen of the other, leading to the formation of the cyclic anhydride and the elimination of a chloride ion.

The evolution of SO₂ and HCl gases makes the reaction thermodynamically favorable and essentially irreversible.[3]

Catalytic Enhancement with DMF

For sterically hindered or electronically deactivated carboxylic acids, the reaction rate can be sluggish. In such cases, a catalytic amount of N,N-dimethylformamide (DMF) can be added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an imidoyl chloride, which is a far more potent chlorinating agent than thionyl chloride itself.[7][8][9]

Caution: The use of DMF with chlorinating agents like thionyl chloride can generate the byproduct dimethylcarbamoyl chloride (DMCC), a potential human carcinogen.[10] If DMF is used, appropriate risk assessment and containment measures are essential.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products This compound This compound Acyl Chlorosulfite Acyl Chlorosulfite Intermediate This compound->Acyl Chlorosulfite + SOCl₂ - Cl⁻ Thionyl Chloride SOCl₂ Di-acyl Chloride Di-acyl Chloride Intermediate Acyl Chlorosulfite->Di-acyl Chloride + Cl⁻ - SO₂ - HCl (Repeated) 3-Bromophthalic Anhydride 3-Bromophthalic Anhydride Di-acyl Chloride->3-Bromophthalic Anhydride Intramolecular Cyclization - Cl⁻ Byproducts SO₂(g) + HCl(g) Di-acyl Chloride->Byproducts

Caption: Figure 1: Reaction Mechanism.

Critical Safety Protocols: Handling Thionyl Chloride

Thionyl chloride is a highly hazardous chemical and requires strict safety measures. All manipulations must be performed in a certified chemical fume hood.

  • Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[11] Inhalation can lead to pulmonary edema.

  • Reactivity with Water: It reacts violently with water, moisture, and alcohols, releasing toxic gases (SO₂ and HCl).[12][13] This reaction is highly exothermic. All glassware must be scrupulously dried before use.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:

    • Tightly fitting safety goggles and a face shield.[11]

    • Solvent-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves before use.[12][14]

    • A flame-resistant lab coat.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[14] Keep a suitable quenching agent (e.g., sodium bicarbonate powder) nearby for spills. Do not use water to clean up spills.[13]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-bromophthalic anhydride on a 10-gram scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightQuantityPurity/GradeNotes
This compound603-11-2247.03 g/mol 10.0 g (40.5 mmol)>98%Ensure it is dry.
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 30 mL (49.5 g, 416 mmol)>99%Use freshly opened or distilled reagent. Handle with extreme care.[11][12][13][14][15]
Toluene108-88-392.14 g/mol 100 mL + 50 mLAnhydrousSolvent for reaction and recrystallization.
Hexanes110-54-386.18 g/mol ~100 mLAnhydrousFor washing the recrystallized product.
Equipment
EquipmentQuantityNotes
Round-bottom flask (250 mL)1Oven-dried.
Reflux condenser with gas outlet adapter1Oven-dried. Connect outlet to a gas scrubber.
Magnetic stirrer and stir bar1
Heating mantle with controller1
Gas Scrubber1Filled with NaOH solution to neutralize HCl/SO₂.
Buchner funnel and filter flask1For product isolation.
Rotary evaporator1For solvent removal.

Experimental Workflow Diagram

Workflow Setup 1. Assemble Dry Apparatus in Fume Hood Charge 2. Charge Flask with This compound Setup->Charge Add_SOCl2 3. Add Thionyl Chloride & Toluene Charge->Add_SOCl2 Reflux 4. Heat to Reflux (2-4 hours) Add_SOCl2->Reflux Cool 5. Cool to Room Temp. Reflux->Cool Evaporate 6. Remove Excess SOCl₂ & Solvent via Evaporation Cool->Evaporate Recrystallize 7. Recrystallize Crude Solid from Toluene Evaporate->Recrystallize Isolate 8. Isolate Product by Filtration & Wash Recrystallize->Isolate Dry 9. Dry Under Vacuum Isolate->Dry

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Preparation and Setup:

    • Oven-dry all glassware (250 mL round-bottom flask, reflux condenser) for at least 4 hours at 120 °C and allow to cool in a desiccator.

    • Assemble the apparatus in a chemical fume hood. Equip the flask with a magnetic stir bar.

    • Fit the reflux condenser to the flask and connect the top of the condenser to a gas outlet adapter leading to a scrubber containing aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging Reagents:

    • To the dry flask, add this compound (10.0 g, 40.5 mmol).

    • Under a steady flow of nitrogen (optional, but good practice), add anhydrous toluene (100 mL).

    • CAUTION: In the fume hood, carefully measure and add thionyl chloride (30 mL, 416 mmol) to the flask via a syringe or dropping funnel. The addition is exothermic and will cause some gas evolution. A large excess of thionyl chloride is used to ensure complete reaction and to act as a co-solvent.

  • Reaction:

    • Begin stirring the suspension.

    • Gently heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The reaction is typically complete when the solid reactant has fully dissolved and gas evolution has ceased. Progress can be monitored by taking a small aliquot, carefully quenching it, and analyzing by TLC or ¹H NMR.

  • Workup and Isolation:

    • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucially , ensure the vacuum pump is protected by a cold trap and a base trap to capture corrosive vapors.

    • The crude product will be obtained as a solid residue.

  • Purification:

    • To the crude solid, add a minimal amount of hot toluene (approx. 40-50 mL) to dissolve the product.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous hexanes to remove any residual soluble impurities.

  • Drying:

    • Dry the purified 3-bromophthalic anhydride in a vacuum oven at 50-60 °C overnight to yield the final product.

Product Characterization and Validation

ParameterExpected Result
Appearance White to light yellow crystalline powder.[16]
Yield 85-95%
Melting Point 134-138 °C.[16]
FTIR (cm⁻¹) ~1850, ~1770 (C=O, anhydride symmetric/asymmetric stretch), disappearance of broad O-H stretch from carboxylic acid.
¹H NMR (CDCl₃) Aromatic protons consistent with the 3-bromo substitution pattern.
¹³C NMR (CDCl₃) Two distinct carbonyl carbons (~160-165 ppm), aromatic carbons.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents (especially SOCl₂) degraded. 3. Presence of moisture.1. Extend reflux time. 2. Use a fresh bottle of thionyl chloride. 3. Ensure all glassware is rigorously dried.
Product is an oil or fails to crystallize 1. Impurities present. 2. Incomplete removal of SOCl₂/solvent.1. Re-purify by recrystallization, possibly with charcoal treatment. 2. Ensure complete evaporation of volatiles under high vacuum.
Product darkens significantly Overheating during reaction or workup.Use a temperature-controlled heating mantle and avoid excessive temperatures during solvent removal.
Product reverts to diacid upon storage Exposure to atmospheric moisture. The anhydride is hygroscopic.[1]Store the final product in a tightly sealed container inside a desiccator.

References

Application Notes and Protocols: 3-Bromophthalic Acid as a Versatile Precursor for Substituted Phthalimides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phthalimides and the Role of 3-Bromophthalic Acid

Substituted phthalimides are a cornerstone in medicinal chemistry, materials science, and organic synthesis. Their rigid, planar structure and ability to engage in various intermolecular interactions make them privileged scaffolds in the design of bioactive molecules and functional materials. The strategic introduction of substituents onto the phthalimide core allows for the fine-tuning of their physicochemical and biological properties. This compound, and its corresponding anhydride, have emerged as exceptionally valuable precursors in this context. The bromo-substituent at the 3-position serves as a versatile synthetic handle, enabling a wide array of post-phthalimide formation modifications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of diverse N-substituted 3-bromophthalimides and their subsequent derivatization through modern cross-coupling methodologies.

The core strategy involves a two-stage process. Initially, 3-bromophthalic anhydride is condensed with a primary amine to afford the corresponding N-substituted 3-bromophthalimide. This intermediate then serves as a platform for diversification, where the bromine atom is replaced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This approach allows for the modular and efficient construction of a library of diversely substituted phthalimides, which is of paramount importance in structure-activity relationship (SAR) studies during drug discovery.

Part 1: Synthesis of N-Substituted 3-Bromophthalimides

The foundational step in this synthetic platform is the formation of the N-substituted 3-bromophthalimide. This is typically achieved through the condensation of 3-bromophthalic anhydride with a primary amine. The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the anhydride carbonyls to form a phthalamic acid intermediate, followed by dehydrative cyclization to the imide.

Causality Behind Experimental Choices:

The choice of reaction conditions is critical for achieving high yields and purity. Acetic acid is often employed as the solvent as it facilitates the dehydration of the phthalamic acid intermediate to the final phthalimide. The reaction is typically carried out at elevated temperatures to drive the cyclization to completion. For amines that are less reactive or sterically hindered, the use of a dehydrating agent, such as acetic anhydride, can be beneficial.

Experimental Protocol: Synthesis of N-Benzyl-3-bromophthalimide

This protocol details the synthesis of a representative N-substituted 3-bromophthalimide, N-benzyl-3-bromophthalimide, from 3-bromophthalic anhydride and benzylamine.

Materials:

  • 3-Bromophthalic anhydride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophthalic anhydride (1.0 eq) and glacial acetic acid.

  • Stir the mixture and add benzylamine (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to afford pure N-benzyl-3-bromophthalimide as a solid.

  • Dry the purified product under vacuum.

Self-Validation: The purity of the synthesized N-benzyl-3-bromophthalimide should be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the amine and anhydride starting materials in the crude reaction mixture, as monitored by TLC, indicates the completion of the reaction.

Part 2: Diversification of the 3-Bromophthalimide Scaffold via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the N-substituted 3-bromophthalimide serves as a versatile point of attachment for a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. This modular approach allows for the rapid generation of a library of analogs for biological screening or materials science applications.

Visualization of the Synthetic Workflow

G A This compound B 3-Bromophthalic Anhydride A->B Dehydration D N-Substituted 3-Bromophthalimide B->D C Primary Amine (R-NH2) C->D Condensation E Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) D->E F Sonogashira Coupling (Terminal Alkynes) D->F G Heck Coupling (Alkenes) D->G H Buchwald-Hartwig Amination (Amines) D->H I 3-Aryl/Vinyl-Phthalimides E->I J 3-Alkynyl-Phthalimides F->J K 3-Alkenyl-Phthalimides G->K L 3-Amino-Phthalimides H->L

Application Notes & Protocols: The Versatility of 3-Bromophthalic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Material Innovation

In the landscape of materials science, the thoughtful selection of molecular precursors is paramount to designing materials with bespoke functionalities. 3-Bromophthalic acid, a seemingly simple aromatic dicarboxylic acid, emerges as a uniquely versatile building block. Its strategic combination of three key features—a rigid phenyl ring, two vicinal carboxylic acid groups, and a reactive bromine atom—provides a powerful toolkit for the rational design of high-performance polymers, functional dyes, and advanced porous materials.

The carboxylic acid moieties can be readily dehydrated to form the corresponding 3-bromophthalic anhydride, a highly reactive precursor for polymerization and organic synthesis.[1][2] This anhydride functionality is central to forming robust imide linkages in polymers. The bromine atom, however, is the true enabler of advanced functionality. It serves as a latent reactive site, a handle that can be addressed after initial material synthesis to introduce new chemical groups, tune electronic properties, or create active catalytic centers.

This guide provides an in-depth exploration of the applications of this compound in materials science. We will move beyond mere descriptions to explain the underlying chemical principles and provide detailed, field-proven protocols for the synthesis and functionalization of next-generation materials derived from this pivotal precursor.

Application I: High-Performance Brominated Polyimides

Expertise & Experience: Polyimides derived from phthalic anhydrides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of 3-bromophthalic anhydride into the polymer backbone introduces a strategic functionality without compromising these core properties. The bromine atom imparts inherent flame retardancy and, more importantly, serves as a covalent anchor point for subsequent post-polymerization modifications, such as cross-linking or grafting, to further enhance material performance.

Trustworthiness: The following two-step protocol is a self-validating system. The successful synthesis of the anhydride intermediate is confirmed spectroscopically before proceeding to the polymerization. The formation of the final polyimide is validated by its characteristic properties, such as high thermal decomposition temperature, which confirms the successful creation of the robust imide linkages.

Protocol 1.1: Synthesis of 3-Bromophthalic Anhydride

This protocol details the dehydration of this compound to its corresponding anhydride, a critical monomer for polyimide synthesis. The use of acetic anhydride as both a reagent and solvent is a well-established and efficient method.[2]

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 40.8 mmol).

  • Reagent Addition: Add acetic anhydride (25 mL, 265 mmol).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) with stirring. The solid will gradually dissolve. Continue refluxing for 2 hours to ensure complete conversion.

  • Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Crystallization: Add 50 mL of cold petroleum ether to the flask to precipitate the product. Stir the resulting slurry for 15 minutes.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two 20 mL portions of cold petroleum ether to remove residual acetic acid and acetic anhydride.

  • Drying: Dry the white, crystalline product under vacuum at 60 °C for 4 hours.

  • Validation: Confirm product formation via Fourier-Transform Infrared (FTIR) spectroscopy. Look for the disappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and the appearance of two characteristic anhydride carbonyl (C=O) stretches (symmetric and asymmetric, ~1850 cm⁻¹ and ~1770 cm⁻¹). The expected yield is >95%.

Protocol 1.2: Synthesis of a Brominated Polyimide via Polycondensation

This protocol describes the synthesis of a polyimide from 3-bromophthalic anhydride and 4,4'-oxydianiline (ODA), a common aromatic diamine. The reaction proceeds via a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal imidization.

Methodology:

  • Reaction Setup: In a nitrogen-purged three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve 4,4'-oxydianiline (ODA) (4.00 g, 20.0 mmol) in 50 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Monomer Addition: Once the ODA has fully dissolved, add solid 3-bromophthalic anhydride (4.54 g, 20.0 mmol) in one portion. Wash the weighing container with 5 mL of DMAc to ensure quantitative transfer.

  • Poly(amic acid) Formation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) intermediate.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization: Place the glass plate in a vacuum oven and heat it according to the following program:

    • 100 °C for 1 hour (to slowly remove the solvent).

    • 200 °C for 1 hour.

    • 300 °C for 1 hour (to ensure complete imidization).

  • Film Recovery: After cooling to room temperature, carefully peel the resulting tough, flexible polyimide film from the glass plate.

  • Validation: Confirm complete imidization via FTIR by the disappearance of the amide and carboxylic acid peaks from the poly(amic acid) and the appearance of characteristic imide carbonyl peaks (~1780 cm⁻¹ and ~1720 cm⁻¹). Thermal stability can be confirmed using Thermogravimetric Analysis (TGA).

Data Presentation: Typical Properties of Aromatic Polyimides
PropertyTypical Value RangeSignificance
Glass Transition Temp. (Tg)250 - 400 °CDefines the upper service temperature for mechanical applications.
5% Weight Loss Temp. (TGA)500 - 600 °CIndicates exceptional thermal stability and resistance to decomposition.
Tensile Strength80 - 150 MPaReflects the material's high mechanical strength and toughness.
Dielectric Constant (1 MHz)2.9 - 3.5Low dielectric constant makes them suitable for electronics packaging.

Visualization: Polyimide Synthesis Workflow

G cluster_step1 Step 1: Anhydride Synthesis cluster_step2 Step 2: Polymerization & Imidization A This compound C Reflux (140°C, 2h) A->C B Acetic Anhydride B->C D 3-Bromophthalic Anhydride C->D Dehydration F Poly(amic acid) Intermediate D->F E 4,4'-Oxydianiline (ODA) in DMAc E->F Polycondensation (RT, 12h) G Thermal Imidization (100-300°C) F->G H Final Polyimide Film G->H - 2n H2O

Caption: Two-step synthesis of a brominated polyimide.

Application II: Tunable Fluorophores and Functional Dyes

Expertise & Experience: The this compound scaffold serves as an excellent platform for constructing functional dyes.[1][3] The phthalimide core, formed from the anhydride, is a known electron-accepting group that can be integrated into donor-acceptor chromophores, which are often fluorescent. The true power of this building block lies in the bromine atom's ability to act as a versatile synthetic handle for tuning the dye's photophysical properties. Through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the bromine can be replaced with various aryl, alkyl, or amino groups, systematically modifying the electronic structure and, consequently, the absorption and emission characteristics of the molecule.[4]

Trustworthiness: The following protocol for a Suzuki cross-coupling reaction is a modular and reliable method for tuning the properties of a brominated fluorophore. The success of the reaction is validated by chromatographic and spectroscopic analysis, which will clearly show the incorporation of the new aryl group and the resulting shift in the dye's fluorescence spectrum.

Protocol 2.1: Synthesis of a N-substituted 3-Bromophthalimide

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-bromophthalic anhydride (2.27 g, 10.0 mmol) and propylamine (0.65 g, 11.0 mmol).

  • Solvent & Catalyst: Add 20 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4 hours.

  • Isolation: Cool the reaction to room temperature and pour it into 100 mL of cold water.

  • Filtration & Washing: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum. This yields N-propyl-3-bromophthalimide, the core structure for further modification.

Protocol 2.2: Property Tuning via Suzuki Cross-Coupling

Methodology:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add N-propyl-3-bromophthalimide (536 mg, 2.0 mmol), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol), and potassium carbonate (829 mg, 6.0 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (16 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (46 mg, 0.04 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously under argon for 12 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final tuned dye.

  • Validation: Confirm the product structure using ¹H NMR and Mass Spectrometry. Analyze the photophysical properties using UV-Vis and fluorescence spectroscopy to observe the shift in absorption and emission maxima compared to the starting material.

Data Presentation: Predicted Photophysical Tuning

This table illustrates the hypothetical effect of substituting the bromine atom on the N-propyl-3-bromophthalimide core with different functional groups.

Substituent at 3-positionAbs. Max (λabs)Em. Max (λem)Quantum Yield (ΦF)Rationale for Change
-Br (Starting Material)~330 nm~410 nm~0.10Limited conjugation, weak fluorescence.
-Phenyl~350 nm~440 nm~0.35Increased π-conjugation leads to a bathochromic (red) shift.
-C≡C-Ph~365 nm~460 nm~0.45Extended linear π-system further red-shifts absorption/emission.
-N(CH₃)₂ (via Buchwald)~410 nm~520 nm~0.60Strong electron-donating group creates a potent D-A system, causing a significant red-shift.

Visualization: Dye Tuning Concept

G cluster_props Tunable Properties Core Phthalimide Core (Electron Acceptor) Bromine -Br (Reactive Site) Core->Bromine Coupling Pd-Catalyzed Cross-Coupling Bromine->Coupling Donor Substituent (Electron Donor) Abs Absorption λ Donor->Abs Em Emission λ Donor->Em QY Quantum Yield Donor->QY Coupling->Donor Property Tuning

Caption: Modifying the dye's donor group via the bromine site tunes its optical properties.

Application III: Functional Metal-Organic Frameworks (MOFs)

Expertise & Experience: Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[5] While standard dicarboxylates like terephthalic acid are common, this compound offers a strategic advantage: the bromine atom serves as a site for Post-Synthetic Modification (PSM).[6] This allows for the precise chemical functionalization of the MOF's internal pore environment after the crystalline framework has been assembled. This powerful technique enables the introduction of catalytic sites, selective binding groups, or hydrophobic/hydrophilic moieties without having to re-design the entire synthesis from scratch.

Trustworthiness: The following protocol first describes a standard solvothermal synthesis to produce a parent MOF. The subsequent PSM protocol is validated by comparing the properties of the parent MOF with the functionalized version. A successful modification will be confirmed by changes in the material's spectroscopic signature and a measurable change in a chosen functional property, such as catalytic activity.

Protocol 3.1: Solvothermal Synthesis of a Parent MOF (Cu₂-(3-Br-BDC)₂)

Methodology:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve this compound (122.5 mg, 0.5 mmol) and copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (241.6 mg, 1.0 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 120 °C for 24 hours.

  • Isolation: After cooling slowly to room temperature, decant the mother liquor. Blue, crystalline product should be visible.

  • Washing & Activation: Immerse the crystals in fresh DMF for 24 hours to exchange guest molecules. Decant and repeat this process three times. Then, exchange the DMF with chloroform over 24 hours (3 repetitions). Finally, filter the crystals and heat under high vacuum at 150 °C for 12 hours to fully activate the MOF, removing all solvent from the pores.

  • Validation: Confirm the phase purity and crystallinity of the bulk sample using Powder X-Ray Diffraction (PXRD).

Protocol 3.2: Post-Synthetic Modification (PSM) via Suzuki Coupling

Methodology:

  • Reaction Setup: In a Schlenk flask under argon, suspend the activated parent MOF (100 mg) in a solution of phenylboronic acid (60 mg, 0.49 mmol) and potassium phosphate (K₃PO₄) (104 mg, 0.49 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (5 mg, 0.022 mmol) and SPhos (20 mg, 0.049 mmol) as the catalyst system.

  • Reaction: Heat the suspension at 100 °C with stirring for 24 hours under an argon atmosphere.

  • Purification: Cool the reaction, and collect the solid MOF by centrifugation. Wash repeatedly with fresh dioxane, water, and acetone to remove unreacted reagents and catalyst residues.

  • Activation: Reactivate the modified MOF by heating under high vacuum at 150 °C for 12 hours.

  • Validation: Confirm successful modification using acid digestion followed by ¹H NMR to see the new phenyl protons. Compare the PXRD pattern to the parent MOF to ensure the crystalline framework remains intact.

Data Presentation: Comparative MOF Properties
PropertyParent MOF (Cu₂-(3-Br-BDC)₂)Modified MOF (Cu₂-(3-Ph-BDC)₂)Significance of Change
BET Surface Area~1200 m²/g~1050 m²/gDecrease is expected as new groups occupy pore space.
Pore FunctionalityBromine-linedPhenyl-linedPore environment is now more hydrophobic and sterically bulky.
Catalytic ActivityLowModerate-HighThe new phenyl groups may facilitate substrate binding or transition state stabilization.
For a hypothetical reaction, e.g., a Friedel-Crafts alkylation.

Visualization: MOF Synthesis and Post-Synthetic Modification

G cluster_assembly Self-Assembly cluster_psm Post-Synthetic Modification (PSM) Metal Cu²⁺ Ions MOF Parent MOF Crystal (Pores lined with -Br) Metal->MOF Linker 3-Bromophthalic Acid Linker Linker->MOF Mod_MOF Modified MOF Crystal (Pores lined with -Phenyl) MOF->Mod_MOF Suzuki Coupling Reagent Reagents (Boronic Acid, Pd Catalyst) Reagent->Mod_MOF

Caption: MOF self-assembly followed by post-synthetic modification of the pore walls.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-bromophthalic acid via recrystallization. This document provides field-proven insights and solutions to common challenges encountered during this critical purification step. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to achieve high purity and yield consistently.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root cause of each problem and provide actionable, step-by-step remedies.

Question 1: My product "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This occurs when the supersaturated solution is cooled to a temperature that is still above the melting point of the solute.[1] The resulting oil is often an excellent solvent for impurities, which become trapped upon eventual solidification, defeating the purpose of recrystallization.[2][3]

Causality & Mechanism:

  • High Impurity Load: Significant impurities can depress the melting point of your this compound, making it more prone to melting in the hot solvent.[1][4]

  • Rapid Cooling: If the solution is cooled too quickly, the concentration of the solute can exceed its solubility limit at a temperature that is still above its depressed melting point.[4]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of the crude this compound (the reported melting point for pure this compound is 183-184°C).[5]

Step-by-Step Remediation Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (1-5% of the total volume) of additional hot solvent to fully re-dissolve the oil.[1]

  • Slow Down the Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or covering it with a beaker to slow heat loss. This allows the solution to reach the saturation point at a lower temperature, favoring crystal formation.[6]

  • Consider Solvent Modification: If oiling out persists, the solvent system may be too non-polar. Add a small quantity of a miscible "anti-solvent" (one in which the compound is less soluble) to the hot solution to reduce the overall dissolving power.

  • Induce Crystallization at a Higher Temperature: Try "seeding" the solution. Add a single, pure crystal of this compound to the slightly cooled solution to provide a nucleation site for crystal growth to begin before the oiling-out temperature is reached.[7][8]

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling typically indicates one of two situations: the solution is not sufficiently saturated, or it has become supersaturated without initiating nucleation.[9]

Causality & Mechanism:

  • Excess Solvent: This is the most frequent cause. If too much solvent was used to dissolve the crude solid, the solution will not become saturated upon cooling, and the compound will remain in the mother liquor.[8][9]

  • Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires an initial nucleation event—the formation of a stable seed from which the lattice can grow. Sometimes this initiation is kinetically hindered.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystallization failure.

Step-by-Step Remediation Protocol:

  • Attempt to Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches provide a surface for nucleation to begin.[8] If you have a small amount of pure this compound, add a tiny "seed" crystal.[7][10]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow this more concentrated solution to cool slowly again.

  • Final Recovery: If crystallization still proves impossible, the compound can be recovered by removing all solvent on a rotary evaporator and attempting the recrystallization again with a different solvent system.[1][9]

Question 3: My final product is still colored/impure, or my yield is very low. What went wrong?

Answer:

A low yield or impure final product often points to issues in the fundamental steps of the recrystallization process.

Causality & Mechanism:

  • Impure Product:

    • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the rapidly forming crystal lattice.[1]

    • Insoluble Impurities: If the crude sample contained impurities insoluble in the hot solvent, they should have been removed via hot filtration. If not, they will contaminate the final product.[11][12]

    • Colored Impurities: Highly colored impurities can co-precipitate. These are often removed by adding activated charcoal to the hot solution before filtration.[2]

  • Low Yield:

    • Excessive Solvent: As mentioned previously, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[1][8]

    • Premature Crystallization: If the solution cools during a hot filtration step, product can crystallize on the filter paper or in the funnel stem, leading to loss.[6][11]

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't sufficiently cold, can dissolve and wash away a portion of the product.[8]

Step-by-Step Remediation Protocol:

  • For Impure Product:

    • If colored, re-run the recrystallization. After dissolving the solid in hot solvent, add a very small amount of activated charcoal (1-2% of solute weight), boil for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[13]

    • If contaminated with insoluble material, ensure you perform a proper hot filtration in your next attempt.[14]

  • For Low Yield:

    • Check the mother liquor (the filtrate after collecting your crystals). You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and cooling it again.[1] Be aware that second-crop crystals are often less pure than the first.

    • To prevent premature crystallization during hot filtration, use a stemless or short-stemmed funnel and pre-heat the entire filtration apparatus (funnel and receiving flask) with hot solvent vapor.[6][11]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

An ideal recrystallization solvent is one where the target compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4°C).[15][16] The impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[17]

Solvent Selection Workflow:

  • Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar compounds.[15]

  • Consider Polarity: this compound is a polar molecule due to its two carboxylic acid groups. Therefore, polar solvents are a good starting point. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[18]

  • Small-Scale Testing: Use small test tubes to test the solubility of ~50-100 mg of your crude material in ~1 mL of several candidate solvents at room temperature and then at boiling.[17]

Table 1: Physical Properties & Hypothetical Solvent Screening for this compound

PropertyValueSource
Molecular FormulaC₈H₅BrO₄[5]
Molecular Weight245.03 g/mol [19]
AppearanceOff-white to light yellow solid[5][20]
Melting Point183-184 °C[5]
SolventSolubility (Room Temp)Solubility (Boiling)Comments
WaterSparingly SolubleVery SolubleGood Candidate . High polarity matches the carboxylic acids.[21]
EthanolSolubleVery SolubleToo soluble at room temp for a single-solvent system.
TolueneInsolubleSparingly SolubleNot polar enough to effectively dissolve the compound.
Ethyl AcetateSparingly SolubleSolublePotential candidate, but water is often preferred for acids.
Water/Ethanol Mix Sparingly SolubleVery SolubleExcellent Candidate . A mixed-solvent system can fine-tune solubility.[15]

Q2: What is "seeding" and when should I use it?

Seeding is the process of adding a small number of pure crystals (a "seed") to a supersaturated solution to initiate crystallization.[22] It is one of the most effective methods for controlling crystallization, ensuring batch consistency, and achieving the desired crystal form (polymorph).[10][23]

You should use seeding when:

  • You experience spontaneous "crashing out" or oiling out of your product. Seeding at a lower supersaturation level allows for controlled growth rather than uncontrolled precipitation.[23]

  • Crystallization is slow to start, or you are dealing with a supersaturated solution.[7][8]

  • You need to control the final crystal size and morphology. The number and size of the seed crystals can influence the final particle size distribution.[23]

Q3: What is the purpose of hot filtration and what are the key steps?

Hot filtration is used to remove insoluble impurities from a hot, saturated solution before the cooling and crystallization step.[12][24] This is also the method used to remove decolorizing charcoal.[11] The primary challenge is to perform the filtration without allowing the desired compound to crystallize prematurely in the funnel.[6]

Experimental Protocol: Hot Gravity Filtration

  • Apparatus Setup: Place a stemless or short-stemmed funnel into the neck of the receiving Erlenmeyer flask. A bent paper clip or wire between the funnel and flask will allow air to escape.[6] Place a "fluted" (multi-folded) filter paper in the funnel, which increases the surface area and speeds up filtration.[11]

  • Pre-heat the Apparatus: Place a small amount of the pure solvent in the receiving flask and heat it on a hot plate. The hot solvent vapors will rise and heat the funnel and filter paper, preventing premature crystallization.[11]

  • Filtration: Bring your solution containing the dissolved product to a boil. Pour the boiling solution through the fluted filter paper in portions. Keep the solution hot between additions.

  • Rinse: After all the solution has been filtered, rinse the original flask with a small amount of fresh, hot solvent and pour this rinse through the filter paper to recover any remaining product.

References

Technical Support Center: Recrystallization of 3-Bromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview and practical troubleshooting advice for the recrystallization of 3-bromophthalic acid (CAS: 116-69-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with field-proven methodologies to ensure successful purification.

Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?

A1: The optimal solvent for recrystallizing this compound is one that fully dissolves the compound at an elevated temperature but provides very low solubility at room temperature or below. Based on the chemical structure, which features two polar carboxylic acid groups, the most effective and commonly recommended solvents are water and lower-chain alcohols (e.g., methanol, ethanol) .

  • Water: Benzoic and phthalic acids generally show good solubility in hot water and poor solubility in cold water, making it an excellent and safe first choice for recrystallization.[1][2] The polarity and hydrogen-bonding capacity of water are well-suited to solvating the carboxylic acid groups at high temperatures.

  • Lower Alcohols (Methanol/Ethanol): For structurally similar compounds like bromoisophthalic acids, lower alcohols with 1 to 5 carbon atoms have been shown to yield high-purity products with a good recrystallization yield.[3][4][5] Methanol, in particular, is cited as being economically advantageous and effective.[3][4]

The choice between these depends on the specific impurities present. A small-scale solvent screening is always recommended to determine the ideal solvent empirically.

Solvent Selection & Data Summary

SolventBoiling Point (°C)Rationale & ConsiderationsSafety Profile
Water 100 °CExcellent polarity for dissolving dicarboxylic acids at high temperatures.[1][2] Very poor solvent when cold, ensuring high recovery. Non-flammable and non-toxic.Generally Recognized as Safe (GRAS).
Methanol 64.7 °CProven effective for similar brominated phthalic acids.[3][4] Its lower boiling point allows for easier removal during drying.Toxic (can cause blindness/death if ingested) and flammable. Must be handled in a fume hood with appropriate PPE.
Ethanol 78.4 °CSimilar properties to methanol but less toxic. A good alternative if methanol proves too effective a solvent (i.e., solubility is too high at room temp).Flammable. Less toxic than methanol but should still be handled with care.
Experimental Protocol: Recrystallization of this compound using Water

This protocol outlines a standard procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of deionized water, just enough to create a slurry. Heat the mixture to boiling on a hot plate with gentle stirring.[6]

  • Achieve Saturation: Continue adding small portions of near-boiling water until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution; adding excess solvent will significantly reduce the final yield.[7][8]

  • Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask containing a small amount of boiling water and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. This step prevents premature crystallization in the funnel.[9]

  • Slow Cooling & Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Rapid cooling leads to the formation of small, often impure crystals. Slow cooling encourages the growth of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities. Using cold solvent is crucial to avoid redissolving the product.[8]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the product can be transferred to a watch glass and left in a desiccator or a vacuum oven at a temperature well below its melting point (183-184°C).[10]

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_cooling Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Filter Hot Solution to Remove Insoluble Impurities B->C D Slow Cool to Room Temp C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Purified Crystals G->H

Caption: A generalized workflow for the purification of this compound via recrystallization.

Troubleshooting Guide
Q2: I've cooled the solution, but no crystals have formed. What should I do?

A2: This is a common issue, often caused by using too much solvent or supersaturation.[7][8]

  • Cause 1: Too much solvent. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[9][11] Allow the concentrated solution to cool slowly again.

  • Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature.

    • Solution 1 (Induce Nucleation): Gently scratch the inner wall of the flask with a glass stirring rod at the solution's surface.[7][11] The microscopic scratches provide a surface for crystal growth to begin.

    • Solution 2 (Seed Crystals): Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystallization.[7][11]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. The compound comes out of solution as a liquid instead of a solid.

  • Solution 1: Reheat and Add More Solvent. Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[7][9] This ensures that crystallization will begin at a lower temperature, hopefully below the compound's melting point.

  • Solution 2: Ensure Slower Cooling. Rapid cooling can promote oiling out. After redissolving, ensure the solution cools as slowly as possible by insulating the flask.[7][11]

  • Solution 3: Change Solvents. If the problem persists, the boiling point of your current solvent may be too high relative to the compound's melting point. Consider switching to a solvent with a lower boiling point (e.g., trying methanol if you were using water).[9]

Q4: The recrystallized product is still impure or has the wrong color. Why?

A4: This indicates that the chosen solvent did not effectively differentiate between the desired compound and the impurities, or that the cooling was too rapid.

  • Cause 1: Trapped Impurities. If cooling is too fast, impurities can become trapped within the crystal lattice of the rapidly forming solid.

    • Solution: Perform a second recrystallization. Redissolve the impure crystals in a minimum of fresh, hot solvent and allow the solution to cool much more slowly.[9]

  • Cause 2: Inappropriate Solvent. The impurities may have similar solubility characteristics to this compound in the chosen solvent.

    • Solution: Experiment with a different solvent system. If water was used, try methanol or ethanol, or vice versa. The goal is to find a solvent where the impurity is either very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (can be removed by hot filtration).[9]

Troubleshooting Decision Tree

G cluster_outcomes cluster_solutions_nocrystals cluster_solutions_oiled cluster_solutions_impure Start After Cooling, What is the Result? NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut Impure Product is Impure Start->Impure Success Pure Crystals Formed Start->Success BoilSolvent Boil off excess solvent, recool slowly. NoCrystals->BoilSolvent Is solution clear? (Likely too much solvent) Scratch Scratch flask wall or add seed crystal. NoCrystals->Scratch Is solution cloudy? (Likely supersaturated) ReheatAdd Reheat to dissolve oil, add more solvent, recool. OiledOut->ReheatAdd Recrystallize Perform a second recrystallization with slower cooling. Impure->Recrystallize BoilSolvent->Scratch If still no crystals ChangeSolvent Switch to a lower boiling point solvent. ReheatAdd->ChangeSolvent If oiling persists

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Navigating the Labyrinth of 3-Bromophthalic Acid Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of 3-bromophthalic acid is a critical step in the creation of a wide array of valuable molecules. However, the path to a pure product is often fraught with challenges, primarily the formation of stubborn impurities. This technical support guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on impurity identification, mitigation, and removal.

Frequently Asked Questions & Troubleshooting

Q1: I've synthesized this compound, but my yield is low and I suspect the presence of multiple products. What are the most common impurities I should be looking for?

The synthesis of this compound, typically achieved through the electrophilic bromination of phthalic anhydride followed by hydrolysis, is susceptible to the formation of several key impurities. Understanding these will guide your analytical and purification strategies.

The most common impurities include:

  • Isomeric Impurities: The primary isomeric impurity is 4-bromophthalic acid . The formation of both 3- and 4-bromo isomers is a result of the competing directing effects of the anhydride functional group on the aromatic ring.

  • Polybrominated Impurities: Over-bromination can lead to the formation of dibromophthalic acids and, in some cases, tribromo- or even tetrabromophthalic acids [1]. The specific isomers of dibromophthalic acid that may form include 3,4-, 3,5-, 3,6-, and 4,5-dibromophthalic acid.

  • Unreacted Starting Material: Incomplete bromination will result in the presence of phthalic acid .

  • Residual Catalyst: If a Lewis acid catalyst such as iron or an iron salt is used, trace amounts may remain in the crude product[2].

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route to this compound and the points at which common impurities arise.

Synthesis_and_Impurities Phthalic_Anhydride Phthalic Anhydride Bromination Bromination (Br₂, Lewis Acid) Phthalic_Anhydride->Bromination Unreacted_PA Phthalic Acid (Unreacted Starting Material) Phthalic_Anhydride->Unreacted_PA Incomplete Reaction 3-Bromophthalic_Anhydride 3-Bromophthalic Anhydride Bromination->3-Bromophthalic_Anhydride Major Product 4-Bromophthalic_Anhydride 4-Bromophthalic Anhydride (Isomeric Impurity) Bromination->4-Bromophthalic_Anhydride Side Product Dibromophthalic_Anhydrides Dibromophthalic Anhydrides (Polybrominated Impurity) Bromination->Dibromophthalic_Anhydrides Side Product Hydrolysis Hydrolysis (H₂O) 3-Bromophthalic_Acid Desired Product: This compound Hydrolysis->3-Bromophthalic_Acid 3-Bromophthalic_Anhydride->Hydrolysis 4-Bromophthalic_Acid 4-Bromophthalic Acid (Isomeric Impurity) 4-Bromophthalic_Anhydride->4-Bromophthalic_Acid Dibromophthalic_Acids Dibromophthalic Acids (Polybrominated Impurity) Dibromophthalic_Anhydrides->Dibromophthalic_Acids

Caption: Synthetic pathway to this compound and the formation of major impurities.

Q2: My main concern is the formation of the 4-bromo isomer. How can I control the regioselectivity of the bromination reaction to favor the 3-position?

Controlling the regioselectivity between the 3- and 4-positions is a significant challenge in this synthesis. The anhydride group is deactivating and a meta-director, which would favor the 3-position. However, the reaction conditions, particularly the choice and amount of catalyst, can influence the isomer ratio.

Key Experimental Choices and Their Causality:

  • Catalyst Selection: While various Lewis acids can be employed, iron-based catalysts (e.g., iron powder, ferric chloride) are common[2]. The nature of the catalyst can influence the steric and electronic environment of the electrophilic bromine, thereby affecting the regioselectivity.

  • Catalyst Concentration: Using an excessive amount of an iron catalyst can lead to an increase in side reactions, including the formation of polybrominated derivatives[2]. It is crucial to use the catalyst in catalytic amounts.

  • Reaction Temperature: The bromination of phthalide, a related structure, has been shown to be temperature-sensitive. Higher temperatures can lead to a darker reaction mixture and potentially lower yields of the desired product[3]. Careful temperature control is therefore essential.

Q3: I'm seeing a significant amount of polybrominated products in my crude material. What are the primary causes and how can I prevent this?

The formation of dibromo- and other polybrominated phthalic acids is a common issue, often stemming from overly aggressive reaction conditions.

Troubleshooting Polybromination:

Possible Cause Explanation Suggested Solution
Excess Bromine Using a significant excess of the brominating agent (e.g., Br₂) will naturally drive the reaction towards multiple substitutions on the aromatic ring.Carefully control the stoichiometry of bromine. A slight excess (e.g., 10-40%) may be used to ensure complete consumption of the starting material, but a large excess should be avoided[2].
High Catalyst Loading As mentioned previously, an overabundance of the Lewis acid catalyst can increase the rate of subsequent bromination reactions[2].Reduce the amount of catalyst used. A catalytic amount, typically in the range of 1-10% by weight of the phthalic anhydride, is recommended[2].
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the initial monobromination is complete can provide an opportunity for slower, less favorable polybromination to occur.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and quench the reaction once the desired level of conversion to the monobrominated product is achieved.
Q4: What analytical techniques are best suited for identifying and quantifying the impurities in my this compound product?

A robust analytical method is essential for quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Recommended Analytical Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method can effectively separate this compound from its isomeric and polybrominated impurities, as well as unreacted phthalic acid.

Starting Point for Method Development:

  • Column: A C18 column is a good starting point for separating these aromatic acids.

  • Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention[4].

  • Detection: UV detection at a wavelength around 254 nm is generally suitable for these aromatic compounds[5].

Experimental Protocol: HPLC Analysis of Brominated Phthalic Acids

  • Sample Preparation: Accurately weigh a sample of the crude this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and its impurities by comparing their retention times and peak areas to those of known reference standards.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in the analytical workflow for assessing the purity of synthesized this compound.

Analytical_Workflow Start Crude 3-Bromophthalic Acid Sample Sample_Prep Sample Preparation (Dissolution in a known volume of solvent) Start->Sample_Prep HPLC_Injection Injection onto HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification vs. Standards) Detection->Data_Analysis Purity_Assessment Purity Assessment (% Area of this compound and Impurities) Data_Analysis->Purity_Assessment Pure Product Meets Purity Specifications Purity_Assessment->Pure Yes Impure Further Purification Required Purity_Assessment->Impure No

Caption: A typical analytical workflow for the purity assessment of this compound.

Q5: My analytical results confirm the presence of significant impurities. What are the most effective methods for purifying crude this compound?

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound[6][7]. The key is to select a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities have different solubility characteristics.

Purification Protocol: Recrystallization

  • Solvent Selection:

    • Water: Benzoic acids can often be recrystallized from hot water[8]. Given the polar nature of the carboxylic acid groups, this is a good starting point.

    • Mixed Solvent Systems: If a single solvent does not provide adequate separation, a mixed solvent system can be employed. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the solid and allowed to cool slowly. For brominated benzoic acids, mixtures of ethanol/water or acetic acid/water can be effective.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

    • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the recrystallized product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals thoroughly.

Fractional Crystallization:

For challenging separations, particularly for removing the 4-bromo isomer, fractional crystallization may be necessary. This involves a series of recrystallization steps, where the crystals and mother liquor from each step are collected and re-processed to gradually enrich the desired isomer.

Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to minimize the formation of isomeric and polybrominated impurities. By understanding the origins of these impurities and employing robust analytical and purification techniques, researchers can consistently obtain a high-purity product. This guide serves as a practical resource for troubleshooting common issues and optimizing the synthesis of this important chemical intermediate.

References

Optimizing reaction conditions for 3-bromophthalic anhydride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthesis challenges, this Technical Support Center provides an in-depth guide to optimizing the reaction conditions for producing 3-bromophthalic anhydride. As a Senior Application Scientist, my goal is to bridge the gap between theoretical protocols and practical laboratory success. This guide is structured to provide not just procedural steps, but the underlying rationale, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-bromophthalic anhydride. The solutions are based on established chemical principles and practical laboratory experience.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigating the following points is crucial:

  • Incomplete Dehydration (if starting from 3-bromophthalic acid): The conversion of the dicarboxylic acid to the anhydride requires complete removal of water.

    • Causality: The reaction is an equilibrium process. If the water formed is not effectively removed or sequestered by the dehydrating agent (e.g., acetic anhydride), the equilibrium will not favor the product.

    • Solution: Ensure your dehydrating agent is fresh and anhydrous. Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Increase the reflux time moderately (e.g., from 1 hour to 1.5-2 hours) to ensure the reaction goes to completion.[1]

  • Product Hydrolysis during Workup: 3-bromophthalic anhydride is susceptible to hydrolysis, reverting to this compound upon contact with water.[2]

    • Causality: The anhydride ring is strained and highly electrophilic, making it reactive towards nucleophiles like water.

    • Solution: Use anhydrous solvents for all workup and purification steps. When performing crystallization, ensure the glassware is scrupulously dry. If an aqueous wash is unavoidable, perform it quickly with cold water and immediately extract the product into a dry organic solvent.

  • Side Reactions (if using direct bromination): The direct bromination of phthalic anhydride can lead to the formation of regioisomers (e.g., 4-bromophthalic anhydride) or poly-brominated products.

    • Causality: Bromination is an electrophilic aromatic substitution reaction. The anhydride group is deactivating, but substitution can still occur at multiple positions, governed by kinetics and thermodynamics.

    • Solution: Precise control of reaction temperature and stoichiometry is critical. Use of a suitable catalyst and solvent system can improve regioselectivity. Careful purification by fractional crystallization or chromatography may be necessary to isolate the desired 3-bromo isomer.

Q2: The final product is off-color (yellow or brown) instead of the expected white/pale yellow crystals. How can I purify it?

A2: Color impurities often indicate the presence of residual bromine or minor, highly conjugated byproducts.

  • Causality: Lingering traces of bromine (Br₂) from a direct bromination route are a common source of yellow to brown coloration. Thermal decomposition or side reactions can also generate colored impurities.

  • Solution:

    • Sodium Bisulfite Wash: If residual bromine is suspected, wash the crude product solution with a dilute aqueous solution of sodium bisulfite. This will reduce the elemental bromine to colorless bromide ions.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., a mixture of acetic anhydride and a non-polar co-solvent) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon and adsorbed impurities.

    • Recrystallization: This is the most effective method. A good solvent system will dissolve the product when hot but have low solubility when cold, while impurities remain in solution. Based on a similar protocol, petroleum ether can be used to induce crystallization from an acetic anhydride reaction mixture.[1] For a standalone recrystallization, solvents like cyclohexane or toluene could be effective.

Q3: My reaction has stalled; TLC/GC-MS analysis shows a mixture of starting material and product that is not changing over time. What should I do?

A3: A stalled reaction typically points to an issue with reagents, temperature, or reaction kinetics.

  • Causality: The activation energy for the reaction may not be met, or a key reagent may be depleted or of insufficient quality. For dehydration reactions, insufficient dehydrating agent is a common culprit.

  • Solution:

    • Verify Reagent Quality: Use a fresh, unopened bottle of acetic anhydride or distill it before use.

    • Increase Temperature: Ensure the reaction mixture is maintaining a steady reflux. A slight increase in temperature can sometimes overcome the activation barrier.

    • Add More Reagent: If using the dehydration method, adding another portion of acetic anhydride can help drive the reaction to completion.

    • Consider a Catalyst: For challenging dehydrations, a catalytic amount of a strong acid can sometimes be effective, although this may introduce other side reactions and should be approached with caution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-bromophthalic anhydride on a lab scale?

A1: For laboratory-scale synthesis where the precursor is available, the dehydration of this compound with acetic anhydride is highly reliable and generally provides a high yield (up to 96%) of a clean product.[1] This method avoids the regioselectivity issues associated with direct bromination of phthalic anhydride.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Melting Point: The melting point of pure 3-bromophthalic anhydride is reported in the range of 134-138°C.[2][3] A sharp melting point within this range is a strong indicator of purity. A broad or depressed melting point suggests impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The aromatic region of the ¹H NMR spectrum should show a characteristic splitting pattern for the three adjacent protons on the substituted benzene ring.

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching frequencies for a cyclic anhydride, typically found around 1850 cm⁻¹ and 1780 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of 227.01 g/mol and show the characteristic isotopic pattern for a molecule containing one bromine atom.[4]

Q3: What are the critical safety precautions when handling the reagents for this synthesis?

A3: Safety is paramount.

  • 3-Bromophthalic Anhydride: This compound is corrosive and can cause skin and eye irritation.[2][4]

  • Acetic Anhydride: It is corrosive, a lachrymator (causes tearing), and reacts exothermically with water.

  • Bromine (for direct bromination): Highly toxic, corrosive, and volatile. All manipulations must be done in a certified chemical fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Work in a well-ventilated area or a fume hood.

Q4: My starting material is this compound. Does it need to be completely dry before reacting it with acetic anhydride?

A4: While it is always good practice to dry starting materials, it is not strictly necessary in this specific case. The acetic anhydride is used in excess and serves as both the dehydrating agent and the solvent. It will react with any residual water in the this compound, consuming a small amount of the reagent before driving the main cyclization reaction. However, for precise stoichiometry and optimal results, using a reasonably dry starting material is recommended.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis via Dehydration of this compound

This protocol is adapted from a high-yield method described in the literature.[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add acetic anhydride (approx. 1.5-2.0 mL per gram of this compound).

  • Reaction: Heat the mixture to reflux (the boiling point of acetic anhydride is ~140°C). The solid starting material should dissolve as the reaction proceeds.

  • Monitoring: Maintain the reflux for 1-2 hours. The reaction can be monitored by TLC if desired, though it is often run to completion based on time.

  • Crystallization: Remove the flask from the heat and allow it to cool naturally to room temperature.

  • Precipitation: Slowly add petroleum ether (a non-polar solvent, approx. 4-5 times the volume of acetic anhydride used) while stirring. The product will precipitate out of the solution.

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold petroleum ether to remove residual acetic anhydride.

  • Drying: Dry the crystalline product under vacuum to obtain pure 3-bromophthalic anhydride.

Data Summary Table
ParameterValueReference
IUPAC Name 4-bromo-2-benzofuran-1,3-dione[4][5]
CAS Number 82-73-5[2][4]
Molecular Weight 227.01 g/mol [1][2]
Appearance White to light yellow crystalline solid[2]
Melting Point 134-138 °C[2][3]
Typical Reagents This compound, Acetic Anhydride[1]
Reaction Time 1-2 hours[1]
Expected Yield >95%[1]

Section 4: Visual Workflow and Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants This compound + Acetic Anhydride Reflux Heat to Reflux (1-2 hours) Reactants->Reflux Step 1-3 Cool Cool to Room Temp Reflux->Cool Reaction Complete Precipitate Add Petroleum Ether Cool->Precipitate Step 5-6 Isolate Vacuum Filtration Precipitate->Isolate Step 7 Dry Dry Under Vacuum Isolate->Dry Step 8 Final Pure 3-Bromophthalic Anhydride Dry->Final Step 9

Caption: Experimental workflow for 3-bromophthalic anhydride synthesis.

TroubleshootingTree Start Problem Encountered LowYield Low Yield? Start->LowYield Impure Impure/Off-Color? Start->Impure Stalled Reaction Stalled? Start->Stalled CheckDehydration Incomplete Dehydration? LowYield->CheckDehydration Hydrolysis Product Hydrolysis? LowYield->Hydrolysis CheckBromine Residual Bromine? Impure->CheckBromine CheckReagents Reagent Quality Issue? Stalled->CheckReagents CheckTemp Temperature Too Low? Stalled->CheckTemp Sol1 Increase Reflux Time Use Anhydrous Reagents CheckDehydration->Sol1 Yes Sol2 Use Anhydrous Workup Work Quickly Hydrolysis->Sol2 Yes Sol3 Wash with NaHSO3 Recrystallize CheckBromine->Sol3 Yes Sol4 Use Fresh Reagents CheckReagents->Sol4 Yes Sol5 Ensure Proper Reflux CheckTemp->Sol5 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Navigating the Scale-Up of 3-Bromophthalic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and drug development professionals, the journey from a successful bench-scale synthesis to a robust, scalable production process is fraught with challenges. The synthesis of 3-bromophthalic acid, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals, is no exception.[1] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of scaling up this compound production.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, with a focus on the common route involving the bromination of o-toluic acid followed by oxidation, or direct bromination of phthalic acid/anhydride derivatives.

Issue 1: Low Yield and Poor Conversion

Symptoms:

  • HPLC analysis shows a significant amount of unreacted starting material (e.g., o-toluic acid or phthalic anhydride).

  • Isolated yield of this compound is significantly lower than in lab-scale experiments.

Potential Causes & Solutions:

Potential Cause Underlying Rationale & Corrective Actions
Inadequate Mixing On a large scale, inefficient agitation can lead to localized "hot spots" and areas of low reagent concentration. This results in incomplete reactions and the formation of by-products. Solution: Ensure the reactor is equipped with an appropriately designed agitator (e.g., pitched-blade turbine or anchor stirrer) and that the agitation speed is sufficient to maintain a homogeneous mixture. For viscous reaction mixtures, consider a more powerful motor or a different agitator design.
Poor Temperature Control Bromination of aromatic compounds can be highly exothermic. If the reactor's cooling system cannot effectively remove the heat of reaction, it can lead to runaway reactions and the formation of undesirable side products.[2] Solution: Implement a controlled, slow addition of the brominating agent (e.g., liquid bromine) to manage the exotherm.[3] Ensure the reactor's cooling jacket has sufficient surface area and coolant flow rate for the scale of the reaction. Pre-cooling the initial reaction mixture can also help manage the initial exotherm.
Sub-optimal Reagent Stoichiometry While a slight excess of the brominating agent is often used to drive the reaction to completion, a large excess can lead to the formation of di- and poly-brominated impurities.[4] Solution: Carefully control the stoichiometry of the reactants. On a larger scale, it is crucial to use accurate dosing systems (e.g., mass flow meters or calibrated pumps) for the addition of liquid bromine.
Loss of Bromine Bromine is volatile, and at elevated reaction temperatures, significant amounts can be lost to the vapor phase, leading to incomplete conversion. Solution: Ensure the reactor is well-sealed and equipped with a reflux condenser to return vaporized bromine to the reaction mixture. The off-gas should be directed to a scrubber system to neutralize any escaping bromine and hydrogen bromide (HBr) gas.[5]
Issue 2: High Levels of Impurities

Symptoms:

  • HPLC or GC analysis reveals the presence of significant impurities, such as isomeric bromophthalic acids, di-brominated species, or unreacted intermediates.

  • The final product has a poor color or fails to meet purity specifications.

Potential Causes & Solutions:

Potential Cause Underlying Rationale & Corrective Actions
Over-bromination As mentioned, excessive bromine or prolonged reaction times at elevated temperatures can lead to the formation of di-bromophthalic acid and other poly-brominated species. Solution: Strictly control the molar ratio of the brominating agent.[4] Monitor the reaction progress by in-process controls (IPCs) like HPLC to stop the reaction once the desired level of conversion is reached.
Formation of Isomers Depending on the starting material and reaction conditions, other isomers, such as 4-bromophthalic acid, may be formed. Solution: The choice of catalyst and solvent can influence regioselectivity. For instance, in some aromatic brominations, the use of a specific catalyst can favor the formation of one isomer over another. Careful selection and control of reaction parameters are key.
Degradation of Product Harsh work-up conditions, such as prolonged exposure to high temperatures or strong acids/bases, can lead to the degradation of the desired product. Solution: Optimize the work-up procedure to minimize the time the product is exposed to harsh conditions. Use moderate temperatures during extractions and distillations.
Contaminated Raw Materials Impurities in the starting materials will carry through the synthesis and may even participate in side reactions. Solution: Ensure all raw materials meet the required purity specifications before use. Perform incoming quality control checks on all starting materials.
Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • Slow filtration rates during the isolation of the crude product.

  • The product "oils out" or forms a paste during recrystallization instead of well-defined crystals.

  • The final product does not meet the required purity specifications even after recrystallization.

Potential Causes & Solutions:

Potential Cause Underlying Rationale & Corrective Actions
Poor Crystal Habit The presence of certain impurities can inhibit crystal growth or alter the crystal habit, leading to fine particles or an amorphous solid that is difficult to filter. Solution: Experiment with different recrystallization solvents or solvent mixtures. A slower cooling rate during crystallization can promote the formation of larger, more easily filterable crystals.[6] Seeding the solution with a small amount of pure product can also help induce the formation of the desired crystal form.
Inappropriate Recrystallization Solvent The chosen solvent may be too good or too poor a solvent for the product, leading to low recovery or ineffective purification. Solution: Conduct small-scale solubility tests to identify an optimal recrystallization solvent. An ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures.[7]
Phase Separation Issues During Work-up On a large scale, emulsions can form during aqueous work-up, making phase separation difficult and leading to product loss.[8] Solution: Adding a small amount of a brine solution can help break emulsions. Allowing for longer separation times and ensuring the vessel design facilitates clear phase separation are also important.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The main safety concerns are:

  • Handling of Bromine: Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[9] A dedicated, well-ventilated area with a scrubber system for both storage and reaction is essential.[10] All transfers should be conducted in a closed system.

  • Exothermic Reaction: The bromination reaction is exothermic and can lead to a runaway reaction if not properly controlled. A robust cooling system and controlled addition of reagents are critical.[2]

  • HBr Off-gassing: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic.[11] The reactor must be vented to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the HBr.[5]

  • Equipment Compatibility: Bromine and HBr are highly corrosive to many metals. Glass-lined steel reactors are the preferred choice for this chemistry.[9]

Q2: What are the key differences in equipment when moving from a lab to a pilot plant for this synthesis?

A2:

  • Reactors: Laboratory glassware is replaced with jacketed, glass-lined steel reactors that allow for better temperature control and are resistant to the corrosive reaction mixture.[12]

  • Reagent Addition: Dropping funnels are replaced with calibrated pumps or dosing systems for controlled and safe addition of liquid bromine.

  • Solid Handling: Buchner funnels are replaced with larger filtration equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit.

  • Off-Gas Treatment: Simple lab-scale traps are replaced with industrial scrubber systems to handle the larger volume of HBr off-gas.[10]

Q3: How can I effectively monitor the progress of the reaction on a larger scale?

A3: In-process controls (IPCs) are crucial for monitoring the reaction on a larger scale. The most common technique is High-Performance Liquid Chromatography (HPLC). Small samples can be carefully taken from the reactor at regular intervals to monitor the consumption of the starting material and the formation of the product and key by-products. This data allows the process chemist to determine the reaction endpoint accurately and avoid over-bromination.[13]

Q4: What are the considerations for waste disposal in the scaled-up production of this compound?

A4: The primary waste streams are:

  • Aqueous acidic waste: from the work-up, containing HBr and potentially other salts. This needs to be neutralized before disposal.

  • Spent scrubber solution: containing sodium bromide and sodium hydroxide.

  • Organic waste: from solvent washes and mother liquor from recrystallization. This may need to be incinerated.

It is important to comply with all local and national environmental regulations for the disposal of chemical waste.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Scaled-Up Bromination of o-Toluic Acid (Illustrative)

Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific equipment and safety procedures. A thorough hazard analysis should be conducted before any scale-up.

  • Reactor Setup: Charge a 100 L glass-lined reactor with o-toluic acid (e.g., 10 kg) and an appropriate solvent (if required by the specific process).

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 110-140°C) with agitation.[14]

  • Bromine Addition: Slowly and controllably add liquid bromine (stoichiometrically calculated amount, e.g., ~2.1 equivalents) to the reactor via a dosing pump over several hours. Maintain the reaction temperature within a narrow range by adjusting the addition rate and using the reactor's cooling jacket.

  • Reaction Monitoring: Take samples periodically for HPLC analysis to monitor the conversion of o-toluic acid.

  • Off-Gas Scrubbing: Throughout the reaction, ensure the off-gases are vented through a caustic scrubber.

  • Reaction Completion: Once the desired conversion is achieved, stop the bromine addition and continue to stir at temperature for a specified time to ensure complete reaction.

  • Work-up: Cool the reaction mixture and proceed with the appropriate work-up procedure, which may involve quenching, extraction, and phase separation.

Diagram 1: Key Stages in the Scale-Up of this compound Production

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product raw_materials Raw Material QC reactor_prep Reactor Preparation (Inerting) raw_materials->reactor_prep heating Heating to Temperature reactor_prep->heating bromination Controlled Bromination heating->bromination monitoring In-Process Monitoring (HPLC) bromination->monitoring off_gas Off-Gas Scrubbing (HBr) bromination->off_gas quenching Quenching monitoring->quenching extraction Extraction & Phase Separation quenching->extraction crystallization Recrystallization extraction->crystallization filtration Filtration & Drying crystallization->filtration final_qc Final Product QC filtration->final_qc packaging Packaging final_qc->packaging

Caption: A typical workflow for the scaled-up production of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Yield of This compound check_conversion Check IPCs: High Starting Material? start->check_conversion check_impurities Check IPCs: High Impurity Levels? check_conversion->check_impurities No mixing Improve Agitation check_conversion->mixing Yes workup_loss Investigate Work-up: Phase Separation Issues? Filtration Losses? check_impurities->workup_loss No over_bromination Reduce Bromine Stoichiometry or Reaction Time check_impurities->over_bromination Yes temp_control Check Temperature Control & Bromine Addition Rate mixing->temp_control reagent_quality Verify Raw Material Quality temp_control->reagent_quality purification_issue Review Purification: Recrystallization Solvent? Cooling Profile? workup_loss->purification_issue side_reactions Optimize Temperature & Solvent over_bromination->side_reactions

References

Technical Support Center: HPLC Purity Analysis of 3-Bromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-bromophthalic acid. This center is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for assessing the purity of this critical chemical intermediate. As this compound is a key building block in the synthesis of dyes and pharmaceuticals, ensuring its purity is paramount for final product quality and safety.[1]

This guide provides a foundational HPLC method, answers to frequently asked questions, and a comprehensive troubleshooting section to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for analyzing this compound purity?

A robust starting point for analyzing this compound is a reversed-phase HPLC method. Due to its acidic nature, with two carboxylic acid functional groups, it is critical to use a mobile phase with a low pH to suppress the ionization of the analyte, which ensures a sharp, symmetrical peak shape.

Parameter Recommendation
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic (e.g., 60:40 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector at ~210 nm or 225 nm

Rationale: Using an acidic mobile phase (pH ~2-3) ensures that the carboxylic acid groups are fully protonated, preventing ionic interactions with the silica-based stationary phase and thus minimizing peak tailing.[2][3] A C18 column provides excellent hydrophobic retention for the aromatic ring.

Q2: What potential impurities should I be looking for?

Impurities can be process-related (from synthesis) or degradation-related.

  • Process-Related Impurities: These may include starting materials, intermediates, or isomers such as 4-bromophthalic acid and bromobenzoic acids.[4][5]

  • Degradation Products: These are formed when the molecule breaks down under stress conditions like heat, light, oxidation, or extreme pH. A forced degradation study is essential to identify these potential impurities and develop a stability-indicating method.[6][7]

Q3: Why is controlling the mobile phase pH so critical for this analysis?

The pKa values of this compound's two carboxylic groups dictate its ionization state at a given pH. For optimal chromatography of acidic compounds, the mobile phase pH should be at least 2 units below the analyte's pKa.[2] When the pH is close to the pKa, the analyte exists as a mixture of its ionized and non-ionized forms, leading to broad or split peaks. By keeping the pH low (e.g., pH 2.5), we ensure the molecule is in a single, neutral state, resulting in consistent retention and sharp peaks.

Q4: How should I prepare my sample for injection?

The best practice is to dissolve the this compound sample in a solvent that is weaker than or as strong as the initial mobile phase. A mismatch (e.g., dissolving the sample in a very strong organic solvent for a highly aqueous mobile phase) can cause peak distortion.

  • Solvent: A good starting point is a 50:50 mixture of water and acetonitrile.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. Dilute as necessary to avoid column overloading, which can cause peak fronting or tailing.[8]

  • Filtration: Always filter the final sample solution through a 0.45 µm syringe filter to remove particulates that could clog the column or system tubing.

Analytical Workflow Overview

The following diagram illustrates the typical workflow for a successful HPLC purity analysis.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data & Reporting SamplePrep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration MobilePhasePrep Mobile Phase Preparation & Degassing SystemPrep System Equilibration MobilePhasePrep->SystemPrep Injection Sample Injection Filtration->Injection SST System Suitability Test (SST) SystemPrep->SST SST->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Recommended Experimental Protocol

This protocol provides a detailed, validated method for determining the purity of this compound.

Chromatographic Conditions
ParameterSetting
Column Waters SunFire C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 225 nm
Sample Diluent Water:Acetonitrile (50:50)
Sample Concentration 0.5 mg/mL
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Filter both mobile phases through a 0.45 µm membrane filter.

    • Degas the mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup and Equilibration:

    • Set up the HPLC system according to the conditions in the table above.

    • Equilibrate the column with the initial mobile phase composition (90:10 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject a standard solution five times consecutively.

    • Verify that the system meets the predefined suitability criteria before proceeding with sample analysis.

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the prepared sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability Test (SST) Criteria

System suitability must be verified to ensure the chromatographic system is adequate for the intended analysis.

Parameter Acceptance Criteria
Tailing Factor (Tf) ≤ 1.5 for the this compound peak[9]
Theoretical Plates (N) ≥ 4000 for the this compound peak[9]
%RSD of Peak Area ≤ 2.0% for five replicate injections
%RSD of Retention Time ≤ 1.0% for five replicate injections
Troubleshooting Guide

Problem: My main peak for this compound is tailing (Tailing Factor > 1.5). What is the cause?

Peak tailing is the most common issue when analyzing acidic compounds on silica-based columns.[3][10] It occurs when the analyte has undesirable secondary interactions with the stationary phase.

G Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Column Is the column old or previously used with basic compounds? Check_pH->Check_Column Yes Sol_pH Action: Lower pH (use 0.1% H3PO4 or TFA) Check_pH->Sol_pH No Check_Conc Is sample concentration too high (>1 mg/mL)? Check_Column->Check_Conc No Sol_Column Action: Flush column with strong solvent or replace with a new, end-capped column. Check_Column->Sol_Column Yes Sol_Conc Action: Dilute sample or reduce injection volume. Check_Conc->Sol_Conc Yes End Problem Resolved Check_Conc->End No Sol_pH->Check_pH Re-evaluate Sol_Column->Check_Column Re-evaluate Sol_Conc->Check_Conc Re-evaluate

Caption: Troubleshooting Decision Tree for Peak Tailing.

  • Potential Cause 1: Secondary Silanol Interactions. Residual silanol groups (Si-OH) on the silica surface of the C18 column are acidic and can become deprotonated (Si-O-), creating active sites for strong ionic interactions with polar analytes.[3][11]

    • Solution: Ensure the mobile phase pH is low (~2.5) to keep the silanol groups protonated and non-ionic. Using modern, high-purity, end-capped columns also minimizes the number of available silanol groups.[2]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[8]

    • Solution: Reduce the sample concentration or the injection volume.

  • Potential Cause 3: Column Contamination or Degradation. If the column has been previously used with basic compounds or is old, its performance may be compromised.

    • Solution: Flush the column with a strong solvent like 100% acetonitrile. If performance does not improve, replace the column.[8]

Problem: My retention times are drifting between injections. Why?

Retention time stability is crucial for reliable peak identification. Drifting times usually point to an unstable system.[12]

  • Potential Cause 1: Insufficient Column Equilibration. The column needs adequate time to stabilize with the mobile phase, especially after a gradient run or system startup.

    • Solution: Always include a post-run equilibration step in your gradient program that is at least 5-10 column volumes long. Ensure the baseline is flat and stable before the first injection.[12]

  • Potential Cause 2: Fluctuating Column Temperature. Temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30°C).

  • Potential Cause 3: Inconsistent Mobile Phase Composition. Improperly mixed mobile phases or solvent evaporation can change the organic-to-aqueous ratio over time.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using an on-line mixer, ensure it is functioning correctly.[12]

Problem: The resolution between this compound and a nearby impurity is poor.

Poor resolution means the peaks are not adequately separated, which compromises accurate quantification.

  • Potential Cause 1: Insufficient Chromatographic Selectivity. The mobile phase and stationary phase combination is not providing enough separation power.

    • Solution:

      • Adjust Mobile Phase Strength: If using an isocratic method, systematically decrease the percentage of acetonitrile. This will increase retention times and may improve resolution. If using a gradient, make the gradient slope shallower.

      • Change Mobile Phase Additive: Switching from phosphoric acid to trifluoroacetic acid (TFA) can sometimes alter selectivity.[13]

      • Change Column Chemistry: If mobile phase adjustments fail, try a column with a different selectivity, such as a Phenyl or a polar-embedded phase column.

  • Potential Cause 2: Low Column Efficiency. The column may be old or damaged, leading to broad peaks that merge.

    • Solution: Check the column's performance by calculating the theoretical plates (N) from a recent injection. If it is significantly lower than the manufacturer's specification, replace the column.

Problem: My baseline is noisy or drifting upwards during a gradient.

A clean, stable baseline is essential for detecting low-level impurities.

  • Potential Cause 1: Contaminated Mobile Phase or System. Low-quality solvents or contaminated solvent inlet frits can introduce impurities that elute during the gradient, causing a rising baseline or "ghost peaks".

    • Solution: Use only HPLC-grade solvents. Filter all mobile phases. Clean the solvent inlet frits regularly.

  • Potential Cause 2: Air Bubbles in the System. Air bubbles passing through the detector cell will cause sharp spikes in the baseline.

    • Solution: Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped air.[12]

  • Potential Cause 3: Failing Detector Lamp. An aging UV detector lamp can result in decreased energy output and increased noise.

    • Solution: Check the lamp energy and usage hours via the instrument software. Replace the lamp if it is near the end of its lifetime.

Guidance on Forced Degradation Studies

To develop a truly robust, stability-indicating HPLC method, you must perform forced degradation studies as mandated by ICH guidelines (Q1A).[6] The goal is to intentionally stress the this compound molecule to generate its likely degradation products. The analytical method must then be able to separate the intact drug from all generated degradants.

The following conditions are a standard starting point for these studies.[14]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl; Room temperature or heat (e.g., 60°C)To assess degradation in an acidic environment.[14]
Base Hydrolysis 0.1 M NaOH; Room temperatureTo assess degradation in an alkaline environment.[14]
Oxidation 3% Hydrogen Peroxide (H₂O₂); Room temperatureTo simulate oxidative degradation.[6][14]
Thermal Stress Solid sample in an oven (e.g., 80°C)To evaluate the effect of heat on the solid-state drug.
Photolytic Stress Sample exposed to UV/Vis light (ICH Q1B guidelines: >1.2 million lux hours and >200 W h/m²)To evaluate light sensitivity.[6]

Procedure: Expose the drug to these conditions and collect samples at various time points. Analyze the stressed samples using the developed HPLC method to demonstrate that all degradation peaks are resolved from the main this compound peak.

References

Part 1: Frequently Asked Questions - The "Why" Behind the Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Byproduct Identification in 3-Bromophthalic Acid Reactions by GC-MS

Welcome to the Technical Support Center. This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the analysis of this compound reaction mixtures. We focus on leveraging Gas Chromatography-Mass Spectrometry (GC-MS) to identify and differentiate common byproducts, ensuring the integrity and success of your research and development efforts.

This section addresses foundational questions about the chemistry of this compound and the rationale for specific analytical approaches.

Q1: Why is GC-MS a suitable technique for analyzing my this compound reaction, but why can't I inject my sample directly?

A: GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds, making it ideal for the analysis of complex organic reaction mixtures.[1][2] However, this compound, being a dicarboxylic acid, is nonvolatile and thermally labile. Direct injection into a hot GC inlet will lead to several problems:

  • Poor Volatility: The two carboxylic acid groups make the molecule highly polar, preventing it from vaporizing and traveling through the GC column.[3]

  • Thermal Decomposition: At high temperatures (200-250°C) typical of a GC inlet, the acid is likely to decompose, often through decarboxylation, before it can be analyzed.[4][5] This means you would be analyzing degradation products, not the actual components of your reaction mixture.

  • Peak Tailing: The active hydrogens on the carboxylic acid groups can interact with the GC column, leading to broad, tailing peaks and poor chromatographic resolution.[6]

To overcome these issues, a crucial sample preparation step called derivatization is required. This process chemically modifies the carboxylic acid groups into less polar, more volatile, and more thermally stable functional groups, such as esters.[7][8]

Q2: What are the most common byproducts I should expect in a typical reaction involving this compound?

A: Byproduct formation is dependent on the specific reaction, but several common species arise from synthesis, side-reactions, or degradation. Key byproducts to look for include:

  • Isomeric Bromophthalic Acids: The synthesis of this compound may also yield its isomer, 4-bromophthalic acid.[9] These isomers have identical molecular weights and similar properties, making them challenging to separate chromatographically.[6]

  • 3-Bromophthalic Anhydride: Phthalic acids can readily lose a molecule of water to form their corresponding anhydrides, especially when heated.[10] This can occur during the reaction workup or even within the hot GC inlet if derivatization is incomplete.

  • Decarboxylation Products: Thermal or chemical decarboxylation can lead to the formation of 3-bromobenzoic acid (loss of one CO2 group) or 1-bromobenzene (loss of both CO2 groups).[11][12][13]

  • Unreacted Starting Materials: Depending on the synthesis route, residual starting materials (e.g., phthalic anhydride, o-xylene derivatives) may be present.

  • Products of Further Reaction: In reactions like nitration or further bromination, di-substituted products such as dinitrobromophthalic acid or dibromophthalic acid could be formed.[14]

Q3: How does derivatization help in the GC-MS analysis?

A: Derivatization converts polar functional groups (like the carboxylic acids in your analyte) into nonpolar derivatives. The three most common methods for GC are silylation, acylation, and alkylation.[8] For carboxylic acids, alkylation to form esters is particularly effective.[7][8]

The benefits are threefold:

  • Increased Volatility: By replacing the acidic protons with alkyl groups (e.g., methyl groups), intermolecular hydrogen bonding is eliminated, significantly increasing the compound's volatility.[3]

  • Improved Thermal Stability: Ester derivatives are far more stable at high temperatures than their corresponding carboxylic acids, preventing on-column or inlet degradation.[7]

  • Enhanced Chromatography: The resulting derivatives are less polar, leading to more symmetrical (Gaussian) peak shapes and better resolution on standard nonpolar or mid-polar GC columns.

Part 2: Troubleshooting Guide - From Sample to Spectrum

This section provides solutions to specific problems encountered during the GC-MS analysis workflow.

Issue 1: I don't see a peak for my target compound, this compound.
Possible CauseSuggested Solution
Lack of Derivatization This is the most common cause. Free carboxylic acids do not chromatograph well under typical GC conditions.[3] Action: Implement a derivatization protocol, such as the esterification method provided in Part 3 of this guide.
Inefficient Derivatization The reaction may be incomplete due to moisture, insufficient reagent, or incorrect reaction time/temperature. Silylation reactions are particularly sensitive to water. Action: Ensure all glassware and solvents are anhydrous. Use an excess of the derivatizing reagent. Optimize the reaction conditions as per the protocol.
GC Inlet Temperature Too High Even derivatized compounds can decompose if the inlet temperature is excessive, leading to fragmentation before separation.[4] Action: Start with a lower inlet temperature (e.g., 230°C) and increase only if peak shape is poor due to slow volatilization.
Compound Adsorption Active sites in the GC inlet liner or the front of the column can irreversibly adsorb analytes. Action: Use a deactivated inlet liner. As a maintenance step, trim the first few centimeters off the analytical column.
Issue 2: My chromatogram shows multiple peaks with very similar mass spectra. How do I identify them?
Possible CauseSuggested Solution
Isomers Your sample likely contains isomers (e.g., dimethyl 3-bromophthalate and dimethyl 4-bromophthalate) which co-elute or are poorly resolved.[6] Phthalate isomers are notoriously difficult to separate.[1] Action: 1. Optimize GC Method: Decrease the temperature ramp rate (e.g., to 2-5°C/min) to improve separation. 2. Change Column: If resolution is still poor, consider a column with a different stationary phase that offers alternative selectivity, such as a 50% phenyl-methylpolysiloxane phase.[1]
In-Source Fragmentation The mass spectra may look similar because they share common, stable fragment ions. A characteristic fragment for many phthalate esters is found at m/z 149, corresponding to the protonated phthalic anhydride ion.[15] Action: Carefully examine the mass spectra for the molecular ion (M+) peak. The molecular weight will be the most definitive initial identifier. Look for subtle differences in the relative abundance of other fragment ions.
Issue 3: I see peaks that I can't identify. How can I determine their structure?
Byproduct TypeIdentification Strategy
Bromine-Containing Compound Look for the Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Any fragment containing a single bromine atom will show two peaks of almost equal height separated by 2 m/z units (e.g., M+ and M+2). This is a definitive indicator of a bromine-containing species.
Decarboxylation Product Check Molecular Weights: A peak corresponding to the derivatized (e.g., methyl ester) of 3-bromobenzoic acid will have a molecular weight 44 amu less than your target diester (loss of CO₂). A peak for bromobenzene will be lower still. This is a common byproduct from thermal decomposition in the GC inlet.[11][16]
Anhydride Formation Check Molecular Weight: 3-bromophthalic anhydride has a molecular weight of 227.01 g/mol .[10] It will have a different retention time and mass spectrum than the derivatized acid. Its mass spectrum will not show fragments related to the derivatizing group (e.g., loss of -OCH₃).

Part 3: Experimental Protocols & Workflows

Workflow for Byproduct Identification

The following diagram outlines the logical workflow for preparing and analyzing a reaction sample to identify potential byproducts.

Byproduct_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Data Interpretation A 1. Obtain Aliquot of Reaction Mixture B 2. Solvent Exchange (if needed) to aprotic solvent (e.g., Toluene) A->B Ensure compatibility with derivatizing agent C 3. Derivatization (Esterification) B->C D 4. GC-MS Injection C->D Inject derivatized sample E 5. Data Acquisition (Full Scan Mode) D->E F 6. Identify Target Peak (Retention Time & Mass Spectrum) E->F G 7. Analyze Unknown Peaks F->G If other significant peaks are present H 8. Check for Bromine Isotope Pattern (M, M+2) G->H I 9. Propose Structures (Isomers, Decarboxylation, etc.) H->I J 10. Confirm with Standards (if available) I->J

Caption: A step-by-step workflow for the GC-MS analysis of this compound reaction byproducts.

Protocol 1: Esterification of this compound for GC-MS Analysis

This protocol describes the conversion of carboxylic acids to their methyl esters using methanolic HCl, a robust and common alkylation method.[3]

Materials:

  • Reaction mixture aliquot (dried)

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride or 3M HCl in Methanol

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Hexane or Ethyl Acetate (GC grade)

  • Vials with PTFE-lined caps

Procedure:

  • Preparation of Reagent: Prepare a ~3M solution of HCl in methanol by slowly and carefully adding acetyl chloride to ice-cold anhydrous methanol in a fume hood. Caution: This reaction is exothermic. Alternatively, use a commercially available solution.

  • Sample Preparation: Transfer a dried aliquot of your reaction mixture (approx. 1-5 mg) to a 2 mL vial.

  • Reaction: Add 500 µL of the methanolic HCl reagent to the vial. Cap it tightly.

  • Heating: Place the vial in a heating block or water bath at 60-70°C for 1-2 hours.

  • Cooling & Neutralization: Allow the vial to cool to room temperature. Carefully neutralize the excess acid by adding a small amount of solid sodium bicarbonate until effervescence ceases.

  • Extraction: Add 500 µL of water and 500 µL of hexane (or ethyl acetate). Vortex vigorously for 30 seconds. Allow the layers to separate.

  • Drying & Transfer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: Transfer the dried organic layer to an autosampler vial for GC-MS analysis.

Protocol 2: Recommended GC-MS Parameters

These are starting parameters and should be optimized for your specific instrument and separation needs. The use of a 5% phenyl-type column is a common starting point for phthalate analysis.[1][2]

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, Thermo, or equivalentN/A
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rxi-5ms, HP-5ms)A standard, robust non-polar column suitable for a wide range of semi-volatile compounds. Provides good general separation.
Inlet Temperature 250°CEnsures efficient vaporization of the derivatized analytes without causing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse 'Split' for concentrated samples to avoid column overload. Use 'Splitless' for trace analysis to maximize sensitivity.
Injection Volume 1 µLStandard volume to prevent peak distortion from solvent effects.
Carrier Gas Helium, Flow Rate: 1.0 - 1.2 mL/min (Constant Flow)Provides good efficiency and is inert.
Oven Program Initial: 80°C, hold 2 min. Ramp: 10°C/min to 280°C. Hold: 5-10 min.This program provides a good balance between separation efficiency and analysis time. The final hold ensures all high-boiling compounds elute.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and the MS.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable mass spectra.
Scan Range 40 - 450 m/zCovers the expected mass range from the solvent delay cutoff to the molecular ion of the derivatized product and potential byproducts.

Part 4: Troubleshooting Logic Diagram

This diagram provides a decision-making path for common analytical issues.

Caption: A decision tree for troubleshooting common GC-MS analysis issues.

References

Troubleshooting low yields in 3-bromophthalic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-bromophthalic acid and its anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of esters, amides, and other derivatives from this versatile building block. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Troubleshooting Guide for Low Yields

This section addresses the most frequently encountered issue in the derivatization of this compound and its anhydride: low product yield. We will dissect the problem into common symptoms, probable causes, and actionable solutions.

Scenario 1: Low or No Product Yield with Significant Starting Material Unreacted

You've run your reaction—be it an esterification or amidation—and upon workup and analysis (TLC, LC-MS, or NMR), you find a large amount of unreacted this compound or anhydride.

Q1: My esterification of this compound is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: Low conversion in the esterification of this compound is a common challenge, often rooted in reaction equilibrium, steric hindrance, and reaction conditions.

Probable Causes & Solutions:

  • Reversible Reaction & Water Removal: Acid-catalyzed esterification is a reversible process. The water generated as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.

    • Solution: Employ a method to remove water as it forms. A Dean-Stark apparatus is the classic solution for reactions at reflux. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective for smaller-scale reactions.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.[1]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, typically 1-20 mol% relative to the carboxylic acid.[1]

  • Steric Hindrance: The bromine atom and the adjacent carboxylic acid group on the aromatic ring create steric hindrance.[2][3][4] This can impede the approach of the alcohol nucleophile, especially if the alcohol is bulky (e.g., secondary or tertiary alcohols).[5][6]

    • Solution 1: Switch to a less sterically hindered alcohol if your synthesis allows.

    • Solution 2: Increase the reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier.[1] Reactions under pressure can allow for temperatures above the alcohol's boiling point, which can significantly shorten reaction times.[1]

    • Solution 3: Increase the concentration of the less hindered reactant, typically the alcohol, to push the equilibrium towards the product. Using the alcohol as the solvent is a common strategy.

  • Suboptimal Temperature: The reaction may be running at too low a temperature for the specific alcohol being used.

    • Solution: For simple alcohols like methanol or ethanol, reflux temperatures are often sufficient. For higher boiling point alcohols, ensure the reaction temperature is appropriately elevated, for example, to 100-180°C.[1]

ParameterRecommendation for EsterificationRationale
Catalyst H₂SO₄, p-TsOH (1-20 mol%)Strong acid protonates the carbonyl, making it more electrophilic.
Temperature Reflux to 180°COvercomes activation energy, especially with sterically hindered substrates.
Water Removal Dean-Stark, Molecular SievesShifts equilibrium towards product formation (Le Chatelier's principle).
Reactant Ratio Use alcohol in excess (can be the solvent)Increases the probability of successful collisions and pushes equilibrium.

Q2: I'm attempting an amidation using 3-bromophthalic anhydride and a primary/secondary amine, but the yield is poor. What's going wrong?

A2: Amide bond formation from 3-bromophthalic anhydride should be a facile reaction, as the anhydride is a highly activated carboxylic acid derivative. Low yields often point to issues with the amine's reactivity, side reactions, or reaction conditions.

Probable Causes & Solutions:

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and may react slowly with the anhydride.[7]

    • Solution 1: Switch to a more polar, aprotic solvent like DMF or acetonitrile to better solvate the reactants and facilitate the reaction.[8]

    • Solution 2: Increase the reaction temperature. While many amidations with anhydrides are rapid at room temperature, sluggish reactions can be heated to 50-80°C to increase the rate.[8]

    • Solution 3: In some cases, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help by deprotonating the amine, increasing its nucleophilicity, although this is not always necessary with highly reactive anhydrides.

  • Steric Hindrance: Similar to esterification, a bulky amine can be sterically hindered from attacking the carbonyl carbon of the anhydride.[2][4]

    • Solution: Increase the reaction temperature and reaction time. For extremely hindered amines, alternative coupling agents might be necessary, starting from the corresponding this compound.

  • Hydrolysis of the Anhydride: 3-Bromophthalic anhydride is sensitive to moisture and can hydrolyze to the diacid.[9] If your amine or solvent contains water, a significant portion of the anhydride may be consumed by this side reaction.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and store the 3-bromophthalic anhydride in a desiccator.[9] Running the reaction under an inert atmosphere (nitrogen or argon) is also good practice.[9][10]

Workflow for Troubleshooting Low Conversion

G start Low Yield, Starting Material Present check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_sterics Assess Steric Hindrance start->check_sterics reagent_sol Solution: - Use anhydrous solvents/reagents. - Verify purity of starting materials. check_reagents->reagent_sol conditions_sol Solution: - Increase temperature. - Add appropriate catalyst. - Remove byproducts (e.g., water). check_conditions->conditions_sol sterics_sol Solution: - Increase temperature/time. - Use less hindered reactant. - Change synthetic route. check_sterics->sterics_sol

Caption: Troubleshooting flowchart for low conversion.

Scenario 2: Complex Mixture of Products and Formation of Impurities

Your reaction appears to have proceeded, but instead of a clean product, you have a mixture of several compounds, making purification difficult and lowering the isolated yield.

Q3: My reaction with 3-bromophthalic anhydride yields two isomeric products. Why is this happening and how can I control the regioselectivity?

A3: When a nucleophile attacks an asymmetrical anhydride like 3-bromophthalic anhydride, it can attack either of the two carbonyl carbons, leading to the formation of two regioisomeric products.

Probable Causes & Solutions:

  • Electronic and Steric Effects: The bromine atom is an electron-withdrawing group, which can make the adjacent carbonyl carbon more electrophilic. However, the bromine atom also exerts a steric effect, potentially hindering attack at this position.[2][4] The outcome is often a mixture of the two isomers.

    • Solution 1 (Kinetic Control): Perform the reaction at a lower temperature. This will favor the attack at the most electronically activated and least sterically hindered carbonyl, potentially improving the ratio of the desired isomer.

    • Solution 2 (Purification): If a mixture is unavoidable, focus on developing a robust purification method. Column chromatography with a carefully selected solvent system is often effective. Recrystallization can also be used if the isomers have sufficiently different solubilities.[1][11]

Q4: I am observing a significant amount of this compound in my final product after reacting with 3-bromophthalic anhydride. What is the source of this impurity?

A4: The presence of this compound is almost always due to the hydrolysis of the starting anhydride.[9]

Probable Causes & Solutions:

  • Adventitious Water: As mentioned previously, water in your solvents or reagents, or even from atmospheric moisture, can react with the anhydride.

    • Solution: Strictly adhere to anhydrous reaction conditions. Use freshly distilled or commercially available anhydrous solvents. Ensure your amine or alcohol is dry. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[9]

  • Workup Procedure: Using aqueous solutions during the workup will hydrolyze any unreacted anhydride.

    • Solution: While this is often unavoidable, it's important to recognize that this is the source of the diacid. An acidic or basic wash can be used to remove the diacid from the organic layer containing your desired product, assuming your product is stable to these conditions.

Part 2: Frequently Asked Questions (FAQs)

Q5: Should I use this compound or 3-bromophthalic anhydride for my synthesis?

A5: The choice depends on your target molecule and the reaction conditions you can tolerate.

  • 3-Bromophthalic Anhydride: This is an activated form and is generally more reactive, allowing for milder reaction conditions (often room temperature, no catalyst required for amidations).[9] It is the preferred starting material for forming imides or for reactions where you want to avoid strong acid catalysts. However, it is highly sensitive to moisture.[9]

  • This compound: This is more stable but requires activation for derivatization. For esterification, this typically means using a strong acid catalyst and elevated temperatures.[1] For amidation, it requires the use of a coupling agent (e.g., DCC, EDC, HATU). This route offers more flexibility if the anhydride is not commercially available or if you need to avoid the potential for regioisomers in certain downstream applications.

Q6: What are the best solvents for derivatization reactions with 3-bromophthalic anhydride?

A6: The ideal solvent should be anhydrous and inert to the reactants.

  • For Amidation: Aprotic solvents like dichloromethane (DCM), chloroform, acetonitrile, or dimethylformamide (DMF) are excellent choices.

  • For Esterification (from the anhydride): This is less common, but a non-nucleophilic solvent like toluene could be used, often with a catalyst. More commonly, the alcohol reactant itself is used as the solvent.

Q7: How does the bromine substituent affect the reaction?

A7: The bromine atom has two main effects:

  • Electronic Effect: As an electron-withdrawing group, it increases the electrophilicity of the carbonyl carbons, making the anhydride more reactive towards nucleophiles.

  • Steric Effect: Its size can sterically hinder the approach of nucleophiles to the adjacent carbonyl group, potentially influencing the regioselectivity of the reaction.[2][5][6]

Q8: What are some key safety considerations when working with this compound and its derivatives?

A8: 3-Bromophthalic anhydride is a corrosive and irritating compound.[9] It can cause skin and eye irritation upon contact. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][12]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Esterification of this compound

This protocol describes a standard acid-catalyzed esterification.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark apparatus), add this compound (1.0 eq).

  • Reagents: Add the desired alcohol. If the alcohol is a liquid, it can be used in excess as the solvent (5-10 eq or more). If it is a solid, dissolve both starting materials in an inert solvent like toluene.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.20 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. If using a Dean-Stark trap, monitor the collection of water.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If toluene was used, dilute with an organic solvent like ethyl acetate. Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove unreacted acid and the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amidation with 3-Bromophthalic Anhydride

This protocol is for the reaction of the anhydride with a primary or secondary amine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromophthalic anhydride (1.0 eq).

  • Solvent: Add an anhydrous aprotic solvent (e.g., DCM, acetonitrile) and stir to dissolve.

  • Amine Addition: Dissolve the amine (1.0-1.2 eq) in the same anhydrous solvent and add it dropwise to the stirred solution of the anhydride at 0°C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-50°C).

  • Workup: Upon completion, the solvent can be removed under reduced pressure. Depending on the product's properties, an aqueous workup (e.g., washing with dilute HCl to remove excess amine, then water, then brine) may be performed.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reaction Pathway: Amidation of 3-Bromophthalic Anhydride

Caption: Nucleophilic attack on 3-bromophthalic anhydride.

References

Technical Support Center: Stability and Degradation of 3-Bromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-bromophthalic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and concerns regarding the stability and degradation of this compound during storage and experimentation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your materials and the reliability of your results.

Section 1: Understanding the Stability of this compound

General Storage Recommendations

This compound is generally stable under normal conditions.[1] For optimal shelf life and to prevent degradation, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3][4][5][6] Room temperature storage is acceptable.[3][5][6] It is crucial to avoid moisture and incompatible materials, such as strong oxidizing agents.[1]

ParameterRecommendationSource(s)
Temperature Room Temperature[3][5][6]
Atmosphere Sealed in a dry environment[2][3][5][6]
Container Tightly closed container[1][2][4]
Incompatibilities Strong oxidizing agents[1]
Potential Degradation Pathways

While this compound is a relatively stable compound, like other phthalic acid derivatives, it can be susceptible to degradation under certain conditions. Understanding these potential pathways is the first step in troubleshooting unexpected experimental outcomes. The primary routes of degradation for aromatic carboxylic acids include decarboxylation, hydrolysis (under extreme pH), and oxidation. Microbial degradation can also occur, though this is more relevant in environmental contexts.[7][8][9]

For instance, forced degradation studies, which intentionally expose a compound to harsh conditions like high heat, humidity, strong acids or bases, and intense light, are used to understand a molecule's chemical stability.[10][11][12]

Section 2: Troubleshooting and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I suspect my stored this compound has degraded. What are the initial signs?

A1: The first signs of degradation are often visual. Look for a change in the physical appearance of the solid, such as discoloration from its typical off-white or light yellow to a darker shade.[5][6] Another indicator could be a change in its solubility profile or the appearance of unexpected peaks during analytical testing (e.g., HPLC, GC-MS).

Q2: My analysis shows impurities in my this compound sample. How can I determine if these are from degradation?

A2: To determine if impurities are due to degradation, a systematic approach is necessary.

  • Review Storage Conditions: First, verify that the storage conditions have been optimal (cool, dry, and sealed from light and air).

  • Forced Degradation Study: Conduct a controlled forced degradation study on a known pure sample of this compound.[10][11] This will help you identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic).

  • Compare Analytical Profiles: Compare the analytical profiles (e.g., HPLC chromatograms) of your stored sample with those from the forced degradation study. If the impurity peaks in your stored sample match the retention times of the degradation products formed under stress, it strongly suggests degradation has occurred.

The following workflow outlines a typical forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Pure this compound Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) start->dissolve acid Acid Hydrolysis (e.g., 0.1M HCl, heat) dissolve->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1M NaOH, heat) dissolve->base Expose aliquots to: oxidation Oxidation (e.g., 3% H2O2) dissolve->oxidation Expose aliquots to: thermal Thermal Stress (Dry Heat) dissolve->thermal Expose aliquots to: photo Photolytic Stress (UV/Vis Light) dissolve->photo Expose aliquots to: analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare degradation profiles to stored sample analyze->compare end Identify Degradation Products compare->end

Caption: Workflow for a forced degradation study.

Q3: What analytical methods are best for detecting and quantifying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating and quantifying this compound from its potential degradation products. A stability-indicating HPLC method should be developed and validated. This means the method can resolve the parent compound from all potential impurities and degradation products.

For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q4: Can environmental factors other than storage conditions cause degradation during an experiment?

A4: Yes, experimental conditions can induce degradation. For example:

  • pH: Strong acidic or basic conditions in your reaction mixture could potentially lead to hydrolysis, although phthalic acids are generally stable. Some studies on related compounds show degradation is more likely at very acidic pH values.[13]

  • Temperature: High reaction temperatures can accelerate degradation.

  • Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in your experiment can lead to the degradation of this compound.

It is crucial to consider the compatibility of all reagents and conditions in your experimental setup.

Section 3: Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water 50:50).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions (Initial):

    • Column: C18

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 230 nm (or wavelength of maximum absorbance)

    • Gradient: Start with a high aqueous mobile phase (e.g., 95% A) and gradually increase the organic mobile phase (B) over 20-30 minutes.

  • Method Optimization: Inject the reference standard and a stressed sample (from a forced degradation study). Adjust the gradient, mobile phase pH, or column chemistry to achieve baseline separation between the main peak (this compound) and any degradation peaks.

HPLC_Method_Dev cluster_workflow HPLC Method Development Workflow prep Prepare Standard & Stressed Samples initial_run Initial Chromatographic Run (Generic Gradient) prep->initial_run evaluate Evaluate Peak Shape & Resolution initial_run->evaluate optimize Optimize Gradient, Mobile Phase, Column evaluate->optimize Resolution < 1.5 validate Validate Method (ICH Guidelines) evaluate->validate Resolution > 1.5 optimize->evaluate

References

Technical Support Center: Selective Mono-bromination of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of brominated phthalic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling the selectivity of bromination, specifically the prevention of di-bromination byproducts. Here, we delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the success of your experiments.

Understanding the Challenge: The Propensity for Di-bromination

The bromination of phthalic anhydride, a common route to producing valuable chemical intermediates, is an electrophilic aromatic substitution reaction.[1][2] The core challenge lies in achieving selective mono-bromination while suppressing the formation of di-brominated and other poly-brominated products.

The two carboxyl groups (or the anhydride group) on the phthalic acid backbone are deactivating, electron-withdrawing groups.[3][4] This deactivation makes the aromatic ring less reactive towards electrophilic attack compared to benzene. However, once the first bromine atom is introduced, the reaction doesn't simply stop. The interplay of electronic and steric effects, along with reaction conditions, dictates the propensity for a second bromination event.

dot graph ER_Diagram { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot

Caption: Key factors influencing the selectivity of phthalic anhydride bromination.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di-brominated product in my reaction?

A: The formation of di-brominated species is a common issue and can be attributed to several factors. The primary reason is that the mono-brominated product, once formed, can undergo a second electrophilic substitution. The deactivating nature of the anhydride and the first bromine atom is not always sufficient to completely halt further reaction, especially under harsh conditions. Factors such as high reaction temperatures, prolonged reaction times, and an excess of the brominating agent can all favor di-bromination.[5][6]

Q2: How do the electronic effects of the substituents influence di-bromination?

A: The anhydride group is strongly deactivating and a meta-director.[3] However, the bromine atom, while also deactivating, is an ortho-, para- director due to the resonance effect of its lone pairs.[4] This creates a complex electronic environment on the mono-brominated phthalic anhydride ring. The positions available for a second bromination are influenced by the combined directing effects of both the anhydride and the bromine substituent. While the overall ring is deactivated, certain positions may still be susceptible to further attack, leading to di-bromination.

Q3: What role does steric hindrance play in preventing di-bromination?

A: Steric hindrance can be a significant factor in directing the position of bromination and can help in preventing over-bromination.[7][8] The bulky anhydride group can physically obstruct the approach of the electrophile to the adjacent ortho positions. Similarly, the first bromine atom introduced will exert its own steric influence on neighboring positions. This steric crowding can disfavor the formation of certain di-brominated isomers.[3]

Troubleshooting Guide: Minimizing Di-bromination

If you are consistently observing the formation of di-brominated byproducts, the following troubleshooting steps can help you optimize your reaction for mono-substitution.

Problem Potential Cause Recommended Solution
High percentage of di-brominated product Excessive reaction temperature. Lower the reaction temperature. Many brominations are exothermic, and higher temperatures can lead to a loss of selectivity.[5][9] For some electrophilic brominations, temperatures as low as -30°C to 0°C may be necessary to favor the kinetic mono-brominated product.[6][9]
Incorrect stoichiometry. Carefully control the molar ratio of the brominating agent to phthalic anhydride. Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent. A large excess will significantly increase the likelihood of di-bromination.
Prolonged reaction time. Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the mono-brominated product from reacting further.[5]
Inappropriate catalyst. The choice of catalyst can greatly influence selectivity. For selective bromination, catalysts like iron filings, iron(III) chloride, or zeolites can be employed.[10][11] Some modern methods utilize photocatalysts or specialized Lewis acids to achieve high selectivity.[12][13][14]
Solvent effects. The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different solvents to find the optimal conditions for your specific substrate.

Experimental Protocols

Here are two detailed protocols for the selective mono-bromination of phthalic anhydride, designed to minimize di-bromination.

Protocol 1: Iron-Catalyzed Bromination of Phthalic Anhydride

This protocol utilizes metallic iron as a catalyst for the direct bromination of phthalic anhydride.

Materials:

  • Phthalic anhydride

  • Elemental bromine (Br₂)

  • Powdered iron

  • Suitable solvent (e.g., a high-boiling point inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phthalic anhydride and a catalytic amount of powdered iron (e.g., 1-5 mol%).

  • Heat the mixture to a molten state (melting point of phthalic anhydride is ~131°C) or dissolve it in a suitable high-boiling point solvent. A temperature range of 170-220°C is often cited in the literature.[10]

  • Slowly add elemental bromine dropwise from the dropping funnel to the reaction mixture while maintaining vigorous stirring. The rate of addition should be controlled to maintain a steady reaction and avoid a buildup of unreacted bromine.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete (typically after 1-2 hours after the final addition of bromine), cool the reaction mixture.[10]

  • The crude product can be purified by fractional distillation under reduced pressure or by recrystallization.[10]

dot graph Protocol_1 { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot

Caption: Workflow for iron-catalyzed bromination of phthalic anhydride.

Protocol 2: N-Bromosuccinimide (NBS) Bromination in an Acidic Medium

N-Bromosuccinimide (NBS) is a safer and often more selective brominating agent compared to elemental bromine.

Materials:

  • Phthalic anhydride

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid or oleum[15]

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dissolve phthalic anhydride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to a low temperature (e.g., 0 to -30°C) using an ice-salt or dry ice-acetone bath.[9]

  • Slowly add concentrated sulfuric acid or oleum to the reaction mixture.

  • In a separate flask, prepare a solution or slurry of NBS in the same solvent.

  • Add the NBS solution/slurry dropwise to the cooled phthalic anhydride solution.

  • Maintain the low temperature and stir the reaction mixture for the desired time, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

dot graph Protocol_2 { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot

Caption: Workflow for NBS bromination of phthalic anhydride.

References

Validation & Comparative

A Comparative Guide to 3-Bromophthalic Acid and 4-Bromophthalic Acid for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, isomeric purity and a deep understanding of substituent effects are paramount for predictable outcomes in complex syntheses. For researchers in materials science and drug development, choosing between positional isomers like 3-bromophthalic acid and 4-bromophthalic acid is a critical decision that impacts everything from reaction kinetics to the final properties of the target molecule. This guide provides an in-depth comparison of these two critical building blocks, grounded in experimental data and practical insights to inform your selection and application.

Positional Isomerism: The Crux of Divergent Properties

This compound and 4-bromophthalic acid share the same molecular formula (C₈H₅BrO₄) and molecular weight (245.03 g/mol ).[1][2] However, the placement of the bromine atom on the phthalic acid framework dictates profound differences in their electronic properties, steric environment, and ultimately, their chemical behavior.

  • This compound (CAS: 116-69-8): The bromine atom is positioned ortho to one carboxylic acid group and meta to the other. This proximity creates significant steric hindrance around the adjacent carboxyl group and introduces a unique electronic environment.

  • 4-Bromophthalic Acid (CAS: 6968-28-1): The bromine atom is positioned meta to one carboxylic acid group and para to the other. This arrangement results in less steric crowding compared to the 3-bromo isomer and different electronic influences on the carboxyl functionalities.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the bromine atom's position leads to distinct and measurable differences in the physical properties of these compounds. These properties are crucial for process development, determining appropriate solvent systems, and purification strategies.

PropertyThis compound4-Bromophthalic AcidRationale for Difference
Molecular Weight 245.03 g/mol [1]245.03 g/mol [3]Identical molecular formula.
Appearance Off-white to light yellow solid[2]White to light yellow/pale cream powder or crystals[4]Subtle differences in crystal packing can affect appearance.
Melting Point 183-184 °C[2]161-167 °C[4]The more symmetric structure of 4-bromophthalic acid may lead to less efficient crystal packing, resulting in a lower melting point compared to the more sterically hindered 3-bromo isomer.
pKa₁ (Predicted) ~1.90 ± 0.10[2]Not readily availableThe predicted pKa₁ of the 3-bromo isomer is lower than that of unsubstituted phthalic acid (~2.95)[5], suggesting increased acidity due to the electron-withdrawing effect of the bromine atom. The proximity of the bromine to one carboxyl group in the 3-position likely enhances this effect through induction.
Solubility Data not readily availableData not readily availableBoth are expected to have low solubility in water and higher solubility in polar organic solvents like alcohols and acetone, typical for aromatic carboxylic acids. Differences would arise from their different crystal lattice energies and dipole moments.

Spectroscopic Differentiation: Identifying Your Isomer

Unequivocal identification of the correct isomer is critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive fingerprints for each compound.

¹H and ¹³C NMR Spectroscopy

The substitution pattern on the aromatic ring creates distinct chemical shifts and coupling patterns in NMR spectra. While a complete, directly comparable dataset is not available from a single source, data from closely related structures (e.g., 4-bromoisophthalic acid) and spectral prediction tools allow for a confident assignment.

  • This compound: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern for the three adjacent protons. The proton sandwiched between the bromine and a carboxyl group will be significantly influenced. In the ¹³C NMR spectrum, six distinct aromatic carbon signals are expected, with the carbon bearing the bromine (C-Br) typically appearing in the 120-130 ppm range. The two carboxyl carbons will resonate around 165-175 ppm.[6]

  • 4-Bromophthalic Acid: The ¹H NMR spectrum will be more symmetrical. One would expect to see three distinct signals in the aromatic region: a doublet for the proton ortho to a carboxyl group, a doublet of doublets for the proton between the bromine and a carboxyl group, and a doublet for the proton ortho to the other carboxyl group. For the related 4-bromoisophthalic acid, aromatic protons are observed at δ 8.28, 7.95, and 7.89 ppm in DMSO-d₆.[7] The ¹³C NMR spectrum would also reflect this symmetry, with distinct shifts for the carboxyl carbons and the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid functional groups and highlighting subtle differences in their hydrogen-bonding environments.

  • Key Shared Absorptions:

    • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

    • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

    • C-O Stretch / O-H Bend: A medium-intensity band in the 1200-1300 cm⁻¹ region.

    • Aromatic C=C Stretches: Multiple sharp peaks between 1400 and 1600 cm⁻¹.

  • Differentiating Features:

    • The precise frequency of the C=O stretch may differ slightly between the two isomers due to the different electronic effects (inductive vs. resonance) of the bromine on the carboxyl groups.

    • The "fingerprint" region (below 1500 cm⁻¹) will show unique patterns of C-H bending and other skeletal vibrations, allowing for definitive identification when compared against a reference spectrum.[8][9]

Comparative Reactivity: A Story of Sterics and Electronics

The positioning of the bromine atom and the two carboxyl groups is the primary driver of the differential reactivity observed between these two isomers.

Anhydride Formation

The ability to form a cyclic anhydride is a hallmark of phthalic acid and its derivatives. This intramolecular dehydration reaction is highly sensitive to the proximity of the two carboxylic acid groups.

G cluster_3bromo This compound cluster_4bromo 4-Bromophthalic Acid A This compound B Heat (e.g., with Acetic Anhydride) C 3-Bromophthalic Anhydride A->C C->A D 4-Bromophthalic Acid E Heat (e.g., with Acetic Anhydride) F 4-Bromophthalic Anhydride D->F F->D

Caption: General workflow for anhydride formation.

  • This compound: The bromine atom at the 3-position introduces significant steric bulk near one of the carboxyl groups. This steric hindrance can potentially slow the rate of anhydride formation compared to unsubstituted phthalic acid, as it may impede the necessary conformational arrangement for cyclization.

  • 4-Bromophthalic Acid: With the bromine atom further away from the ortho-positioned carboxyl groups, anhydride formation is expected to proceed more readily, with kinetics likely similar to those of unsubstituted phthalic acid. A common laboratory procedure involves heating 4-bromophthalic acid with acetic anhydride at 140 °C for 2 hours to yield the corresponding 4-bromophthalic anhydride.[10]

Esterification

Esterification of the dicarboxylic acids is also heavily influenced by the isomer structure.

  • This compound: The carboxyl group at the C2 position is sterically hindered by the adjacent bromine atom at C3. Consequently, selective mono-esterification at the less hindered C1 carboxyl group is feasible under carefully controlled conditions. Complete di-esterification would likely require more forcing conditions (higher temperatures, longer reaction times, or more reactive esterifying agents) compared to the 4-bromo isomer.

  • 4-Bromophthalic Acid: Both carboxyl groups have similar steric environments, making selective mono-esterification more challenging. Di-esterification is expected to proceed more smoothly than with the 3-bromo isomer.

C-Br Bond Reactivity

The carbon-bromine bond in both isomers can participate in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki, Heck). The reactivity will be influenced by the electronic nature of the ring, which is modulated by the two deactivating carboxyl groups. The 4-bromo position is generally more accessible for such transformations.

Applications in Research and Development

The distinct properties of these isomers make them suitable for different applications.

  • This compound: Its derivatives, such as 3-bromophthalide, are valuable intermediates in pharmaceutical synthesis. For example, 3-bromophthalide is used in the preparation of phthalidyl esters of antibiotics like penicillin and ampicillin, which can improve their oral bioavailability.[11] The steric hindrance can be exploited to direct reactions to other positions on the molecule.

  • 4-Bromophthalic Acid: This isomer is a versatile building block in several fields.

    • Pharmaceuticals: It serves as a key intermediate for constructing complex molecular scaffolds in drug discovery.[8]

    • Polymers: 4-Bromophthalic anhydride, derived from the acid, is used to synthesize high-performance polyimides. These polymers often exhibit excellent thermal stability and mechanical properties.[12]

    • Materials Science: The dicarboxylic acid structure makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The bromine atom provides a reactive handle for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, or catalysis.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromophthalic Anhydride

This protocol outlines a standard laboratory procedure for the dehydration of 4-bromophthalic acid.

Materials:

  • 4-Bromophthalic acid (5 g, 20.4 mmol)

  • Acetic anhydride (30 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Combine 4-bromophthalic acid and acetic anhydride in the round-bottom flask.

  • Heat the solution to 140 °C with stirring.

  • Maintain the temperature and continue stirring for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product, 4-bromophthalic anhydride, will crystallize from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ether to remove residual acetic anhydride.

  • Dry the product under vacuum.

(This protocol is adapted from a general procedure for anhydride synthesis and specific literature examples.)[10]

Protocol 2: Workflow for Isomer Differentiation by ¹H NMR

This workflow provides a systematic approach to distinguish between the two isomers using ¹H NMR spectroscopy.

G start Dissolve Sample (approx. 10-20 mg) in 0.6 mL DMSO-d₆ acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) start->acquire process Process Spectrum: - Fourier Transform - Phase Correction - Baseline Correction acquire->process integrate Integrate Aromatic Region (approx. 7.5-8.5 ppm) process->integrate analyze Analyze Aromatic Signal Pattern integrate->analyze isom3 Result: this compound (Complex, less resolved multiplet) analyze->isom3 Complex, overlapping pattern isom4 Result: 4-Bromophthalic Acid (More defined pattern, likely 3 distinct signals) analyze->isom4 Symmetrical, resolved pattern

References

Guide to Monomer Selection in Advanced Polymer Synthesis: 3-Bromophthalic Acid vs. 3-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Polymer Scientists

Introduction

In the pursuit of high-performance polymers, the judicious selection of monomers is paramount. The architecture of these fundamental building blocks dictates the ultimate thermal, mechanical, and chemical properties of the resulting material. Among the vast array of functional monomers, substituted phthalic acids are particularly valuable for creating robust polymers like polyimides, polyesters, and polyamides. This guide provides a deep, comparative analysis of two such critical monomers: 3-bromophthalic acid and 3-nitrophthalic acid.

Both monomers offer a strategic entry point for tailoring polymer characteristics, yet the choice between a bromo or a nitro substituent is not trivial. This decision has profound implications for the polymerization mechanism, post-synthesis modification potential, and the final application scope of the polymer. This document is intended for researchers and developers in materials science and drug development, providing the objective data and experimental context needed to make an informed choice between these two versatile intermediates.

Monomer Characteristics: A Foundational Overview

Before delving into their behavior in polymerization, it is essential to understand the intrinsic properties of each monomer. The presence of the electron-withdrawing, bulky bromine atom versus the strongly electron-withdrawing nitro group establishes the fundamental chemical differences that propagate through to the polymer's performance.

PropertyThis compound3-Nitrophthalic Acid
CAS Number 116-69-8[1][2]603-11-2[3]
Molecular Formula C₈H₅BrO₄[4][5]C₈H₅NO₆[3]
Molecular Weight 245.03 g/mol [1][4][5]211.13 g/mol [3]
Appearance Off-white to light yellow solid[4]Pale yellow crystals[6] / Yellowish powder[3]
Melting Point Not specified210°C (with decomposition)[3]
Boiling Point 408.8°C at 760 mmHg[4]441.3°C at 760 mmHg[3]
Key Functionality Carboxylic acids, Bromo groupCarboxylic acids, Nitro group

Impact on Polymer Synthesis and Architecture

The most common application for these monomers is in the synthesis of aromatic polyimides, prized for their exceptional thermal stability.[7][8] The synthesis typically proceeds via a two-step method, which provides a soluble precursor, the poly(amic acid), that can be processed into films or coatings before being converted to the final, intractable polyimide.[7][9][10]

The choice between 3-bromo- and 3-nitrophthalic acid (or their respective anhydrides) introduces distinct synthetic pathways and opportunities.

1. The Standard Two-Step Polycondensation (Applicable to Both)

This is the most prevalent method for polyimide synthesis.[9]

  • Step 1: Poly(amic acid) Formation: A dianhydride and a diamine are reacted at ambient temperatures in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[9] This step involves the nucleophilic attack of the amine groups on the anhydride's carbonyl carbons, leading to the formation of a soluble poly(amic acid) (PAA) prepolymer.[9][11]

  • Step 2: Imidization: The PAA is converted to the final polyimide through cyclodehydration, which can be achieved either by heating at high temperatures (200-350°C) or chemically at lower temperatures using dehydrating agents like acetic anhydride and a catalyst like pyridine.[7][12][13][14]

Experimental Protocol: General Two-Step Polyimide Synthesis
  • Drying: Ensure all glassware is rigorously dried. Dry the diamine and dianhydride monomers under vacuum at a temperature below their melting point for 12 hours to remove residual moisture.

  • Dissolution: In a three-neck flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve the diamine monomer (e.g., 4,4'-oxydianiline) in anhydrous NMP to a concentration of 15-20 wt%.[15]

  • Polymerization: While stirring under a gentle nitrogen stream, add an equimolar amount of the substituted phthalic anhydride (e.g., 3-bromophthalic anhydride or 3-nitrophthalic anhydride) to the diamine solution in portions.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours.[8][12] The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid).

  • Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade.

  • Thermal Imidization: Place the cast film in a vacuum or convection oven and subject it to a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete cyclization to the polyimide.[16]

  • Film Recovery: After cooling to room temperature, immerse the glass plate in water to gently lift off the final polyimide film.

Diagram: General Two-Step Polyimide Synthesis Workflow

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Dianhydride Substituted Dianhydride PAA Viscous Poly(amic acid) Solution Dianhydride->PAA Room Temp, 24h, N2 atm Diamine Aromatic Diamine Diamine->PAA Room Temp, 24h, N2 atm Solvent Polar Aprotic Solvent (NMP, DMAc) Solvent->PAA Cast Cast PAA Solution on Glass Plate PAA->Cast PI_Film Final Polyimide Film Cast->PI_Film Thermal Cyclodehydration (-H2O) Heat Staged Heating (e.g., 100-300°C) Heat->PI_Film

Caption: Workflow for the two-step synthesis of polyimides.

2. Nucleophilic Aromatic Substitution (Unique to 3-Nitrophthalic Acid Derivatives)

The potent electron-withdrawing nature of the nitro group activates the phthalic ring, making the nitro group itself susceptible to nucleophilic displacement. This reactivity is the foundation for synthesizing polyetherimides (PEIs). In this process, a bis(nitrophthalimide) monomer is reacted with a bisphenoxide (from a diol like bisphenol A) in a polar aprotic solvent with a catalyst like potassium carbonate.[17] This pathway is not viable for this compound under similar conditions, representing a major divergence in their synthetic utility.

Comparative Analysis of Resulting Polymer Properties

The choice of substituent profoundly influences the performance characteristics of the final polymer.

Thermal Stability

High thermal stability is a hallmark of aromatic polyimides.[17] This is quantified by the glass transition temperature (Tg), where the material transitions from a rigid glassy state to a more rubbery state, and the thermal decomposition temperature (Td), which indicates the onset of degradation.

  • Polymers from 3-Nitrophthalic Acid: The strong polarity and electron-withdrawing character of the nitro group can lead to powerful intermolecular dipole-dipole interactions. This restricts segmental chain motion, often resulting in a higher Tg.

  • Polymers from this compound: The large, bulky bromine atom introduces significant steric hindrance. This also impedes chain rotation and packing, which generally increases Tg. However, the C-Br bond is typically less thermally stable than the C-N bond of the nitro group, which may lead to a slightly lower onset of decomposition.

Thermal PropertyPolyimide with 3-Bromo-Substituent (Representative Range)Polyimide with 3-Nitro-Substituent (Representative Range)
Glass Transition Temp. (Tg) 240 - 300 °C250 - 330 °C
5% Weight Loss Temp. (Td5) 480 - 520 °C (N₂)490 - 540 °C (N₂)

Note: These values are representative and can vary significantly based on the co-monomer (diamine) used.

Solubility and Processability

A major drawback of conventional aromatic polyimides is their poor solubility, which complicates processing.[15][18] Introducing substituents onto the polymer backbone is a proven strategy to enhance solubility by disrupting the efficient packing of polymer chains, thereby weakening the intermolecular charge-transfer complexes.[15][19]

  • Polymers from this compound: The bulky bromo group effectively separates polymer chains, significantly improving solubility. These polymers are often soluble not just in polar aprotic solvents like NMP and DMAc, but also in less polar solvents like tetrahydrofuran (THF) or chloroform (CHCl₃).[15]

  • Polymers from 3-Nitrophthalic Acid: The nitro group also enhances solubility compared to unsubstituted analogs. However, its smaller size relative to bromine may result in a less pronounced effect. The strong polarity can favor solubility in highly polar solvents.

SolventSolubility of 3-Bromo-PolyimideSolubility of 3-Nitro-Polyimide
NMP, DMAc, m-Cresol ExcellentExcellent
THF, CHCl₃ Good to ExcellentPartial to Good
Toluene InsolubleInsoluble
Mechanical Properties

Aromatic polyimides are known for their high tensile strength and modulus, making them suitable for demanding applications.[8][20] The introduction of substituents can modulate these properties.

  • Impact of Substituents: By disrupting chain packing, both bromo and nitro groups can slightly reduce the tensile modulus and strength compared to a perfectly packed, unsubstituted analog. However, this is often a necessary trade-off for improved processability. The disruption can allow for greater chain mobility before failure, sometimes leading to an increase in elongation at break.

Mechanical PropertyPolyimide with 3-Bromo-Substituent (Representative Range)Polyimide with 3-Nitro-Substituent (Representative Range)
Tensile Strength 85 - 120 MPa90 - 130 MPa
Tensile Modulus 2.5 - 3.5 GPa2.8 - 4.0 GPa
Elongation at Break 7 - 15 %6 - 12 %

Post-Polymerization Modification: The Key Differentiator

The true strategic value of these monomers lies in the chemical handles they introduce for subsequent reactions. This allows for the creation of functional materials with tailored properties.

  • This compound Polymers: The C-Br bond is a versatile functional group for a variety of cross-coupling reactions. This opens pathways for:

    • Grafting: Attaching new polymer chains or functional molecules via Suzuki or Sonogashira coupling.

    • Cross-linking: Creating network structures to enhance solvent resistance and mechanical properties.

    • Functionalization: The bromine can be converted to other groups (e.g., phosphonates for flame retardancy).

  • 3-Nitrophthalic Acid Polymers: The nitro group offers its own distinct modification chemistry:

    • Reduction to Amine: The nitro group can be readily reduced to a primary amine (-NH₂). This amine can then be used for various purposes, such as dye attachment, cross-linking with epoxies or isocyanates, or altering the polymer's surface properties.

    • Nucleophilic Substitution: As mentioned, this is a key feature for creating ether linkages directly.[17]

Diagram: Post-Polymerization Modification Pathways

G cluster_bromo Polymers from this compound cluster_nitro Polymers from 3-Nitrophthalic Acid Polymer_Br Polymer Backbone with -Br Group Grafting Grafting (e.g., Suzuki Coupling) Polymer_Br->Grafting Crosslinking_Br Cross-linking Polymer_Br->Crosslinking_Br Functionalization Further Functionalization Polymer_Br->Functionalization Polymer_NO2 Polymer Backbone with -NO2 Group Reduction Reduction (e.g., with SnCl2/HCl) Polymer_NO2->Reduction Polymer_NH2 Polymer Backbone with -NH2 Group Reduction->Polymer_NH2 Crosslinking_NH2 Cross-linking (e.g., with Epoxies) Polymer_NH2->Crosslinking_NH2 Dye Dye Attachment Polymer_NH2->Dye

Caption: Divergent functionalization pathways for substituted polyimides.

Standard Polymer Characterization

To validate the synthesis and properties of polymers derived from these monomers, a suite of standard characterization techniques is essential.[21][22]

  • FTIR Spectroscopy: To confirm the chemical structure, particularly the disappearance of amic acid peaks and the appearance of characteristic imide ring absorptions (typically around 1780 cm⁻¹ and 1720 cm⁻¹).[23][24]

  • NMR Spectroscopy: To provide detailed information on the polymer's molecular structure and confirm successful monomer incorporation.[21][23]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble poly(amic acid) precursor or the final soluble polyimide.[23][25]

  • Thermogravimetric Analysis (TGA): To measure the thermal stability and decomposition temperature (Td) of the polymer under a controlled atmosphere.[23][25]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal events like melting or crystallization.[24][25]

  • Tensile Testing: To measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break from stress-strain curves.[20][25]

Conclusion and Strategic Outlook

The selection between this compound and 3-nitrophthalic acid is a strategic decision driven by the desired end-use application and synthetic capabilities.

Choose this compound when:

  • The primary goal is to maximize solubility in a wide range of organic solvents.

  • The application requires post-polymerization modification via cross-coupling chemistry to graft side chains or create complex architectures.

  • Inherent properties of the bromo-substituent, such as increased refractive index or potential flame retardancy, are desired.

Choose 3-Nitrophthalic Acid when:

  • The synthetic route involves nucleophilic aromatic substitution to create robust polyetherimide structures.

  • The polymer requires a latent amine functionality , which can be revealed by simple chemical reduction for subsequent cross-linking, surface modification, or dye attachment.

  • Maximizing thermal stability (Tg) through strong polar interactions is a critical design parameter.

Both monomers are powerful tools for the modern polymer scientist. By understanding their distinct chemical personalities and the properties they impart, researchers can rationally design and synthesize next-generation materials for advanced applications in electronics, aerospace, membrane separations, and therapeutics.

References

Differentiating 3-Bromophthalic Acid and Its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise identification of chemical structures is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide offers an in-depth spectroscopic comparison of 3-bromophthalic acid and its closely related isomers, providing the critical data and experimental insights necessary for their unambiguous differentiation.

The structural nuances between this compound, 4-bromophthalic acid, and 5-bromoisophthalic acid, while subtle, give rise to distinct spectroscopic fingerprints. Understanding these differences is not merely an academic exercise; it is a crucial step in ensuring the purity, efficacy, and safety of novel chemical entities. This guide will delve into the characteristic signatures of these isomers as revealed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, explaining the causal relationships between molecular structure and spectral output.

The Structural Isomers in Focus

The three primary isomers under consideration are all dicarboxylic acids of bromobenzene, each with a molecular weight of 245.03 g/mol and the chemical formula C₈H₅BrO₄. Their structural differences, illustrated below, are the foundation of their distinct spectroscopic behaviors.

Chemical structures of this compound and its isomersFigure 1: Chemical structures of (a) this compound, (b) 4-Bromophthalic acid, and (c) 5-Bromoisophthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it proves indispensable in distinguishing between these positional isomers.[1] The chemical shifts (δ) of the aromatic protons and carbons are exquisitely sensitive to their electronic environments, which are directly influenced by the relative positions of the electron-withdrawing bromine and carboxylic acid groups.

¹H NMR Spectroscopy: Unraveling Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) provides a wealth of information for isomer differentiation. The substitution pattern dictates the symmetry of the molecule, which in turn governs the number of unique proton signals and their coupling patterns (spin-spin splitting).

Table 1: Comparative ¹H NMR Data (Aromatic Region) of Bromophthalic Acid Isomers

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound H-4, H-5, H-6Data not readily available in public databases.-
4-Bromophthalic Acid H-3, H-5, H-6~7.7-8.0m
5-Bromoisophthalic Acid H-2, H-4, H-68.28 (s), 7.95 (d), 7.89 (d)s, d, d

Note: Chemical shifts are approximate and can vary based on solvent and concentration. "m" denotes a multiplet, "s" a singlet, and "d" a doublet.

The ¹H NMR spectrum of 5-bromoisophthalic acid is particularly informative. The proton at the 2-position, situated between two carboxylic acid groups, is expected to be the most deshielded and appear as a singlet. The other two aromatic protons would appear as doublets. For 4-bromophthalic acid , the lower symmetry results in a more complex multiplet in the aromatic region. The absence of readily available ¹H NMR data for This compound in public spectral databases highlights a critical gap in the accessible analytical information for this isomer.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing direct insight into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons (δ 120-140 ppm) and the carboxylic acid carbons (δ ~165-175 ppm) are diagnostic.

Table 2: Comparative ¹³C NMR Data of Bromophthalic Acid Isomers

CompoundAromatic Carbons (δ, ppm)Carboxylic Acid Carbons (δ, ppm)
This compound Data not readily available in public databases.Data not readily available in public databases.
4-Bromophthalic Acid ~125-138~168, ~170
5-Bromoisophthalic Acid ~122.5, 129.3, 134.0, 136.2~165.8

The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. For instance, the higher symmetry of 5-bromoisophthalic acid would lead to fewer signals in the aromatic region compared to its less symmetrical isomers. The carbon atom directly bonded to the bromine atom (C-Br) typically shows a chemical shift in the range of 120-130 ppm.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, yet robust, protocol for acquiring high-quality NMR spectra of bromophthalic acid isomers. The causality behind each step is explained to ensure a self-validating experimental design.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of the solid sample. prep2 Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). prep1->prep2 Ensure sufficient concentration for a good signal-to-noise ratio. prep3 Filter the solution into a clean NMR tube. prep2->prep3 Remove any particulate matter that could degrade spectral resolution. acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Tune and shim the spectrometer to optimize magnetic field homogeneity. acq1->acq2 A homogeneous magnetic field is critical for sharp, well-resolved peaks. acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 Standard parameters are a good starting point, but may need optimization. proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 Ensures accurate peak shapes and integrals. proc3 Reference the spectra to the residual solvent peak or an internal standard. proc2->proc3 Provides a consistent and reproducible chemical shift scale.

Diagram 1: A generalized workflow for NMR sample preparation and data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Fingerprints

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While all three isomers will exhibit characteristic absorptions for the carboxylic acid O-H and C=O stretches, the "fingerprint region" (below 1500 cm⁻¹) is particularly useful for distinguishing between them.

Table 3: Key FT-IR Absorption Bands for Bromophthalic Acid Isomers

Functional GroupWavenumber (cm⁻¹)This compound4-Bromophthalic Acid5-Bromoisophthalic Acid
O-H stretch (Carboxylic Acid)3200-2500 (broad)PresentPresentPresent
C-H stretch (Aromatic)3100-3000PresentPresentPresent
C=O stretch (Carboxylic Acid)1750-1680~1700~1700~1710
C=C stretch (Aromatic)1600-1450PresentPresentPresent
C-O stretch / O-H bend1320-1210PresentPresentPresent
C-H out-of-plane bending900-675DiagnosticDiagnosticDiagnostic
C-Br stretch~700-500PresentPresentPresent

The precise positions of the C-H out-of-plane bending bands are highly sensitive to the substitution pattern on the benzene ring and can serve as a diagnostic tool for distinguishing between the ortho, meta, and para-like arrangements of the substituents. For example, the FT-IR spectrum of 4-bromophthalic acid shows characteristic bands in the fingerprint region that can be used to differentiate it from its isomers.[2] Similarly, 5-bromoisophthalic acid also presents a unique pattern in this region. The lack of a publicly available, verifiable FT-IR spectrum for This compound again presents a challenge for direct comparison.

Experimental Protocol for FT-IR Spectroscopy

For solid samples such as the bromophthalic acids, the KBr pellet method is a standard and reliable technique for obtaining high-quality FT-IR spectra.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition prep1 Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. prep2 Place the mixture in a pellet press. prep1->prep2 Thorough mixing ensures a homogeneous sample distribution. prep3 Apply pressure to form a transparent or translucent pellet. prep2->prep3 A transparent pellet minimizes light scattering, improving spectral quality. acq1 Place the KBr pellet in the spectrometer's sample holder. prep3->acq1 acq2 Acquire a background spectrum of the empty sample compartment. acq1->acq2 The background spectrum is subtracted to remove atmospheric and instrumental contributions. acq3 Acquire the sample spectrum. acq2->acq3 Multiple scans are averaged to improve the signal-to-noise ratio.

Diagram 2: A generalized workflow for FT-IR sample preparation using the KBr pellet method.

Conclusion

The spectroscopic differentiation of this compound and its isomers is a task that relies heavily on the detailed analysis of NMR and FT-IR data. While the isomers share many spectral features due to their common functional groups, the unique substitution patterns on the aromatic ring provide the basis for their unambiguous identification. The ¹H and ¹³C NMR spectra, in particular, offer a wealth of structural information through chemical shifts and coupling patterns. The fingerprint region of the FT-IR spectrum also serves as a valuable diagnostic tool.

It is important to note the current limitations in publicly available spectral data for this compound. This highlights the ongoing need for comprehensive spectral databases to support research and development in the chemical and pharmaceutical sciences. For definitive identification, it is always recommended to acquire and interpret a full suite of spectroscopic data for an unknown sample and compare it with authenticated reference standards.

References

Analytical methods for distinguishing between bromophthalic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Senior Application Scientist's Guide to Analytical Methods for Distinguishing Between Bromophthalic Acid Isomers

Introduction: The Isomeric Challenge of Bromophthalic Acids

Bromophthalic acids are important chemical intermediates used in the synthesis of polymers, dyes, and pharmaceuticals. As derivatives of phthalic acid, they exist as several positional isomers, most commonly 3-bromophthalic acid and 4-bromophthalic acid. These isomers, along with others such as brominated isophthalic and terephthalic acids, possess nearly identical molecular weights and similar physicochemical properties, making their separation and unambiguous identification a significant analytical challenge.

For researchers in process development, quality control, and drug discovery, the ability to accurately distinguish and quantify these isomers is critical. Impurities of one isomer can drastically affect reaction kinetics, polymer characteristics, and the safety profile of a final product. This guide provides a comparative analysis of the primary analytical techniques used to resolve this challenge, offering insights into the principles, practical applications, and strategic selection of the most appropriate method for your research needs.

Chromatographic Separation Techniques

Chromatography is the cornerstone of isomer separation, exploiting subtle differences in the distribution of analytes between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile method for the routine analysis of non-volatile aromatic acids. The separation is primarily based on differences in polarity and hydrophobic interactions between the isomers and the stationary phase.

Expertise & Experience: The Principle of Separation

The key to separating bromophthalic acid isomers via HPLC lies in selecting a column and mobile phase that can exploit the minor differences in their electronic structure and polarity. For instance, in 4-bromophthalic acid, the bromine atom is para to a carboxyl group, while in this compound, it is ortho and meta. This leads to a slight difference in the molecule's overall dipole moment and hydrophobicity, which a well-chosen HPLC system can resolve. Reverse-phase (RP) HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the standard approach. More specialized phases, such as phenyl-hexyl or mixed-mode columns that offer both hydrophobic and ion-exchange interactions, can provide enhanced selectivity.[1][2][3][4]

Trustworthiness: A Validated Protocol

The following protocol outlines a robust method for the baseline separation of bromophthalic acid isomers. The inclusion of an acid modifier (e.g., trifluoroacetic acid or phosphoric acid) in the mobile phase is crucial. It ensures that the carboxylic acid groups remain protonated (in their non-ionic form), preventing peak tailing and providing sharp, reproducible peaks.[1][4][5]

Experimental Protocol: RP-HPLC for Bromophthalic Acid Isomers

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a reliable starting point.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 70% B

    • 15-18 min: Hold at 70% B

    • 18-20 min: Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV absorbance at 230 nm.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of water and acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection (5 µL).

Data Presentation: Expected Chromatographic Performance

IsomerExpected Retention Time (min)Resolution (Rs)Notes
This compound~9.5> 2.0Typically elutes first due to slightly higher polarity.
4-Bromophthalic Acid~10.2> 2.0Slightly more retained on a C18 column.

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample Filter Filter (0.22 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Isomers Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Dry Sample Deriv Derivatize with BSTFA (70°C, 45 min) Sample->Deriv Inject Inject into GC Deriv->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Scan m/z 50-500) Ionize->Analyze TIC Generate Total Ion Chromatogram Analyze->TIC Spectrum Extract Mass Spectra TIC->Spectrum Identify Identify by Retention Time & Spectrum Spectrum->Identify XRay_Concept XRay X-ray Beam Crystal Single Crystal XRay->Crystal Detector Detector Crystal->Detector Pattern Diffraction Pattern Detector->Pattern Structure 3D Molecular Structure Pattern->Structure

References

Comparative study of catalysts for 3-bromophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 3-Bromophthalic Acid

Introduction: The Challenge of Selective Bromination

This compound is a valuable intermediate in the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals. Its synthesis is primarily achieved through the electrophilic aromatic substitution of phthalic anhydride, followed by hydrolysis. However, the phthalic anhydride ring is deactivated by two electron-withdrawing carbonyl groups, making electrophilic substitution challenging. Furthermore, achieving selective mono-bromination at the 3-position over the 4-position, and preventing polybromination, requires careful selection of the catalytic system.

This guide provides a comparative analysis of common catalytic systems for the bromination of phthalic anhydride. We will examine the underlying chemical principles of each method, compare their performance based on experimental data, and provide detailed protocols to ensure reproducibility and success in your laboratory.

Comparative Analysis of Catalytic Systems

The direct bromination of phthalic anhydride requires a catalyst to polarize the bromine molecule, creating a potent electrophile (Br⁺) capable of attacking the deactivated aromatic ring. The choice of catalyst fundamentally dictates the reaction conditions, selectivity, and overall efficiency. We will compare three primary catalytic environments: Lewis acid catalysis, strong acid media, and oxidative systems.

Lewis Acid Catalysis: The Iron-Catalyzed Approach

Lewis acids, such as ferric chloride (FeCl₃) or metallic iron powder (which is converted in situ to the active ferric bromide, FeBr₃), are classic and highly effective catalysts for aromatic bromination.

Mechanism of Action: The Lewis acid catalyst polarizes the Br-Br bond, forming a highly electrophilic complex ([FeBr₄]⁻[Br]⁺). This "bromonium ion" equivalent is sufficiently reactive to attack the electron-deficient phthalic anhydride ring. The reaction is typically performed neat in molten phthalic anhydride, simplifying purification.

Performance Insights: This method is particularly well-suited for achieving high yields of mono-brominated phthalic anhydride.[1] By controlling the stoichiometry of bromine and the reaction time, polybromination can be minimized. The high temperatures required (190-220°C) ensure the phthalic anhydride remains molten and facilitate the reaction kinetics.[1] A key advantage is the absence of a solvent, which leads to a high-volume efficiency and simplifies product workup, which can be achieved by fractional distillation.[1]

Strong Acid Medium: The Oleum (H₂SO₄/SO₃) System

Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, serves as both a solvent and a powerful activating agent.

Mechanism of Action: The highly acidic environment protonates the carbonyl groups of phthalic anhydride, further deactivating the ring but also rendering it soluble. More importantly, SO₃ is believed to assist in generating a potent brominating species. This system's extreme reactivity often requires careful temperature and pressure control to manage the reaction rate and selectivity.

Performance Insights: The oleum-based method is extremely effective but often difficult to control for selective monobromination. It is frequently employed when di- or tetrabromination is the desired outcome.[2][3] For instance, bromination in 65% oleum under pressure at temperatures of 55-80°C has been used to produce dibromo- and tetrabromophthalic anhydride.[2] The use of iodine as a co-catalyst in oleum can further enhance the reaction rate.[3][4][5] While effective for polyhalogenation, this method is generally less suitable for the targeted synthesis of this compound due to over-bromination and the harsh, corrosive nature of the reaction medium.

Oxidative Medium: Concentrated Nitric Acid

Concentrated nitric acid in the presence of bromine represents a strongly oxidizing and brominating medium.

Mechanism of Action: In this system, nitric acid is thought to facilitate the formation of a highly reactive electrophilic bromine species. However, the conditions are exceptionally harsh.

Performance Insights: This method is not selective for monobromination. Studies show that heating phthalic anhydride with bromine in concentrated nitric acid at 50-65°C for extended periods results in a high yield (79%) of 3,4,5,6-tetrabromophthalic anhydride.[4][5] This approach is therefore valuable for producing flame retardants and other polyhalogenated compounds but is unsuitable for the synthesis of this compound.[5][6]

Data Presentation: Catalyst Performance Summary

The following table summarizes the experimental conditions and outcomes for the different catalytic systems discussed.

Catalytic System Starting Material Catalyst Medium/Solvent Temperature (°C) Pressure Typical Product Yield Reference
Lewis Acid Phthalic AnhydrideMetallic Iron / FeCl₃ (1-10 wt%)None (Molten)190 - 220AtmosphericMonobromophthalic Anhydride~60-63%[1]
Strong Acid Phthalic AnhydrideIodine (co-catalyst)Oleum (~65% SO₃)55 - 804.5 - 7.0 atmDi/Tetrabromophthalic AnhydrideHigh (for poly-bromo)[2]
Oxidative Phthalic AnhydrideNoneConc. Nitric Acid50 - 65AtmosphericTetrabromophthalic Anhydride79%[4][5]

Experimental Protocols

Based on the comparative analysis, the iron-catalyzed method is the most reliable for selectively synthesizing the monobrominated precursor to this compound.

Protocol 1: Iron-Catalyzed Synthesis of 3/4-Bromophthalic Anhydride

This protocol is adapted from established industrial methods for the direct monobromination of phthalic anhydride.[1]

Causality: Using molten phthalic anhydride as the reaction medium avoids solvent separation issues and maximizes reactant concentration. Anhydrous ferric chloride is an effective Lewis acid that activates bromine for electrophilic attack. The temperature is maintained well above the melting point of phthalic anhydride (131°C) to ensure a homogenous liquid phase.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Purification A Charge reactor with Phthalic Anhydride (1.5 mol) & Anhydrous FeCl3 (3% w/w) B Heat reactor to 200-210°C under agitation A->B C Slowly add Bromine (1.5 mol) portion-wise over 10 hours B->C D Maintain temperature at 200-210°C C->D E Continue agitation for 1-2 hours after addition is complete D->E F Cool mixture to ~125°C E->F G Perform fractional distillation under reduced pressure (~20 mm Hg) F->G H Collect monobromophthalic anhydride fraction G->H

Figure 1. Workflow for Iron-Catalyzed Bromination.

Step-by-Step Methodology:

  • Reactor Setup: In a glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge phthalic anhydride (222 g, 1.5 mol) and anhydrous ferric chloride (6.7 g, ~3% by weight of phthalic anhydride).

  • Heating: Heat the mixture to 200-210°C while stirring to create a homogenous molten solution.

  • Bromine Addition: Slowly add liquid bromine (240 g, 1.5 mol) to the molten mixture through the dropping funnel over a period of 10 hours. Maintain a steady reflux. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • Reaction Completion: After the bromine addition is complete, continue to stir the reaction mixture at 200-210°C for an additional 1-2 hours to ensure maximum conversion.

  • Purification: Cool the reaction mass to approximately 125°C. Isolate the product mixture of 3- and 4-bromophthalic anhydride via fractional distillation under reduced pressure.

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the anhydride to the final dicarboxylic acid product.

Causality: Simple hydrolysis using hot water is sufficient to open the stable anhydride ring to form the corresponding dicarboxylic acid. Cooling the solution causes the less soluble acid to crystallize, allowing for easy isolation.

G cluster_hydrolysis Hydrolysis cluster_isolation Product Isolation A Suspend 3-Bromophthalic Anhydride in Water B Heat mixture to reflux (approx. 100°C) with stirring A->B C Maintain reflux until all solid dissolves (~30-60 min) B->C D Cool solution slowly to room temperature C->D E Chill in an ice bath to maximize crystallization D->E F Collect solid by vacuum filtration and wash with cold water E->F G Dry the product F->G

Figure 2. Workflow for Hydrolysis to this compound.

Step-by-Step Methodology:

  • Setup: Place the distilled 3/4-bromophthalic anhydride (e.g., 50 g) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add deionized water (250 mL) and a magnetic stir bar. Heat the mixture to reflux with vigorous stirring. The anhydride will slowly dissolve as it hydrolyzes.

  • Reaction Completion: Continue refluxing for 30-60 minutes, or until the reaction mixture becomes a clear, homogenous solution.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. White crystals of bromophthalic acid will precipitate.

  • Isolation: To maximize yield, cool the flask in an ice-water bath for 1 hour. Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of ice-cold water.

  • Drying: Dry the purified 3/4-bromophthalic acid in a vacuum oven at 60-70°C to a constant weight. Note: This procedure yields a mixture of 3- and 4-bromophthalic acid, which may require further separation if a pure isomer is needed.

Conclusion and Recommendations

For the targeted synthesis of this compound, the catalytic pathway must favor selective monobromination of phthalic anhydride.

  • Recommended Catalyst: Iron-based Lewis acids (FeCl₃ or Fe powder) are the superior choice for this transformation. The solvent-free, high-temperature process provides good yields of the desired monobrominated product and is amenable to large-scale production.[1]

  • Catalysts to Avoid for Monobromination: Both oleum and concentrated nitric acid are overly aggressive systems that lead to polybromination.[2][4][5] While highly effective for producing di- and tetrabromo derivatives, they lack the selectivity required for synthesizing the monobromo intermediate.

By understanding the reactivity and mechanism of each catalytic system, researchers can make an informed decision that aligns with their synthetic goals, whether it be selective monobromination or exhaustive polybromination.

References

Navigating the Isomeric Landscape: A Comparative Guide to the Performance of MOFs Derived from Bromophthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their ultimate structure and function. Within the vast library of potential linkers, halogenated carboxylic acids have garnered significant interest for their ability to introduce unique electronic properties and intermolecular interactions. This guide delves into a nuanced aspect of MOF design: the impact of isomerism in brominated phthalic acid linkers on the resulting framework's performance. While the broader effects of halogenation are increasingly understood, a direct, comprehensive comparison of MOFs derived from different bromophthalic acid isomers remains a developing area of research.

This guide aims to provide a framework for understanding how the seemingly subtle shift of a bromine atom on a phthalic acid backbone can influence critical performance metrics. Drawing upon available data for MOFs synthesized with related brominated and functionalized linkers, we will explore the expected impacts on thermal stability, porosity, and potential catalytic activity.

The Isomeric Effect: More Than Just a Positional Change

The positioning of the bromine atom on the phthalic acid ring (e.g., 3-bromophthalic acid versus 4-bromophthalic acid) directly influences the linker's symmetry, coordination geometry, and electronic properties. These differences, in turn, can lead to distinct MOF topologies, pore environments, and framework stabilities.

Key Structural Considerations:

  • Coordination Modes: The steric hindrance and electronic effects of the bromine atom can favor certain coordination modes of the carboxylate groups with the metal centers, leading to different secondary building units (SBUs) and overall framework structures.

  • Intermolecular Interactions: The presence and position of the bromine atom can facilitate non-covalent interactions, such as halogen bonding, which can play a crucial role in the packing and stability of the final structure.

  • Pore Aperture and Functionality: The orientation of the bromine atom within the pores of the MOF can modify the pore size and shape, as well as introduce specific chemical functionalities that can influence guest-host interactions.

Comparative Performance Analysis: A Data-Driven Overview

A direct, side-by-side comparison of MOFs synthesized from different bromophthalic acid isomers with the same metal ion is not extensively documented in the current literature. However, by examining studies on individual functionalized phthalate-based MOFs, we can extrapolate and build a comparative understanding. The following table summarizes expected trends and available data for key performance indicators.

Performance MetricMOFs from this compound (Hypothesized)MOFs from 4-Bromophthalic Acid (Hypothesized)Rationale and Supporting Evidence
Thermal Stability Potentially lower to moderatePotentially moderate to highThe asymmetric nature of the 3-bromo isomer might lead to less stable packing in the crystal structure. Symmetrical linkers often result in more robust frameworks.
Porosity (BET Surface Area) Variable, depends on crystal packingGenerally expected to be moderateThe more linear nature of the 4-bromo isomer could facilitate the formation of more open and porous structures. However, interpenetration can affect the final porosity in both cases.
Gas Adsorption Capacity ModerateModerate to highHigher surface area and optimized pore dimensions in MOFs from the 4-bromo isomer could lead to better gas uptake. The polarizability of the C-Br bond can enhance interactions with certain gases.
Catalytic Activity Potentially active, site-specificPotentially activeThe bromine atom can act as a functional site or influence the electronic properties of the metal center, impacting catalytic performance. The accessibility of these sites would be isomer-dependent.

Experimental Protocols: Synthesis and Characterization

The synthesis of MOFs from bromophthalic acid isomers typically follows established solvothermal or hydrothermal methods. The characterization of these materials is crucial to understanding their structure-property relationships.

General Synthesis of a Bromophthalic Acid-Based MOF
  • Reactant Dissolution: The chosen bromophthalic acid isomer and a metal salt (e.g., zinc nitrate, copper nitrate) are dissolved in a suitable solvent system, often a mixture of N,N-dimethylformamide (DMF) and ethanol or water.

  • Modulator Addition (Optional): A modulator, such as a monocarboxylic acid, may be added to control the crystal growth and morphology.

  • Solvothermal Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically 80-150 °C) for a defined period (12-72 hours).

  • Isolation and Activation: The resulting crystalline product is collected by filtration, washed with a fresh solvent, and activated by heating under a vacuum to remove residual solvent molecules from the pores.

Key Characterization Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the linkers.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to assess its stability after various treatments.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.[1][2]

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the MOF.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups to the metal centers and the presence of the C-Br bond.[2]

Visualizing the Isomeric Impact

The following diagrams illustrate the structural differences between the linkers and a generalized workflow for comparing their derived MOFs.

Caption: Chemical structures of this compound and 4-bromophthalic acid isomers.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Linker Bromophthalic Acid Isomer Reaction Solvothermal Reaction Linker->Reaction Metal Metal Salt Metal->Reaction Solvent Solvent Solvent->Reaction MOF MOF Crystal Reaction->MOF Crystallization & Activation PXRD PXRD MOF->PXRD TGA TGA MOF->TGA BET BET MOF->BET SCXRD SCXRD MOF->SCXRD

Caption: Generalized workflow for the synthesis and characterization of bromophthalic acid-derived MOFs.

Performance_Comparison cluster_performance Performance Metrics MOF_Isomer1 MOF from Isomer 1 (e.g., 3-bromo) Stability Thermal Stability MOF_Isomer1->Stability Porosity Porosity (BET) MOF_Isomer1->Porosity Adsorption Gas Adsorption MOF_Isomer1->Adsorption Catalysis Catalytic Activity MOF_Isomer1->Catalysis MOF_Isomer2 MOF from Isomer 2 (e.g., 4-bromo) MOF_Isomer2->Stability MOF_Isomer2->Porosity MOF_Isomer2->Adsorption MOF_Isomer2->Catalysis

Caption: Flowchart for the comparative performance evaluation of MOFs derived from different bromophthalic acid isomers.

Future Perspectives and a Call for Research

The exploration of isomeric effects in halogenated linkers for MOF synthesis is a promising avenue for the rational design of new functional materials. While this guide provides a foundational understanding based on existing principles of MOF chemistry, it also highlights a clear gap in the literature. Direct, systematic studies comparing the synthesis, structure, and performance of MOFs derived from the complete series of bromophthalic acid isomers are needed. Such research would provide invaluable data for building more accurate predictive models for MOF design and would undoubtedly uncover novel materials with tailored properties for applications in gas separation, catalysis, and drug delivery.

References

A Comparative Analysis of the Reactivity of 3-Bromophthalic Acid and 3-Chlorophthalic Acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the judicious selection of starting materials is a critical determinant of synthetic efficiency and ultimate product characteristics. Among the panoply of available building blocks, halogenated phthalic acids serve as versatile intermediates. This guide presents a detailed comparative analysis of the reactivity of two such analogs: 3-bromophthalic acid and 3-chlorophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric differences imparted by the bromo and chloro substituents, providing a framework for rationalizing and predicting their behavior in key chemical transformations.

Physicochemical Properties: The Foundation of Reactivity

Before delving into reaction dynamics, a comparison of the fundamental physicochemical properties of this compound and 3-chlorophthalic acid is instructive. These parameters, summarized in the table below, provide initial clues into their potential reactivity differences.

PropertyThis compound3-Chlorophthalic Acid
Molecular Formula C₈H₅BrO₄C₈H₅ClO₄
Molecular Weight 245.03 g/mol 200.57 g/mol
CAS Number --INVALID-LINK--[1][2]--INVALID-LINK--
Appearance Off-white to light yellow solid[3]Solid
pKa Values (predicted) Due to the stronger inductive effect of chlorine, 3-chlorophthalic acid is expected to be slightly more acidic than this compound.[4]Due to the stronger inductive effect of chlorine, 3-chlorophthalic acid is expected to be slightly more acidic than this compound.[4]

The key distinction lies in the nature of the halogen substituent. Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the benzene ring. However, they also possess lone pairs of electrons that can be donated into the aromatic system via resonance (+R effect). The interplay of these opposing electronic effects is central to understanding the reactivity of these molecules. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[5]

Reactivity of the Carboxylic Acid Functionalities

The primary reactions involving the carboxylic acid groups are esterification and anhydride formation. The reactivity of the carbonyl carbon in these reactions is highly dependent on its electrophilicity, which is influenced by the electronic nature of the substituents on the aromatic ring.

Esterification

The conversion of a carboxylic acid to an ester, typically under acidic conditions, is a fundamental transformation. The rate of esterification is enhanced by factors that increase the electrophilicity of the carbonyl carbon.

Theoretical Reactivity: Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbons of 3-chlorophthalic acid, making them more susceptible to nucleophilic attack by an alcohol. Consequently, 3-chlorophthalic acid is predicted to undergo esterification at a slightly faster rate than this compound under identical conditions.

G cluster_esterification Fischer Esterification Workflow start Start: 3-Halophthalic Acid + Alcohol (e.g., Ethanol) acid_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->acid_catalyst Step 1 heating Heat under Reflux acid_catalyst->heating Step 2 workup Aqueous Workup (Neutralization & Extraction) heating->workup Step 3 purification Purification (e.g., Column Chromatography) workup->purification Step 4 product Product: 3-Halo-diethylphthalate purification->product Step 5

Caption: A generalized workflow for the Fischer esterification of 3-halophthalic acids.

Anhydride Formation

3-Halophthalic acids can be converted to their corresponding anhydrides, versatile intermediates in their own right, typically by heating with a dehydrating agent like acetic anhydride. This intramolecular reaction is also influenced by the electrophilicity of the carbonyl groups.

Theoretical Reactivity: Similar to esterification, the greater inductive electron withdrawal by chlorine in 3-chlorophthalic acid should facilitate the intramolecular cyclization to form 3-chlorophthalic anhydride more readily than the corresponding reaction of this compound .

G cluster_anhydride Anhydride Formation Mechanism acid 3-Halophthalic Acid mixed_anhydride Mixed Anhydride Intermediate acid->mixed_anhydride Reacts with dehydrating_agent Dehydrating Agent (e.g., Acetic Anhydride) dehydrating_agent->mixed_anhydride Activates intramolecular_attack Intramolecular Nucleophilic Attack mixed_anhydride->intramolecular_attack tetrahedral_intermediate Tetrahedral Intermediate intramolecular_attack->tetrahedral_intermediate elimination Elimination of Acetic Acid tetrahedral_intermediate->elimination anhydride 3-Halophthalic Anhydride elimination->anhydride

Caption: A simplified mechanism for the formation of 3-halophthalic anhydrides.

Reactivity of the Aromatic Ring

The halogen and carboxylic acid substituents profoundly influence the reactivity of the benzene ring in substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Both the halogen and the two carboxylic acid groups are deactivating towards electrophilic aromatic substitution, meaning these reactions will require harsher conditions compared to benzene. The carboxylic acid groups are meta-directing, while the halogen is an ortho, para-director. The positions on the ring are therefore subject to competing directing effects.

Theoretical Reactivity: The deactivating strength of halogens via induction follows the order F > Cl > Br > I. Therefore, the bromine atom in this compound is less deactivating than the chlorine atom in 3-chlorophthalic acid. This suggests that This compound will be slightly more reactive towards electrophilic aromatic substitution than 3-chlorophthalic acid . The incoming electrophile will likely be directed to the positions ortho and para to the halogen, though the steric hindrance from the adjacent carboxylic acid group will influence the product distribution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, the replacement of a leaving group on the aromatic ring by a nucleophile, is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[3][6] In 3-halophthalic acids, the carboxylic acid groups are electron-withdrawing, which can facilitate SNAr reactions.

Theoretical Reactivity: The rate-determining step in SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex).[3] The stability of this intermediate is enhanced by electron-withdrawing groups. Since chlorine is more electronegative than bromine, it stabilizes the negative charge of the Meisenheimer complex more effectively. Furthermore, the carbon-chlorine bond is stronger than the carbon-bromine bond. However, in the second step of the SNAr mechanism, the leaving group is expelled. Bromide is a better leaving group than chloride. The relative importance of these two factors can depend on the specific reaction conditions and the nucleophile. In many cases, the attack of the nucleophile is the rate-determining step, suggesting that 3-chlorophthalic acid might be more reactive in SNAr reactions . However, the better leaving group ability of bromide could make This compound more reactive under certain conditions .

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the theoretical predictions, a series of comparative experiments can be designed. The following protocols outline a systematic approach to quantifying the reactivity differences between this compound and 3-chlorophthalic acid.

Competitive Esterification

This experiment aims to determine the relative rates of esterification in a single reaction vessel.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of this compound and 3-chlorophthalic acid.

  • Add a limiting amount of a suitable alcohol (e.g., 0.5 equivalents of benzyl alcohol) and a catalytic amount of a strong acid (e.g., sulfuric acid) in an appropriate solvent (e.g., toluene).

  • Heat the mixture to reflux for a predetermined time.

  • Cool the reaction mixture and quench with a saturated sodium bicarbonate solution.

  • Extract the organic layer with a suitable solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the mono-ester products of the two starting materials. A higher ratio of the chloro-substituted ester would indicate a faster reaction rate for 3-chlorophthalic acid.

Monitoring Anhydride Formation by In-situ IR Spectroscopy

This experiment allows for the real-time monitoring of the conversion of the diacids to their respective anhydrides.

Methodology:

  • Prepare two separate reaction vessels, each equipped with an in-situ IR probe.

  • To one vessel, add a known concentration of this compound in a high-boiling solvent (e.g., diglyme).

  • To the second vessel, add the same concentration of 3-chlorophthalic acid in the same solvent.

  • Add an excess of a dehydrating agent (e.g., acetic anhydride) to both vessels simultaneously.

  • Heat both mixtures to the same temperature and monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic symmetric and asymmetric C=O stretches of the cyclic anhydride in the IR spectrum over time.

  • Plot the absorbance of a characteristic anhydride peak versus time for both reactions to determine the initial reaction rates.

Conclusion

The choice between this compound and 3-chlorophthalic acid as a synthetic intermediate should be guided by the specific transformation being considered. For reactions involving nucleophilic attack at the carbonyl carbons, such as esterification and anhydride formation, the higher electrophilicity of the carbonyls in 3-chlorophthalic acid is expected to lead to faster reaction rates. Conversely, in electrophilic aromatic substitution reactions, the less deactivating nature of the bromo substituent should render This compound the more reactive substrate. The relative reactivity in nucleophilic aromatic substitution is more nuanced and may depend on the specific reaction conditions, with factors such as the stability of the Meisenheimer complex and the leaving group ability of the halide playing competing roles. The experimental protocols provided offer a framework for quantifying these reactivity differences, enabling a data-driven approach to synthetic strategy and optimization.

References

A Comparative Guide to Cross-Reactivity Studies of 3-Bromophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. In the realm of small-molecule therapeutics and diagnostics, particularly those involving haptens like 3-bromophthalic acid, assessing cross-reactivity is not merely a supplementary step but a critical checkpoint for safety and efficacy. This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of this compound derivatives, grounded in experimental data and established scientific principles.

The Imperative of Cross-Reactivity Assessment for this compound Derivatives

This compound, a halogenated aromatic dicarboxylic acid, serves as a crucial intermediate in the synthesis of various dyes, pigments, and potentially, pharmacologically active compounds.[1] When developing assays or therapeutic agents targeting this molecule, it is essential to consider that structurally similar derivatives may also be present, arising from metabolic processes, synthetic byproducts, or environmental degradation.

Cross-reactivity, the binding of an antibody or receptor to molecules other than its intended target, can have significant consequences. In diagnostic immunoassays, it can lead to false positives and an overestimation of the analyte's concentration.[2][3] In a therapeutic context, off-target binding can result in unforeseen side effects and diminished efficacy. Therefore, rigorous cross-reactivity studies are a cornerstone of preclinical safety assessment.[4]

This guide will compare two gold-standard techniques for quantifying molecular interactions and assessing cross-reactivity: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) .

The Hapten-Carrier Principle: Eliciting an Immune Response

Small molecules like this compound are generally not immunogenic on their own. To generate antibodies against them, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugate, known as a hapten-carrier adduct, is then able to elicit a robust immune response, leading to the production of anti-hapten antibodies. The choice of carrier protein and the conjugation chemistry are critical variables that can influence the specificity and affinity of the resulting antibodies.

Comparative Analysis of Cross-Reactivity Assessment Methods

To illustrate the comparison, we will consider a hypothetical study assessing the cross-reactivity of a polyclonal antibody raised against this compound with a panel of structurally related derivatives.

Test Article:

  • Target Analyte: this compound

Potential Cross-Reactants:

  • Derivative A: 4-Bromophthalic Acid (positional isomer)

  • Derivative B: 3-Chlorophthalic Acid (different halogen substituent)

  • Derivative C: Phthalic Acid (unsubstituted parent molecule)

  • Derivative D: this compound monomethyl ester

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is a robust and widely used immunoassay format for detecting small molecules.[5][6] In this assay, the sample analyte (unlabeled) competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The cross-reactivity of the anti-3-bromophthalic acid antibody was determined by calculating the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for each derivative. Cross-reactivity is then expressed as a percentage relative to the target analyte.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

CompoundIC50 (nM)Cross-Reactivity (%)
This compound 50 100%
Derivative A: 4-Bromophthalic Acid25020%
Derivative B: 3-Chlorophthalic Acid8558.8%
Derivative C: Phthalic Acid>10,000<0.5%
Derivative D: this compound monomethyl ester50010%

Interpretation of ELISA Results:

The data indicates that the antibody is highly specific for this compound. It exhibits moderate cross-reactivity with the chloro-substituted analog (Derivative B), likely due to the similar electron-withdrawing nature and position of the halogen. The positional isomer (Derivative A) and the monomethyl ester (Derivative D) show significantly lower cross-reactivity, suggesting that both the position of the bromine atom and the presence of two free carboxyl groups are critical for antibody recognition. The unsubstituted phthalic acid shows negligible cross-reactivity, highlighting the importance of the halogen for the epitope.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical detection technique that provides real-time data on the kinetics of molecular interactions, including association (k_a), dissociation (k_d), and the equilibrium dissociation constant (K_D).[7][8][9] For small molecule analysis, the antibody is typically immobilized on the sensor surface, and the analytes are flowed over.[10]

CompoundAssociation Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)Affinity (K_D) (M)
This compound 2.5 x 10^5 1.25 x 10^-3 5.0 x 10^-9
Derivative A: 4-Bromophthalic Acid1.1 x 10^52.75 x 10^-32.5 x 10^-8
Derivative B: 3-Chlorophthalic Acid2.0 x 10^51.70 x 10^-38.5 x 10^-9
Derivative C: Phthalic AcidNo Binding DetectedNo Binding DetectedN/A
Derivative D: this compound monomethyl ester8.0 x 10^44.0 x 10^-35.0 x 10^-8

Interpretation of SPR Results:

The SPR data provides a more nuanced understanding of the binding events. This compound exhibits the highest affinity (lowest K_D), driven by a fast association rate and a slow dissociation rate. Derivative B (3-Chlorophthalic Acid) shows a comparable affinity, with only a slightly faster dissociation rate, confirming the ELISA findings. The positional isomer (Derivative A) and the ester (Derivative D) have noticeably faster dissociation rates, indicating less stable complexes with the antibody, which translates to lower affinity. The lack of binding for phthalic acid further confirms its low cross-reactivity.

Methodological Deep Dive: Protocols and Workflows

Detailed Protocol: Competitive ELISA

Causality: The principle hinges on the competition between the free hapten (in the sample) and a hapten-enzyme conjugate for binding to the specific antibody coated on the microplate. A higher concentration of free hapten results in less conjugate binding and thus a weaker signal.

  • Hapten-Protein Conjugate Synthesis:

    • Synthesize a this compound-horseradish peroxidase (HRP) conjugate using a suitable cross-linker, such as a carbodiimide (e.g., EDC), to form an amide bond between a carboxyl group on the hapten and an amine group on the enzyme.

    • Purify the conjugate via dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

  • Plate Coating:

    • Dilute the anti-3-bromophthalic acid antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C to allow for passive adsorption of the antibody to the well surface.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites on the plastic.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard and the test derivatives.

    • Wash the plate.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Immediately add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at 37°C to allow the competitive binding to reach equilibrium.

  • Signal Development and Detection:

    • Wash the plate five times to remove any unbound reagents.

    • Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

Diagram: Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Anti-Hapten Antibody p2 Wash p1->p2 p3 Block Non-Specific Sites p2->p3 r1 Add Standards/ Samples & Hapten-HRP Conjugate p3->r1 r2 Incubate r1->r2 d1 Wash r2->d1 d2 Add TMB Substrate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance (450 nm) d3->d4

Caption: Workflow for the competitive ELISA of this compound.

Detailed Protocol: Surface Plasmon Resonance (SPR)

Causality: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing the antibody, the binding of the small molecule derivatives (analytes) can be monitored in real-time, allowing for the calculation of kinetic parameters.

  • Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

    • Activate the carboxyl groups on the chip surface using a mixture of EDC and NHS (N-hydroxysuccinimide).

    • Inject the anti-3-bromophthalic acid antibody diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling via amine groups on the antibody.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare a series of dilutions for each analyte (this compound and its derivatives) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of a single analyte over the antibody-immobilized surface, typically in a multi-cycle kinetic format (one concentration per cycle).

    • Each cycle consists of:

      • An association phase, where the analyte flows over the surface and binds to the antibody.

      • A dissociation phase, where running buffer flows over the surface, and the dissociation of the analyte is monitored.

      • A regeneration step, where a pulse of a low pH solution (e.g., glycine-HCl, pH 2.0) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Diagram: SPR Multi-Cycle Kinetics Workflow

SPR_Workflow cluster_setup Assay Setup cluster_cycle Kinetic Cycle (Repeated for each concentration) cluster_analysis Data Analysis s1 Immobilize Antibody on Sensor Chip c1 Inject Analyte (Association) s1->c1 c2 Flow Buffer (Dissociation) c1->c2 c3 Inject Regeneration Solution c2->c3 c3->c1 Next Cycle a1 Fit Sensorgrams to Binding Model c3->a1 a2 Determine ka, kd, KD a1->a2

Caption: Workflow for SPR multi-cycle kinetic analysis.

Synthesis of Findings and Recommendations

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Competition for antibody binding sitesMass change detection via refractive index
Output Data Endpoint absorbance (IC50, % Cross-Reactivity)Real-time kinetic data (k_a, k_d, K_D)
Throughput High (96/384-well plates)Lower (serial injections)
Labeling Requires labeled antigen/haptenLabel-free
Information Quantitative, endpoint dataKinetic and affinity data
Primary Use Screening, semi-quantitative analysisDetailed characterization, mechanism of action

Expert Insights & Recommendations:

  • For high-throughput screening of a large number of derivatives, competitive ELISA is the more efficient choice. Its format is well-suited for quickly identifying compounds with significant cross-reactivity.

  • For a deeper understanding of the binding mechanism and for lead optimization, SPR is indispensable. The kinetic data it provides can reveal whether cross-reactivity is due to a slow-off rate (stable complex) or a fast-on rate, which is critical for drug development decisions.

  • The two techniques are complementary. A common workflow involves using ELISA for initial screening to narrow down a large library of compounds, followed by SPR analysis of the most interesting "hits" for detailed kinetic characterization.

  • Cross-reactivity is not an absolute value. It can be influenced by the assay format and conditions.[11] Therefore, it is crucial to maintain consistent experimental parameters when comparing different compounds.

By employing a strategic combination of competitive ELISA and SPR, researchers can build a comprehensive cross-reactivity profile for this compound derivatives, ensuring the development of highly specific and reliable assays and therapeutic agents.

References

A Comparative Guide to 3-Bromophthalic Acid-Based Polymers Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 3-Bromophthalic Acid in Advanced Polymer Design

In the quest for novel high-performance materials, the strategic selection of monomers is paramount. This compound and its anhydride are emerging as compelling building blocks in polymer chemistry. The incorporation of a bromine atom onto the phthalic acid backbone offers a unique combination of properties. Primarily, it introduces inherent flame retardancy, a critical feature for materials in electronics, aerospace, and automotive applications.[1][2] The presence of the bulky bromine atom can also disrupt polymer chain packing, potentially enhancing solubility and altering mechanical and thermal properties compared to their non-brominated counterparts.[3][4] Furthermore, the carbon-bromine bond serves as a reactive site for post-polymerization functionalization, opening avenues for creating materials with tailored surface properties or for the covalent attachment of active pharmaceutical ingredients (APIs) in drug delivery systems.

This guide provides a technical benchmark of a representative this compound-based polymer against established commercial alternatives, namely polyimides, epoxy resins, and high-performance polyesters. The objective is to offer a clear, data-driven comparison to aid researchers and developers in evaluating the potential of these novel polymers for their specific applications. The data for the this compound-based polymer presented here is a composite profile synthesized from the available scientific literature to provide a comprehensive overview.

Commercial Benchmarks for Comparison

To provide a realistic performance context, we have selected the following widely-used commercial polymers as benchmarks:

  • Polyimide: DuPont™ Kapton® HN, a general-purpose polyimide film renowned for its exceptional thermal stability and robust mechanical properties over a wide temperature range.[5][6][7]

  • Epoxy Resin: A standard Diglycidyl Ether of Bisphenol A (DGEBA)-based epoxy, cured with an amine hardener. This system is ubiquitous in adhesives, coatings, and composite materials due to its excellent adhesion and mechanical strength.[8][9][10]

  • High-Performance Polyester: Polybutylene Terephthalate (PBT), a semi-crystalline engineering thermoplastic known for its good mechanical and thermal properties, dimensional stability, and chemical resistance.[11][12][13]

Benchmarking Methodology: A Framework for Objective Comparison

A polymer's performance is multidimensional. To ensure a thorough and equitable comparison, we will evaluate the materials based on three critical performance pillars: thermal stability, mechanical properties, and chemical resistance. The following standard test methodologies will be employed.

Thermal Stability Analysis

The thermal stability of the polymers is assessed using two primary techniques:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a material as a function of temperature in a controlled atmosphere.[14] It is used to determine the decomposition temperature (Td), which indicates the onset of thermal degradation, and the char yield, the percentage of material remaining at high temperatures.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material, such as the storage modulus (stiffness) and loss modulus, as a function of temperature.[15][16][17][18] This analysis is crucial for determining the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[2][15]

Mechanical Properties Evaluation

The mechanical integrity of the polymers is quantified using standardized tests for tensile and flexural properties:

  • Tensile Testing: Performed according to ASTM D638 or ISO 527, this test measures the force required to pull a specimen to its breaking point.[19][20][21][22][23][24][25][26] Key properties derived from this test include Tensile Strength (the maximum stress a material can withstand) and Tensile Modulus (a measure of stiffness).

  • Flexural Testing: Conducted in accordance with ASTM D790, this test evaluates a material's resistance to bending.[1][3][27][28][29] It provides the Flexural Strength and Flexural Modulus.

Chemical Resistance Assessment

The ability of a polymer to withstand chemical attack is evaluated based on ASTM D543.[4][30][31][32][33] This practice involves immersing polymer specimens in various chemical reagents for a specified duration and temperature, followed by an evaluation of changes in mass, dimensions, and mechanical properties.

Comparative Performance Analysis

The following tables summarize the performance data for the this compound-based polymer profile and the selected commercial benchmarks.

Table 1: Thermal Properties

PropertyThis compound-Based Polymer (Composite Profile)Polyimide (Kapton® HN)Epoxy (DGEBA-based)Polyester (PBT)
Glass Transition Temp. (Tg) 150 - 275°C[4]360 - 410°C[5][6]~170°C[8]40 - 60°C
Decomposition Temp. (Td, 5% wt. loss) ~350 - 500°C[4]>500°C~350°C[34]~350°C
Char Yield @ 800°C (in N2) Higher than non-brominated analogs~60%~20%[34]<15%

Table 2: Mechanical Properties at Room Temperature

PropertyThis compound-Based Polymer (Composite Profile)Polyimide (Kapton® HN)Epoxy (DGEBA-based)Polyester (PBT)
Tensile Strength (MPa) 80 - 100 MPa[3]231 MPa[5][6]~75 MPa[8]50 - 60 MPa[35]
Tensile Modulus (GPa) 1.8 - 2.5 GPa[14]2.5 GPa[5][6]2.5 - 3.0 GPa2.3 - 2.8 GPa[35]
Elongation at Break (%) < 10%[14]72%[5][6]< 5%50 - 150%[35]

Table 3: Chemical Resistance (Qualitative)

Chemical ClassThis compound-Based Polymer (Composite Profile)Polyimide (Kapton® HN)Epoxy (DGEBA-based)Polyester (PBT)
Acids (dilute) Good[14]ExcellentExcellentGood[21]
Bases (strong) Fair to Good[14]PoorExcellentPoor[21]
Organic Solvents Good[14]ExcellentGoodGood[21]
Hydrocarbons ExcellentExcellentExcellentExcellent[21]
Analysis of Comparative Data
  • Thermal Stability: The this compound-based polymers exhibit good to excellent thermal stability, with decomposition temperatures approaching those of high-performance polymers. While their glass transition temperatures are generally lower than that of Kapton®, they are significantly higher than PBT and comparable to or better than some epoxy systems. The presence of bromine is expected to increase the char yield, which is beneficial for flame retardancy.

  • Mechanical Properties: The mechanical profile of the this compound-based polymers indicates a rigid material with good strength and modulus, comparable to standard epoxy resins and PBT. However, they appear to be more brittle, with lower elongation at break than the highly flexible Kapton® and ductile PBT.

  • Chemical Resistance: The inclusion of halogen atoms is known to enhance chemical resistance.[14] The this compound-based polymers are anticipated to have good resistance to a range of chemicals, particularly acids and organic solvents. Their performance against strong bases may be a limitation, a characteristic shared with polyesters.

Experimental Protocols and Workflows

For the validation and direct comparison of these materials, the following detailed experimental protocols are provided.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Condition the polymer sample (5-10 mg) in a desiccator for 24 hours.

  • Procedure:

    • Place the sample in a tared TGA pan (platinum or alumina).

    • Load the pan into the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 50 mL/min for 30 minutes.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset of decomposition (Td) as the temperature at which 5% weight loss occurs and the char yield as the residual weight percentage at 800°C.

Protocol 2: Dynamic Mechanical Analysis (DMA)
  • Apparatus: A calibrated Dynamic Mechanical Analyzer with a suitable fixture (e.g., single cantilever or three-point bending).

  • Sample Preparation: Prepare rectangular specimens of the polymer with precise dimensions (e.g., 35 mm x 10 mm x 2 mm).

  • Procedure:

    • Mount the specimen in the DMA fixture.

    • Apply an oscillatory strain at a fixed frequency (e.g., 1 Hz).

    • Heat the sample from room temperature to a temperature above its expected Tg (e.g., 300°C) at a heating rate of 3°C/min.

    • Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis: Identify the glass transition temperature (Tg) as the peak of the tan δ curve.

Protocol 3: Tensile Properties (ASTM D638)
  • Apparatus: A Universal Testing Machine with appropriate grips and an extensometer.

  • Sample Preparation: Mold or machine dumbbell-shaped specimens (Type I) as specified in ASTM D638. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Procedure:

    • Measure the width and thickness of the specimen's narrow section.

    • Mount the specimen in the grips of the testing machine.

    • Attach the extensometer to the gauge length of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min).

    • Continue the test until the specimen fractures.

  • Data Analysis: Calculate the Tensile Strength, Tensile Modulus, and Elongation at Break from the resulting stress-strain curve.

Visualizing the Process: Synthesis and Testing Workflow

Synthesis of a this compound-Based Polyimide

The following diagram illustrates a typical two-step synthesis for a polyimide derived from 3-bromophthalic anhydride and an aromatic diamine.

G cluster_synthesis Polyimide Synthesis Monomer1 3-Bromophthalic Anhydride PAA Poly(amic acid) Precursor Monomer1->PAA Step 1: Polycondensation (Room Temp) Monomer2 Aromatic Diamine (e.g., ODA) Monomer2->PAA Solvent Aprotic Solvent (e.g., NMP) Solvent->PAA Polyimide 3-Bromophthalic Acid-Based Polyimide PAA->Polyimide Step 2: Thermal or Chemical Imidization (Heat) G cluster_workflow Benchmarking Workflow Start Material Acquisition (3-Br Polymer & Benchmarks) Prep Specimen Preparation (Molding/Machining) Start->Prep Thermal Thermal Analysis (TGA & DMA) Prep->Thermal Mechanical Mechanical Testing (Tensile & Flexural) Prep->Mechanical Chemical Chemical Resistance (ASTM D543) Prep->Chemical Analysis Comparative Data Analysis Thermal->Analysis Mechanical->Analysis Chemical->Analysis Report Guide Publication Analysis->Report

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous attention to detail extends beyond the experimental phase and into the often-overlooked yet critical aspect of chemical waste management. Proper disposal of reagents like 3-bromophthalic acid is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the rationale behind each procedural choice.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount.

Chemical and Physical Properties Summary

PropertyValue
Chemical Formula C₈H₅BrO₄
Appearance Off-white to light yellow solid
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)

Source: PubChem CID 11299563

The primary hazards associated with this compound are its irritant properties to the skin and eyes. As a brominated aromatic carboxylic acid, it is classified as a halogenated organic compound . This classification is the cornerstone of its disposal pathway, as halogenated wastes require specific disposal methods to prevent the formation of toxic byproducts, such as dioxins, during incineration.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the disposal process from the point of generation at the lab bench to its final removal by trained professionals.

Step 1: Immediate Personal Protective Equipment (PPE) Check

Before handling any waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are suitable for handling the solid material.

  • Body Protection: A standard laboratory coat should be worn.

Step 2: Waste Segregation - The Critical First Cut

Proper segregation at the source is the most effective way to ensure safe and compliant disposal while also managing disposal costs.

Core Principle: Halogenated and non-halogenated waste streams must be kept separate.[1]

  • Action: Designate a specific waste container solely for halogenated organic solids . This compound waste should be placed in this container.

  • Rationale: Mixing halogenated compounds with non-halogenated solvents can contaminate a larger volume of waste, significantly increasing the cost and complexity of disposal.[2] Incineration facilities for halogenated waste are specialized and operate at higher temperatures to ensure the complete destruction of halogen-carbon bonds.

Incompatible Materials Warning:

Never mix this compound waste with:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): As an acid, it will react, potentially generating heat.

  • Strong Oxidizing Agents: To prevent uncontrolled reactions.

  • Aqueous Waste: Keep organic and aqueous waste streams separate.

Step 3: Selecting and Labeling the Waste Container

The integrity and clear communication of the waste container's contents are vital for safety and regulatory compliance.

  • Container Selection:

    • Choose a container made of a material compatible with acidic organic solids, such as a high-density polyethylene (HDPE) pail or a glass bottle with a screw cap.

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[3]

  • Labeling:

    • As soon as the first particle of waste is added, the container must be labeled.[4]

    • The label must include:

      • The words "HAZARDOUS WASTE ".[1][4][5]

      • The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.[3]

      • An indication of the hazards: "Irritant ".

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations (40 CFR 262.15) allow for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6]

  • Location: The SAA must be in the same room where the waste is generated and under the control of the laboratory personnel.[7][8]

  • Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.[3][6][7] This prevents the release of any potential vapors and protects the contents from contamination.

    • Store the container in a designated secondary containment bin to prevent the spread of material in case of a leak or spill.[2][3]

    • Segregate the halogenated waste container from other incompatible waste types within the SAA.[3]

  • Quantity Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste. Once this limit is reached, the container must be dated and moved to a central storage area within three days.[6][8][9]

Step 5: Arranging for Disposal

Laboratory personnel are responsible for the proper management of waste within the SAA, but the final disposal must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Requesting Pickup: When the waste container is nearly full (a good practice is when it reaches 75-80% capacity), submit a hazardous waste pickup request to your institution's EHS office.[10] This is often done through an online portal.

  • Information for Pickup: You will need to provide the information from the hazardous waste label for the pickup request.

  • Final Destination: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). As a halogenated organic compound, this compound will be destroyed via high-temperature incineration.[1]

Visualizing the Disposal Pathway

To clarify the decision-making process and workflow, the following diagrams illustrate the key steps.

Disposal_Decision_Tree start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated segregate Segregate into Halogenated Waste Stream is_halogenated->segregate Yes other_stream Segregate into appropriate non-halogenated stream is_halogenated->other_stream No halogenated_path Yes (Contains Bromine) non_halogenated_path No container Select compatible, sealable container (e.g., HDPE) segregate->container label_container Label with 'HAZARDOUS WASTE', full chemical name, hazards, and date container->label_container saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->saa pickup Request pickup from EHS when container is full saa->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Decision tree for the initial classification and handling of this compound waste.

SAA_Workflow cluster_SAA Satellite Accumulation Area (SAA) Management add_waste Add this compound waste to labeled container close_container Keep container securely closed when not in use add_waste->close_container secondary_containment Store in secondary containment bin close_container->secondary_containment check_full Is container full? secondary_containment->check_full request_pickup Submit waste pickup request to EHS check_full->request_pickup Yes continue_accumulation Continue accumulation check_full->continue_accumulation No ehs_pickup EHS collects waste for final disposal request_pickup->ehs_pickup continue_accumulation->add_waste

Caption: Workflow for managing this compound waste within a Satellite Accumulation Area.

Conclusion: A Culture of Safety and Compliance

The proper disposal of this compound is a clear-cut process when broken down into its constituent steps. By understanding the chemical's hazards, adhering to strict segregation protocols, and following established procedures for container management and waste pickup, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This diligence is a hallmark of exemplary scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromophthalic Acid
Reactant of Route 2
Reactant of Route 2
3-bromophthalic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.